molecular formula C2H3N3 B3428016 1,2,4-Triazole CAS No. 63598-71-0

1,2,4-Triazole

Cat. No.: B3428016
CAS No.: 63598-71-0
M. Wt: 69.07 g/mol
InChI Key: NSPMIYGKQJPBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-triazole is a 1,2,4-triazole. It is a tautomer of a 3H-1,2,4-triazole and a 4H-1,2,4-triazole.
RN given refers to 1H-1,2,4-triazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPMIYGKQJPBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027131
Record name 1H-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Record name 1H-1,2,4-Triazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Triazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8510
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

260 °C (decomposes), 260 °C
Record name 1H-1,2,4-Triazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

170 °C closed cup, 170 °C c.c.
Record name 1H-1,2,4-Triazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125
Record name 1H-1,2,4-Triazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

640 kg/m³
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2
Record name 1,2,4-Triazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8510
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Needles from benzene/ethanol

CAS No.

288-88-0, 63598-71-0
Record name 1H-1,2,4-Triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63598-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name s-Triazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-1,2,4-Triazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-1,2,4-TRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10MS0Y1RDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1H-1,2,4-Triazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

120-121 °C
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,4-Triazoles from Thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, which include antifungal, antimicrobial, and anticancer properties.[1][2] Thiosemicarbazide (B42300) serves as a versatile and readily available starting material for the construction of this privileged heterocyclic system. This technical guide provides a comprehensive overview of the primary synthetic routes to 1,2,4-triazoles originating from thiosemicarbazide, with a focus on reaction conditions, experimental protocols, and mechanistic pathways.

Core Synthetic Strategies

The synthesis of 1,2,4-triazoles from thiosemicarbazide predominantly involves the formation of an acylthiosemicarbazide intermediate, followed by a cyclization step. The nature of the acylating agent and the conditions employed for cyclization are the key determinants of the final product and overall efficiency of the synthesis. The primary methods covered in this guide include:

  • Reaction with Carboxylic Acids: A direct approach involving the acylation of thiosemicarbazide with a carboxylic acid, often facilitated by a condensing agent, followed by cyclodehydration.

  • Reaction with Acid Chlorides: A common and efficient method where the more reactive acid chloride readily acylates thiosemicarbazide.

  • Alkaline Cyclization of Acylthiosemicarbazides: A widely used method for the intramolecular cyclization of the acylthiosemicarbazide intermediate to form the this compound ring.[3][4]

  • Microwave-Assisted Synthesis: A modern approach that often leads to significantly reduced reaction times and improved yields.[5]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for various synthetic methods, allowing for an easy comparison of reaction conditions and yields.

Table 1: Synthesis of this compound-3-thiols via Acylation with Carboxylic Acids and Cyclization

Carboxylic AcidAcylation ConditionsCyclization ConditionsProductYield (%)Reference
Benzoic AcidPolyphosphate Ester (PPE), Chloroform (B151607), 90°CAqueous NaOH5-Phenyl-4H-1,2,4-triazole-3-thiolNot Specified[6][7]
Substituted Benzoic AcidsFusion (heating until melted), 145°C, 40 minIn situ4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiolNot Specified[8]
Various Consecutive AcidsFusion (heating in an oil bath)In situVarious triazole derivatives51.92 (for one derivative)[1]

Table 2: Synthesis of 1,2,4-Triazoles via Acylthiosemicarbazides and Alkaline Cyclization

Acylthiosemicarbazide PrecursorCyclization ConditionsProductYield (%)Reference
1-(substituted benzoyl)-thiosemicarbazides8% NaOH, reflux5-(substituted phenyl)-4H-1,2,4-triazole-3-thiolNot Specified[4]
1-(2-Furoyl or phenylacetyl)-4-substituted thiosemicarbazidesAlkaline medium5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols62-79[9]
1,4-disubstituted thiosemicarbazides8% NaOH5-(4-(4-X-phenylsulfonyl)phenyl)-4-(4-chlorophenyl)-2H-1,2,4-triazole-3(4H)-thionesNot Specified[10]
Appropriate thiosemicarbazide2N NaOH, reflux, 4h3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thionesNot Specified[11]

Table 3: Microwave-Assisted Synthesis of 1,2,4-Triazoles

ReactantsMicrowave ConditionsProductYield (%)Reaction TimeReference
Thiosemicarbazide and 3-arylimino-2H-indole-2-onesNot SpecifiedTrifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones85-90Not Specified[5]
Aromatic hydrazide and substituted nitrile150°CSubstituted this compoundNot Specified2 hours[12]
Amide and hydrazine (B178648) hydrate150°CRespective hydrazide (intermediate)Not Specified4 hours[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 5-Substituted-4-amino-1,2,4-triazole-3-thiols from Thiocarbohydrazide (B147625) and Carboxylic Acids[8]
  • Reaction Setup: A mixture of a substituted benzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) is placed in a reaction vessel.

  • Heating: The mixture is heated until it melts and is maintained at 145°C for 40 minutes.

  • Work-up: Upon cooling, the solidified product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.

  • Purification: The product is then washed with water, collected by filtration, and recrystallized from a mixture of ethanol (B145695) and dimethylformamide.

Protocol 2: Two-Step Synthesis of this compound-3-thiol Derivatives using Polyphosphate Ester (PPE)[6][7]

Step 1: Acylation of Thiosemicarbazide

  • Reaction Setup: Thiosemicarbazide is reacted with a carboxylic acid in chloroform in the presence of polyphosphate ester (PPE).

  • Heating: The reaction is carried out at 90°C in a hydrothermal reaction vessel.

Step 2: Cyclodehydration of the Acylation Product

  • Reaction Setup: The acylation product from Step 1 is treated with an aqueous alkali solution.

  • Isolation: The this compound-3-thiol derivative is isolated and purified.

Protocol 3: Alkaline Cyclization of 1,4-Disubstituted Thiosemicarbazides[10]
  • Reaction Setup: The 1,4-disubstituted thiosemicarbazide is suspended in an 8% aqueous sodium hydroxide (B78521) solution.

  • Heating: The reaction mixture is heated under reflux.

  • Work-up: After cooling, the solution is neutralized with a diluted solution of hydrochloric acid.

  • Purification: The precipitated product is filtered, washed with water, and recrystallized.

Protocol 4: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles[12]
  • Reactant Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

  • Solvent Addition: Add 10 mL of n-butanol to the vessel.

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 2 hours with proper stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The this compound product often precipitates from the n-butanol.

  • Purification: The precipitated product is collected by filtration and can be recrystallized from ethanol to yield the analytically pure product.

Mandatory Visualizations: Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways for the synthesis of 1,2,4-triazoles from thiosemicarbazide.

G thiosemicarbazide Thiosemicarbazide acyl_intermediate Acylthiosemicarbazide Intermediate thiosemicarbazide->acyl_intermediate Acylation (e.g., PPE, heat) carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->acyl_intermediate triazole This compound Derivative acyl_intermediate->triazole Cyclization (e.g., NaOH, heat)

General synthesis of 1,2,4-triazoles from thiosemicarbazide.

G start Thiosemicarbazide + R-COOH acylation Acylation (e.g., PPE, 90°C) start->acylation intermediate Acylthiosemicarbazide acylation->intermediate cyclization Cyclodehydration (Aqueous Alkali) intermediate->cyclization product This compound-3-thiol cyclization->product

Two-step synthesis workflow using Polyphosphate Ester (PPE).

G acylthiosemicarbazide Acylthiosemicarbazide deprotonation Deprotonation (NaOH) acylthiosemicarbazide->deprotonation nucleophilic_attack Intramolecular Nucleophilic Attack deprotonation->nucleophilic_attack cyclized_intermediate Cyclized Intermediate nucleophilic_attack->cyclized_intermediate dehydration Dehydration cyclized_intermediate->dehydration triazole This compound-3-thiol dehydration->triazole

Mechanism of alkaline-mediated cyclization of acylthiosemicarbazide.

References

The Einhorn-Brunner Reaction: An In-Depth Technical Guide to 1,2,4-Triazole Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1] The Einhorn-Brunner reaction provides a classical and effective method for the synthesis of this privileged heterocycle. This technical guide offers a comprehensive overview of the Einhorn-Brunner reaction, including its mechanism, regioselectivity, experimental protocols, and applications in drug development, tailored for researchers and professionals in the field.

Core Principles of the Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is the chemical transformation of an imide with an alkyl or aryl hydrazine (B178648) to produce an isomeric mixture of 1,2,4-triazoles.[2] This condensation reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, has remained a relevant and valuable tool in organic synthesis.[2]

The reaction typically proceeds under acidic conditions and involves the formation of a five-membered heterocyclic ring through a series of nucleophilic attack, cyclization, and dehydration steps. The general scheme for the Einhorn-Brunner reaction is depicted below:

Imide Imide process Imide->process Hydrazine Hydrazine Hydrazine->process Triazole This compound Acid Acid Catalyst Acid->process conditions Heat Heat Heat->process process->Triazole

Caption: General scheme of the Einhorn-Brunner reaction.

Reaction Mechanism

The mechanism of the Einhorn-Brunner reaction involves several key steps:

  • Protonation of Hydrazine: The reaction is initiated by the protonation of the substituted nitrogen of the hydrazine.[2]

  • Nucleophilic Attack: The protonated hydrazine then protonates one of the carbonyl groups of the imide, activating it for nucleophilic attack by the primary amino group of another hydrazine molecule.[2]

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Cyclization and Dehydration: Subsequent loss of water and intramolecular cyclization lead to the formation of a five-membered ring intermediate.[2]

  • Aromatization: A final dehydration step results in the formation of the stable aromatic this compound ring.[2]

Einhorn_Brunner_Mechanism Imide Imide ActivatedImide Activated Imide Imide->ActivatedImide + H+ Hydrazine Hydrazine ProtonatedHydrazine Protonated Hydrazine Hydrazine->ProtonatedHydrazine + H+ ProtonatedHydrazine->ActivatedImide attacks TetrahedralIntermediate Tetrahedral Intermediate ActivatedImide->TetrahedralIntermediate CyclizedIntermediate Cyclized Intermediate TetrahedralIntermediate->CyclizedIntermediate - H2O Triazole This compound CyclizedIntermediate->Triazole - H2O

Caption: Simplified mechanism of the Einhorn-Brunner reaction.

Regioselectivity

When an unsymmetrical imide is used as a starting material, the Einhorn-Brunner reaction can lead to the formation of two constitutional isomers. The regioselectivity of the reaction is governed by the nature of the acyl groups on the imide. Research by Potts has shown that the hydrazine preferentially attacks the carbonyl group associated with the stronger electron-withdrawing (more acidic) acyl group. This directs the position of the substituents on the final this compound ring.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic reaction. Below are representative protocols for the Einhorn-Brunner reaction.

General Procedure for the Synthesis of 1,5-Disubstituted-1,2,4-Triazoles

The following is a general procedure adapted from the synthesis of 1,5-diphenyl-1,2,4-triazole.[3]

Materials:

  • N-formylbenzamide (1 equivalent)

  • Phenylhydrazine (B124118) (1 equivalent)

  • Weak acid catalyst (e.g., acetic acid)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve N-formylbenzamide and phenylhydrazine in a suitable solvent such as ethanol (B145695) in a round-bottom flask.

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1,5-diphenyl-1,2,4-triazole.

Optimization of Reaction Conditions

The yield and purity of the this compound product can be optimized by systematically varying the reaction parameters. A general workflow for optimization is presented below.

Optimization_Workflow Start Define Reaction: Imide + Hydrazine ScreenCatalyst Screen Acid Catalysts (e.g., AcOH, p-TsOH) Start->ScreenCatalyst ScreenSolvent Screen Solvents (e.g., EtOH, Toluene, DMF) ScreenCatalyst->ScreenSolvent OptimizeTemp Optimize Temperature ScreenSolvent->OptimizeTemp OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime Analyze Analyze Yield and Purity (e.g., HPLC, NMR) OptimizeTime->Analyze Analyze->ScreenCatalyst Iterate Optimal Optimal Conditions Identified Analyze->Optimal Converged

Caption: Workflow for optimizing the Einhorn-Brunner reaction.

Substrate Scope and Quantitative Data

The Einhorn-Brunner reaction is applicable to a range of imides and hydrazines. The following table summarizes representative examples with their reported yields.

Imide (R1, R2)Hydrazine (R3)ProductYield (%)Reference
N-FormylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazoleModerate[3]
DiacetamidePhenylhydrazine3,5-Dimethyl-1-phenyl-1,2,4-triazoleGood[4]

Note: "Moderate" and "Good" are qualitative descriptors from the literature; specific numerical yields are often dependent on the exact reaction conditions and scale.

Applications in Drug Development

The this compound moiety is a key pharmacophore in a number of clinically important drugs. Its presence can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.

Antifungal Agents

Many successful antifungal drugs, such as fluconazole (B54011) and itraconazole, contain a this compound ring. These drugs target the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.

Anticancer Agents

Aromatase inhibitors, such as letrozole (B1683767) and anastrozole, are another important class of drugs that feature the this compound scaffold. These drugs are used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens. By inhibiting aromatase, these drugs reduce the levels of estrogen, thereby slowing the growth of hormone-dependent cancer cells.

Signaling Pathway of Aromatase Inhibitors

The mechanism of action of aromatase inhibitors like letrozole involves the blockade of estrogen synthesis, which in turn affects downstream signaling pathways that promote cell proliferation.

Aromatase_Inhibitor_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens EstrogenReceptor Estrogen Receptor (ER) Estrogens->EstrogenReceptor GeneTranscription Gene Transcription (Proliferation Genes) EstrogenReceptor->GeneTranscription CellProliferation Tumor Cell Proliferation GeneTranscription->CellProliferation Letrozole Letrozole (Aromatase Inhibitor) Letrozole->Aromatase inhibits

Caption: Signaling pathway inhibited by aromatase inhibitors.

Conclusion

The Einhorn-Brunner reaction remains a valuable and straightforward method for the synthesis of 1,2,4-triazoles. Its reliability and the importance of the resulting heterocyclic core in medicinal chemistry ensure its continued relevance for researchers and professionals in drug development. A thorough understanding of its mechanism, scope, and the ability to optimize reaction conditions are key to leveraging this reaction for the discovery and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Pellizzari Reaction for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pellizzari reaction, a cornerstone in heterocyclic chemistry, offers a direct pathway to the synthesis of 1,2,4-triazoles, a class of compounds renowned for their broad spectrum of biological activities. Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form the triazole ring.[1][2] This guide provides a comprehensive overview of the Pellizzari reaction, including its mechanism, modern variations, detailed experimental protocols, and applications in drug development, with a focus on quantitative data and practical implementation.

Core Principles: Mechanism of the Pellizzari Reaction

The Pellizzari reaction proceeds through a cyclizing condensation mechanism. The reaction is typically performed at high temperatures, often without a solvent, or in a high-boiling point solvent. The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This initial attack forms a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration, losing a molecule of water to form an N-acylamidrazone.

  • Intramolecular Cyclization: The nitrogen atom of the amidrazone then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group.

  • Final Dehydration: A second molecule of water is eliminated to yield the aromatic 1,2,4-triazole (B32235) ring.[1]

dot

Pellizzari_Mechanism cluster_reactants Reactants cluster_product Product Amide Amide (R-C(O)NH2) Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Hydrazide Hydrazide Hydrazide (R'-C(O)NHNH2) Hydrazide->Intermediate1 Acylamidrazone N-Acylamidrazone Intermediate1->Acylamidrazone - H2O Cyclic_Intermediate Cyclic Intermediate Acylamidrazone->Cyclic_Intermediate Intramolecular Cyclization Triazole This compound Cyclic_Intermediate->Triazole - H2O Conventional_Workflow Reactants Combine Equimolar Amide and Hydrazide Heating Heat to 220-250 °C (2-4 hours) Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Purification Triturate/Recrystallize Cooling->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis Microwave_Workflow Reactants Combine Nitrile and Hydrazide in Microwave Vessel Microwave Microwave Irradiation (e.g., 150 °C) Reactants->Microwave Cooling Cool to Room Temperature Microwave->Cooling Isolation Isolate Crude Product Cooling->Isolation Purification Purify Product Isolation->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis

References

Tautomerism in 1,2,4-triazole and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in 1,2,4-Triazole (B32235) and Its Derivatives

The this compound ring is a fundamental five-membered heterocyclic scaffold prevalent in medicinal chemistry, materials science, and agriculture.[1][2] A critical characteristic of this system is its capacity for prototropic tautomerism, a phenomenon involving the migration of a proton between the nitrogen atoms of the ring. This dynamic equilibrium results in the existence of two or more interconvertible isomers, known as tautomers.[1][3]

For the this compound ring, three primary tautomeric forms are possible, distinguished by the position of the hydrogen atom on the nitrogen atoms: the 1H, 2H, and 4H tautomers.[4] In the unsubstituted this compound, the 1H-tautomer is the most abundant and stable form in various states, including gas, solid, and solution.[1][3] However, the introduction of substituents at the C3 and C5 positions can significantly alter the electron density distribution within the ring, thereby influencing the relative stabilities and the position of the tautomeric equilibrium.[4][5] Understanding this tautomeric landscape is crucial for predicting the physicochemical properties, chemical reactivity, and biological activity of this compound derivatives.[3]

Tautomeric Equilibria and Influencing Factors

The equilibrium between the different tautomeric forms of substituted 1,2,4-triazoles is a key determinant of their chemical behavior.

G cluster_tautomers General Tautomeric Equilibrium T1 1H-Tautomer T2 2H-Tautomer T1->T2 T4 4H-Tautomer T2->T4 T4->T1

Caption: General tautomeric equilibrium in substituted 1,2,4-triazoles.

The relative stability of these tautomers is highly dependent on several factors:

  • Electronic Properties of Substituents: The nature of substituents at the C3 and C5 positions has a profound impact. Electron-donating groups (e.g., -NH₂) and electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) modify the electron density across the heterocyclic ring.[4][5] For instance, in 3-amino-1,2,4-triazole, the stability order is generally found to be 1H > 2H > 4H.[4][6] Conversely, for C5-substituted 1,2,4-triazoles, electron-donating substituents tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups favor the 1H-tautomer.[5]

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. For example, in some substituted 1,2,4-triazoles, polar solvents have been shown to favor the 2H-tautomer.[4]

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding, particularly with substituents in close proximity to ring nitrogens, can significantly stabilize a specific tautomeric form.[7]

Tautomerism in Specific Derivatives

Amino-Substituted 1,2,4-Triazoles: For 3-amino-1,2,4-triazole, three tautomers are possible. Physical and theoretical studies have established the stability order as 3-amino-1H-1,2,4-triazole > 3-amino-2H-1,2,4-triazole > 3-amino-4H-1,2,4-triazole.[6]

G cluster_amino Tautomeric Forms of 3-Amino-1,2,4-triazole T1 3-amino-1H-1,2,4-triazole T2 3-amino-2H-1,2,4-triazole T1->T2 T4 3-amino-4H-1,2,4-triazole T2->T4 T4->T1

Caption: Tautomeric forms of 3-amino-1,2,4-triazole.

Halo-Substituted 1,2,4-Triazoles: In 3-chloro-1,2,4-triazoles, the observed stability order of the tautomers is 3-chloro-1H > 5-chloro-1H > 3-chloro-4H.[4][6] A similar trend is observed for 3-bromo-1,2,4-triazoles.[6]

Mercapto-Substituted 1,2,4-Triazoles (Thione-Thiol Tautomerism): When a mercapto group is present, the tautomerism extends to include the sulfur atom, leading to a thione-thiol equilibrium. The thione form, where the mobile proton resides on a ring nitrogen, is generally the predominant and more stable tautomer.[6]

G cluster_thione_thiol Thione-Thiol Tautomerism Thione Thione Form (C=S) Thiol Thiol Form (S-H) Thione->Thiol Equilibrium

Caption: General thione-thiol tautomerism in mercapto-1,2,4-triazoles.

Quantitative Data on Tautomer Stability and Spectroscopy

The relative stabilities of tautomers are often quantified using computational chemistry methods, while spectroscopic techniques provide key data for their identification.

Table 1: Relative Stability of Tautomers for Substituted 1,2,4-Triazoles

Compound Tautomer Stability Order Method Reference
Unsubstituted this compound 1H > 4H Computational [1][3]
3-Amino-1,2,4-triazole 1H > 2H > 4H Physical & Theoretical [4][6]
3-Chloro-1,2,4-triazole 3-chloro-1H > 5-chloro-1H > 3-chloro-4H Physical & Theoretical [4][6]

| 3-Bromo-1,2,4-triazole | 3-bromo-1H > 5-bromo-1H > 3-bromo-4H | Theoretical |[6] |

Table 2: Key Spectroscopic Data for Tautomer Identification

Spectroscopic Method Tautomeric Form Characteristic Signal Wavelength/Wavenumber Reference
UV/Vis Spectroscopy Thione C=S Chromophore 288-298 nm [4]
IR Spectroscopy Thione C=S Stretch 1166-1258 cm⁻¹ [4][6]
IR Spectroscopy Thiol S-H Stretch 2550-2700 cm⁻¹ [4][6]

| IR Spectroscopy | General | N-H Stretch | ~3100-3350 cm⁻¹ |[6] |

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic methods is employed to identify and characterize tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of protons, carbon-13, and nitrogen-15 (B135050) are sensitive to the electronic environment of the different tautomers.[1]

  • Protocol:

    • Dissolve the substituted this compound compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4]

    • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra using a high-resolution NMR spectrometer.[4]

    • Utilize two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), to aid in the definitive structural assignment of the predominant tautomer.[4]

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is used to observe the electronic transitions within the molecule, which differ between tautomers.

  • Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).[4]

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).[4]

    • Compare the experimental spectrum with spectra simulated from computational models of possible tautomers to identify the major form in solution.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present, allowing for the differentiation of tautomers based on characteristic vibrational frequencies.

  • Protocol:

    • Prepare the sample as a KBr pellet or a mull (e.g., Nujol).[4]

    • Record the IR spectrum using an FTIR spectrometer.

    • Identify characteristic stretching vibrations, such as C=S for the thione form and S-H for the thiol form in mercapto derivatives.[4][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, definitively identifying the tautomeric form present in the solid state by precisely locating all atoms, including the mobile proton.[4]

  • Protocol:

    • Grow single crystals of the compound suitable for X-ray diffraction from an appropriate solvent.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure to determine the exact atomic positions and confirm the tautomeric structure.[4]

Integrated Workflow for Tautomer Analysis

Modern studies on this compound tautomerism rely on an integrated approach that combines experimental data with computational modeling for a comprehensive understanding.[3][4] This workflow allows for confident assignment of tautomeric structures and a deeper insight into the factors governing their equilibrium.

G cluster_workflow Integrated Workflow for Tautomer Analysis cluster_exp Experimental Analysis cluster_comp Computational Modeling NMR NMR Spectroscopy MERGE Data Correlation & Comparison NMR->MERGE UV UV/Vis Spectroscopy UV->MERGE IR IR Spectroscopy IR->MERGE XRAY X-ray Crystallography XRAY->MERGE DFT DFT Calculations (Relative Stabilities) SPEC Spectrum Simulation DFT->SPEC SPEC->MERGE START Compound Synthesis or Acquisition START->NMR START->UV START->IR START->XRAY START->DFT END Tautomer Identification & Equilibrium Characterization MERGE->END

Caption: Integrated workflow for tautomer analysis.

Conclusion

The tautomerism of 1,2,4-triazoles is a complex but critical aspect of their chemistry. The equilibrium between 1H, 2H, and 4H tautomers, along with thione-thiol forms in mercapto derivatives, is delicately balanced by substituent effects, solvent polarity, and other interactions. A multi-faceted approach combining advanced spectroscopic techniques, X-ray crystallography, and computational chemistry is essential for the accurate characterization of these systems. For researchers in drug development and materials science, a thorough understanding of this compound tautomerism is indispensable for rational design and the prediction of molecular properties and behavior.

References

Aromaticity and Stability of the 1,2,4-Triazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole (B32235) ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its prevalence is largely attributed to a unique combination of aromaticity and high stability, which imparts favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive examination of the core principles governing the aromaticity and stability of the this compound nucleus. It consolidates quantitative data on the ring's physicochemical properties, details experimental protocols for its synthesis and characterization, and employs visual diagrams to elucidate key structural and procedural concepts. This document is intended to serve as a critical resource for professionals engaged in the research and development of this compound-based compounds.

Core Concepts: Aromaticity and Tautomerism

The this compound is a five-membered heterocycle with two carbon and three nitrogen atoms. Its significant stability is a direct consequence of its aromatic character. The ring system contains 6 π-electrons delocalized across the sp² hybridized atoms, fulfilling Hückel's rule for aromaticity. This delocalization of electrons results in a resonance-stabilized structure.[1]

A crucial aspect of the this compound ring is its existence in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. These tautomers rapidly interconvert, though the 1H form is generally considered to be the more stable of the two.[2] Computational studies have shown that the 1H-tautomer is more stable than the 4H-tautomer by more than 6 kcal/mol, a significant energy difference that underscores the enhanced stability of the 1H form.[3] This greater stability can be attributed to more favorable electronic arrangements and reduced repulsion between lone pairs of electrons on the nitrogen atoms.[3] The predominance of the 1H-tautomer has important implications for the ring's reactivity and its interactions in biological systems.

"1H_structure" [label=< 1H-1,2,4-triazole (More Stable)

>];

"4H_structure" [label=< 4H-1,2,4-triazole (Less Stable)

>];

"1H_structure" -> "4H_structure" [dir=both, color="#4285F4", penwidth=2]; } caption: Tautomeric equilibrium of the this compound ring.

Quantitative Data on Physicochemical Properties

The stability and reactivity of the this compound ring are further defined by its acid-base properties and tautomeric preferences. The following tables summarize key quantitative data.

TautomerRelative Energy (kcal/mol)Note
1H-1,2,4-triazole0 (Reference)Generally the most stable tautomer.[2][4]
4H-1,2,4-triazole> 6Significantly less stable than the 1H-tautomer.[3]
3-amino-1H-1,2,4-triazole~0 (Reference)For the substituted 3-amino derivative, the 1H and 2H forms are nearly isoenergetic in the gas phase.[4]
3-amino-4H-1,2,4-triazole~7The 4H tautomer of the 3-amino derivative is considerably less stable.[4]
Table 1: Relative Stabilities of this compound Tautomers
ParameterpKa ValueDescription
pKa of the protonated form2.45Represents the acidity of the 1,2,4-triazolium cation.[5]
pKa of the neutral molecule10.26Represents the acidity of the N-H proton, indicating its ability to act as a weak acid.[5]
Table 2: Acid-Base Properties of this compound

Chemical Stability

The this compound ring exhibits remarkable chemical stability, a key factor in its widespread use in pharmaceuticals.

  • Metabolic Stability: The ring is generally resistant to metabolic degradation by enzymes such as cytochrome P450s. This contributes to the improved pharmacokinetic profiles of drugs containing this moiety.

  • Acidic and Basic Conditions: The this compound ring is largely stable to hydrolysis under both strong acidic and basic conditions. While extreme conditions can lead to ring opening, it is generally considered a robust scaffold.

  • Thermal Stability: this compound and its derivatives typically exhibit high thermal stability, often melting at temperatures above 100°C and showing decomposition only at significantly higher temperatures.

stability_factors Aromaticity Aromaticity (6π electrons) Stability High Stability of This compound Ring Aromaticity->Stability Tautomerism Tautomeric Equilibrium (Favors Stable 1H form) Tautomerism->Stability Electronic_Structure Electronic Structure (sp2 hybridization, resonance) Electronic_Structure->Aromaticity Electronic_Structure->Stability

Experimental Protocols

Synthesis of 1,2,4-Triazoles via the Pellizzari Reaction

The Pellizzari reaction is a classic method for the synthesis of 1,2,4-triazoles involving the condensation of an amide and an acylhydrazide at high temperatures.

Materials:

  • Amide (e.g., Benzamide)

  • Acylhydrazide (e.g., Benzoylhydrazide)

  • High-boiling point solvent (e.g., nitrobenzene) or neat conditions

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

Procedure:

  • Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask.

  • If using a solvent, add it to the flask.

  • Set up the reflux apparatus under a nitrogen atmosphere.

  • Heat the reaction mixture to 220-250°C.

  • Maintain the temperature and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Characterization of Aromaticity and Stability

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_stability Stability Assessment Synthesis Synthesis of This compound Derivative NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Structural Confirmation Xray X-ray Crystallography Synthesis->Xray Solid-State Structure TGA_DSC Thermal Analysis (TGA/DSC) Synthesis->TGA_DSC Thermal Stability Forced_Degradation Forced Degradation (Acid, Base, Oxidative) Synthesis->Forced_Degradation Chemical Stability

4.2.1. NMR Spectroscopy for Structural Elucidation

Protocol:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • The chemical shifts of the ring protons and carbons provide information about the electronic environment and can help identify the predominant tautomer in solution. For the parent 1H-1,2,4-triazole, the protons typically appear as singlets around 8-9 ppm in the ¹H NMR spectrum.

4.2.2. X-ray Crystallography for Solid-State Structure

Protocol:

  • Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Solve and refine the crystal structure to determine bond lengths, bond angles, and the solid-state conformation, which definitively identifies the tautomeric form in the crystal lattice.

4.2.3. Thermal Analysis (TGA/DSC)

Protocol:

  • Accurately weigh 2-5 mg of the this compound derivative into an appropriate TGA or DSC pan.

  • Place the pan in the instrument.

  • For TGA, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and monitor the mass loss as a function of temperature to determine the decomposition temperature.

  • For DSC, heat the sample at a controlled rate to observe thermal transitions such as melting (endothermic peak) and decomposition (exothermic or endothermic event).

4.2.4. Forced Degradation Study

Protocol:

  • Acid Hydrolysis: Dissolve the this compound derivative in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and treat similarly to the acid hydrolysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or with gentle heating.

  • Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

The this compound ring is a privileged scaffold in drug design, owing its utility to a robust combination of aromaticity-driven stability and versatile chemical properties. Its resistance to metabolic and chemical degradation, coupled with the potential for diverse functionalization, makes it an attractive core for the development of novel therapeutic agents. A thorough understanding of its fundamental properties, including tautomeric preferences and inherent stability, is paramount for the rational design and optimization of this compound-based drug candidates. The experimental protocols and data presented in this guide offer a foundational resource for researchers in this dynamic field.

References

The Multifaceted Biological Activities of 1,2,4-Triazole Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a privileged scaffold in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by this compound derivatives, with a focus on their anti-inflammatory, anticancer, antifungal, and anticonvulsant properties. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular mechanisms to aid researchers and drug development professionals in this dynamic field.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX).[1] Many newly synthesized compounds have shown activities surpassing those of established drugs, highlighting their promise as novel therapeutics.[1]

Quantitative Data for Anti-inflammatory Activity
Compound/DerivativeTargetIC50 (µM)In Vivo ActivityReference
This compound-pyrazole hybrids (18a, 18b, 19a, 19b)COX-15.23–9.81Better than celecoxib, less ulcerogenic than ibuprofen (B1674241)[1]
COX-20.55–0.91[1]
Celecoxib (Reference)COX-17.21-[1]
COX-20.83[1]
Compounds with 1,3,4-thiadiazine fragmentEdema Inhibition-91% inhibition, surpassing ibuprofen (82%)[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Test compound (this compound derivative) and reference drug (e.g., Indomethacin, 5 mg/kg)

  • Vehicle for dissolving/suspending the test compounds

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): control (vehicle), reference drug, and test compound groups (at various doses).

  • Compound Administration: Administer the vehicle, reference drug, or test compound intraperitoneally or orally 30-60 minutes before carrageenan injection.[3][4]

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[3][5]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).[3]

  • Calculation of Edema and Inhibition:

    • The degree of edema is calculated as the difference between the paw volume at time 't' and the initial paw volume (Edema = Vt - V0).

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Signaling Pathway: COX-2 Inhibition in Inflammation

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Mediates Triazole_Derivative This compound Derivative (COX-2 Inhibitor) Triazole_Derivative->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by this compound derivatives.

Anticancer Activity

The this compound scaffold is a prominent feature in numerous anticancer agents.[6] These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of crucial kinases like Epidermal Growth Factor Receptor (EGFR) and BRAF, as well as disruption of microtubule dynamics.[7]

Quantitative Data for Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)TargetReference
Compound 78j A549, Caco-2, PC-3, B16–F106.78–9.05COX-2[8]
Compound 105d HCT-116, U-87 MG, MCF-70.84–1.82PI3K/AKT/mTOR pathway[8]
Compound 106d HCT-116, U-87 MG, MCF-70.82–1.77PI3K/AKT/mTOR pathway[8]
Compound 8c -3.6EGFR[7]
Compound 58a PC-3, DU-145, LNCaP26.0, 34.5, 48.8Methionine aminopeptidase-2[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[7][8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Signaling Pathways in Cancer

EGFR_Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Triazole_Inhibitor This compound EGFR Inhibitor Triazole_Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

BRAF_MAPK_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Triazole_Inhibitor This compound BRAF Inhibitor Triazole_Inhibitor->BRAF Inhibits Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Triazole_Destabilizer This compound (Microtubule Destabilizer) Triazole_Destabilizer->Tubulin_Dimers Inhibits Polymerization Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate for Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component of Fungal_Growth_Inhibition Inhibition of Fungal Growth Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to Triazole_Antifungal This compound Antifungal Triazole_Antifungal->CYP51 Inhibits GABAergic_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Opens Cl- channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Triazole_Modulator This compound (GABA-A Modulator) Triazole_Modulator->GABA_A_Receptor Enhances GABA binding (Positive Allosteric Modulator)

References

1,2,4-Triazole Derivatives as Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,2,4-triazole (B32235) derivatives as a critical class of antifungal agents. It covers their core mechanism of action, structure-activity relationships, and the experimental protocols essential for their synthesis and evaluation.

Introduction

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant global health challenge.[1] this compound derivatives have emerged as a cornerstone of antifungal therapy, demonstrating broad-spectrum efficacy against a variety of pathogenic fungi.[2][3] This class of compounds, which includes clinically vital drugs like fluconazole (B54011) and voriconazole, exerts its antifungal effect by disrupting the fungal cell membrane, a structure essential for fungal viability and pathogenicity.[4][5]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary antifungal mechanism of this compound derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[5][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[7][8]

By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazoles prevent the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.[6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[5] The accumulation of these aberrant sterols disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and replication.[6]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp farnesyl_pp Farnesyl-PP isopentenyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 demethylated_sterols 14-demethyl Lanosterol zymosterol Zymosterol demethylated_sterols->zymosterol fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol triazoles This compound Derivatives triazoles->cyp51 Inhibition cyp51->demethylated_sterols

Figure 1: Ergosterol Biosynthesis Pathway and Inhibition by 1,2,4-Triazoles.

Structure-Activity Relationships (SAR)

The antifungal potency of this compound derivatives is intricately linked to their chemical structure. SAR studies have identified several key pharmacophoric features that govern their interaction with the target enzyme and overall antifungal activity.[2][9]

A central structural motif for potent antifungal activity consists of a core scaffold, typically a propan-2-ol backbone, substituted with one or two this compound rings and a halogenated phenyl group.[4] Modifications to these core components have been extensively explored to optimize antifungal efficacy and pharmacokinetic properties.

Key SAR insights include:

  • The this compound Moiety: The nitrogen at the 4-position of the triazole ring is crucial for coordinating with the heme iron of CYP51, anchoring the inhibitor in the active site.[2]

  • The Halogenated Phenyl Ring: The presence of electron-withdrawing groups, such as fluorine or chlorine atoms, on the phenyl ring generally enhances antifungal activity.[2] A 2,4-difluorophenyl substituent is a common feature in many potent triazole antifungals, including fluconazole and voriconazole.[4]

  • The Propan-2-ol Backbone: The hydroxyl group on the central propane (B168953) chain can form hydrogen bonds with amino acid residues in the active site of CYP51, contributing to binding affinity.[4]

  • Side-Chain Modifications: Variations in the side chains attached to the core scaffold can significantly impact the antifungal spectrum, potency, and pharmacokinetic profile of the derivatives.

SAR_Logical_Relationship core Core Scaffold (e.g., propan-2-ol) triazole This compound Moiety core->triazole phenyl Halogenated Phenyl Ring core->phenyl side_chain Side-Chain Modifications core->side_chain activity Antifungal Activity triazole->activity Heme Binding phenyl->activity Enhanced Potency side_chain->activity Modulates Spectrum & PK

Figure 2: Key Structural Features Influencing Antifungal Activity.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative this compound derivatives against various pathogenic fungal species. MIC values are expressed in µg/mL.

Table 1: Antifungal Activity of Fluconazole and Analogs against Candida Species

CompoundC. albicansC. glabrataC. kruseiC. parapsilosisReference
Fluconazole0.125 - 40.25 - 64>640.125 - 4[10]
Compound 14j0.1250.125--[2]
Compound 14k0.250.125--[2]
Compound 14l0.1250.125--[2]
Compound 15a0.50.5--[2]
Compound 15b0.250.25--[2]

Table 2: Antifungal Activity of Novel Triazole Derivatives against Various Fungi

CompoundC. albicans (MIC80)Cryptococcus neoformans (MIC80)Aspergillus fumigatus (MIC)Reference
Voriconazole0.03 - 0.50.01560.25[2][10]
Benzotriazinone Analog0.0156 - 2.00.0156 - 2.0-[2]
Thiazolo[4,5-d]pyrimidine Hybrid (2a)---[2]
Thiazolo[4,5-d]pyrimidine Hybrid (2b)---[2]
Thiazolo[4,5-d]pyrimidine Hybrid (2c)---[2]
Isoxazole-Triazole Hybrid (5a)0.0313--[2]
Benzimidazole-Triazole (6b)---[6]
Benzimidazole-Triazole (6i)---[6]
Benzimidazole-Triazole (6j)---[6]

Note: MIC80 refers to the minimum inhibitory concentration required to inhibit 80% of fungal growth.

Experimental Protocols

General Synthesis of this compound Derivatives (Fluconazole Analog)

This protocol outlines a general synthetic route for preparing fluconazole analogs, which can be adapted for the synthesis of various derivatives.[11][12]

  • Step 1: Epoxidation. To a solution of a substituted 2-chloro-1-(halophenyl)ethan-1-one in a suitable solvent (e.g., dimethyl sulfoxide), add trimethylsulfoxonium (B8643921) iodide and a strong base (e.g., sodium hydride) at room temperature. Stir the mixture until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting epoxide intermediate by column chromatography.

  • Step 2: Ring Opening and Triazole Addition. Dissolve the purified epoxide and this compound in a polar aprotic solvent (e.g., DMF). Add a base (e.g., potassium carbonate) and heat the reaction mixture. Monitor the reaction progress by TLC. After completion, cool the mixture, add water, and extract the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound derivative.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[13][14]

  • Preparation of Antifungal Stock Solutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1600 µg/mL.

  • Preparation of Microdilution Plates: Serially dilute the stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control. Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Experimental and Drug Discovery Workflow

The discovery and development of new this compound antifungal agents follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Antifungal_Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development design Target Identification & Lead Design synthesis Chemical Synthesis of Derivatives design->synthesis in_vitro In Vitro Antifungal Screening (MIC) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar mechanism Mechanism of Action Studies sar->mechanism in_vivo In Vivo Efficacy & Toxicity Studies mechanism->in_vivo clinical_trials Clinical Trials (Phase I-III) in_vivo->clinical_trials regulatory Regulatory Approval clinical_trials->regulatory

Figure 3: Workflow for Antifungal Drug Discovery and Development.

Conclusion

This compound derivatives remain a highly valuable and versatile scaffold in the development of new antifungal agents. Their well-defined mechanism of action, targeting the essential ergosterol biosynthesis pathway, provides a solid foundation for rational drug design. Ongoing research continues to explore novel derivatives with improved potency, a broader spectrum of activity, and the ability to overcome emerging resistance mechanisms. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of antifungal drug discovery.

References

The Ascendant Trajectory of 1,2,4-Triazoles in Oncology: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 12, 2025 – The heterocyclic scaffold of 1,2,4-triazole (B32235) has emerged as a cornerstone in the development of novel anticancer agents, demonstrating a remarkable breadth of therapeutic activities. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the burgeoning anticancer potential of new-generation this compound compounds. It consolidates quantitative efficacy data, detailed experimental methodologies, and elucidates the intricate signaling pathways through which these compounds exert their cytotoxic effects.

The this compound nucleus is a privileged structure in medicinal chemistry, featured in several FDA-approved anticancer drugs such as letrozole (B1683767) and anastrozole. Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it an ideal pharmacophore for designing targeted cancer therapies. Recent research has focused on synthesizing novel derivatives that exhibit enhanced potency and selectivity against a multitude of cancer cell lines.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic efficacy of novel this compound derivatives has been extensively evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for their anticancer potency. The following tables summarize the IC50 values for various classes of recently developed this compound compounds, offering a comparative landscape of their activity.

Table 1: Anticancer Activity of this compound Hybrids and Schiff Bases

Compound ClassCompound IDCancer Cell LineIC50 (µM)Reference
Betulin-1,2,4-triazoleBet-TZ1A375 (Melanoma)22.41[1]
MCF-7 (Breast)33.52[1]
HT-29 (Colorectal)46.92[1]
This compound-PyridineTP6B16F10 (Melanoma)41.12[2]
Chiral this compound Schiff Base7lHeLa (Cervical)1.8[[“]]
N-Acetyl Schiff Base6dDU145 (Prostate)49.80[4]
This compound-Chalconek5A549 (Lung)4.4
k1HeLa (Cervical)4.9
k2HeLa (Cervical)5.3

Table 2: Anticancer Activity of this compound Derivatives Targeting Specific Pathways

Target PathwayCompound IDCancer Cell LineIC50 (µM)Reference
Tubulin Polymerization12HepG2 (Liver)0.23[5]
HeLa (Cervical)0.15[5]
MCF-7 (Breast)0.38[5]
A549 (Lung)0.30[5]
9pHeLa (Cervical)(nanomolar range)[6]
7i(Various)3.03 (Tubulin Inhibition)[7]
EGFR Inhibition8c(Various)3.6 (EGFR Inhibition)[8]
13bMCF-7 (Breast)1.07[9]
HepG2 (Liver)0.32[9]
Aromatase Inhibition6b(Enzymatic Assay)0.09[10]
38MCF-7 (Breast)0.052[11]
1,2,4-Thiadiazole-1,2,4-Triazole8b, 8c, 8d, 8e, 8g, 8i(Various)0.10 - 11.5[12]

Core Mechanisms of Action

Novel this compound compounds employ a variety of mechanisms to induce cancer cell death, primarily through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Induction of Apoptosis

A significant number of this compound derivatives have been shown to trigger programmed cell death. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Triazole Compound Triazole Compound Death Receptors Death Receptors Triazole Compound->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Triazole Compound_i Triazole Compound Bax Bax Triazole Compound_i->Bax Upregulates Bcl-2 Bcl-2 Triazole Compound_i->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptotic pathways induced by 1,2,4-triazoles.

Studies have demonstrated that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[2][6][13] Some derivatives also activate the extrinsic pathway through death receptors, leading to the activation of caspase-8.[2][13]

Cell Cycle Arrest

Another prevalent mechanism is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Many this compound derivatives have been observed to cause cell cycle arrest at the G1/S or G2/M phases.

cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition Triazole Compound_G1 Triazole Compound CDK4/6 CDK4/6 Triazole Compound_G1->CDK4/6 Inhibits G1 Arrest G1 Arrest Cyclin D Cyclin D Cyclin D->CDK4/6 Proliferation Proliferation G1 Arrest->Proliferation Blocks Triazole Compound_G2 Triazole Compound CDK1/Cyclin B1 CDK1/Cyclin B1 Triazole Compound_G2->CDK1/Cyclin B1 Inhibits G2/M Arrest G2/M Arrest G2/M Arrest->Proliferation Blocks

Cell cycle arrest mechanisms of 1,2,4-triazoles.

This is often accomplished by inhibiting the activity of cyclin-dependent kinases (CDKs), such as CDK1, CDK2, CDK4, and CDK6, and modulating the levels of their regulatory partners, the cyclins.[10][11]

Inhibition of Key Oncogenic Pathways

Novel 1,2,4-triazoles have been designed to target specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation.

  • Tubulin Polymerization Inhibition: Several derivatives act as potent inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[5][6][14] By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[5][6]

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the growth of many cancers. Certain this compound compounds have been shown to be effective EGFR inhibitors, blocking downstream signaling pathways.[8][15][16]

Triazole Compound Triazole Compound EGFR EGFR Triazole Compound->EGFR Inhibits Downstream Signaling PI3K/Akt/mTOR RAS/MAPK EGFR->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting Fixation (Ethanol) Fixation (Ethanol) Cell Harvesting->Fixation (Ethanol) Staining (PI/RNase) Staining (PI/RNase) Fixation (Ethanol)->Staining (PI/RNase) Flow Cytometry Flow Cytometry Staining (PI/RNase)->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

References

Antiviral Applications of 1,2,4-Triazole Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the antiviral applications of this compound analogues, offering a comprehensive resource for researchers and drug development professionals. The document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action.

Introduction to 1,2,4-Triazoles as Antiviral Agents

The this compound ring, a five-membered heterocycle with three nitrogen atoms, is a privileged structure in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to engage in various biological interactions.[1] Its derivatives have been successfully developed into antiviral drugs, most notably the broad-spectrum antiviral agent Ribavirin.[2] The versatility of the this compound core allows for diverse chemical modifications, leading to the development of compounds with potent activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), influenza viruses, and Herpes Simplex Virus (HSV).[1][3]

Quantitative Antiviral Activity of this compound Analogues

The antiviral efficacy of this compound derivatives is quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The following tables summarize the reported activities of various this compound analogues against key viral targets.

Table 1: Anti-Hepatitis C Virus (HCV) Activity of this compound Analogues

Compound IDTargetAssayIC50 (µM)Cell LineReference
4a NS5B PolymeraseEnzyme Inhibition Assay14.8-[4][5][6]
BF-9 NS5B PolymeraseMolecular Docking-16.09 (Kcal/mol)-[7]
BF-12 NS5B PolymeraseMolecular Docking-15.75 (Kcal/mol)-[7]
BF-13 NS5B PolymeraseMolecular Docking-15.82 (Kcal/mol)-[7]
N2 NS5B PolymeraseEnzyme Inhibition Assay2.01 - 23.84Huh7[8]
N4 NS5B PolymeraseEnzyme Inhibition Assay2.01-[8]
F-3070 NS5B PolymeraseEnzyme Inhibition Assay22.3 - 39.7-[9]
F-3065 NS5B PolymeraseEnzyme Inhibition Assay22.3 - 39.7-[9]

Table 2: Anti-Herpes Simplex Virus (HSV) Activity of 1,2,3-Triazole Analogues

Compound IDVirus StrainEC50 (µM)CC50 (µM)Cell LineReference
3 HSV-1 17syn+16285HFL-1[10]
4 HSV-1 17syn+212,593HFL-1[10]

Mechanisms of Antiviral Action

This compound analogues exert their antiviral effects through various mechanisms, primarily by targeting key viral enzymes and proteins essential for replication and propagation.

Inhibition of Viral Polymerases

A primary mechanism of action for many this compound-based antivirals is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[1]

The non-structural protein 5B (NS5B) of HCV is a well-established target for antiviral therapy.[11] this compound derivatives have been designed to act as non-nucleoside inhibitors (NNIs) of NS5B, binding to allosteric sites on the enzyme and inducing conformational changes that block its activity.[7][11]

cluster_HCV_Replication HCV Replication Cycle cluster_Inhibition Inhibition by this compound Analogue HCV RNA HCV RNA Host Ribosome Host Ribosome HCV RNA->Host Ribosome Translation Viral Assembly Viral Assembly HCV RNA->Viral Assembly HCV Polyprotein HCV Polyprotein Host Ribosome->HCV Polyprotein Viral Proteases Viral Proteases HCV Polyprotein->Viral Proteases Cleavage HCV Polyprotein->Viral Assembly NS5B Polymerase NS5B Polymerase Viral Proteases->NS5B Polymerase NS5B Polymerase->HCV RNA Replication New Virions New Virions Viral Assembly->New Virions This compound Analogue This compound Analogue This compound Analogue->NS5B Polymerase Allosteric Binding cluster_Cellular_Metabolism Host Cell Metabolism cluster_Viral_Replication Viral Replication Ribavirin Ribavirin Ribavirin Monophosphate (RMP) Ribavirin Monophosphate (RMP) Ribavirin->Ribavirin Monophosphate (RMP) Phosphorylation Ribavirin Triphosphate (RTP) Ribavirin Triphosphate (RTP) Ribavirin Monophosphate (RMP)->Ribavirin Triphosphate (RTP) Phosphorylation IMPDH IMPDH Ribavirin Monophosphate (RMP)->IMPDH Inhibits Viral RNA Polymerase Viral RNA Polymerase Ribavirin Triphosphate (RTP)->Viral RNA Polymerase Inhibits Viral Genome Viral Genome Ribavirin Triphosphate (RTP)->Viral Genome Incorporation (Lethal Mutagenesis) GTP Pool GTP Pool IMPDH->GTP Pool Depletes Viral RNA Synthesis Viral RNA Synthesis GTP Pool->Viral RNA Synthesis Required for Viral RNA Polymerase->Viral RNA Synthesis cluster_Viral_Entry Influenza Virus Entry cluster_Inhibition Inhibition by this compound Analogue Influenza Virus Influenza Virus Endosome Endosome Influenza Virus->Endosome Endocytosis M2 Proton Channel M2 Proton Channel Endosome->M2 Proton Channel Low pH activates Viral Core Viral Core M2 Proton Channel->Viral Core Proton Influx Viral Genome Release Viral Genome Release Viral Core->Viral Genome Release Uncoating This compound Analogue This compound Analogue This compound Analogue->M2 Proton Channel Blocks Pore cluster_synthesis General Synthesis of this compound-3-thiones Acid Hydrazide Acid Hydrazide Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate Acid Hydrazide->Thiosemicarbazide Intermediate + Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide Intermediate + This compound-3-thione This compound-3-thione Thiosemicarbazide Intermediate->this compound-3-thione Cyclization Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->this compound-3-thione Catalyst

References

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The 1,2,4-triazole (B32235) nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone of medicinal chemistry. Its remarkable metabolic stability, capacity for hydrogen bonding, and character as a dipole have cemented its status as a "privileged scaffold" in the design of novel therapeutics.[1][2] This scaffold's ability to act as a bioisostere for amide, ester, and carboxylic acid groups enables it to bind with high affinity to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4] More than thirty-five drugs containing this nucleus have reached the market, including the well-known antifungal agent fluconazole (B54011) and the antiviral drug ribavirin.[1][5][6] This guide offers a comprehensive exploration of the this compound core, detailing its therapeutic applications, summarizing key quantitative data, outlining experimental protocols, and visualizing critical biological pathways.

I. Therapeutic Applications and Mechanisms of Action

The versatility of the this compound scaffold has led to the development of potent agents across multiple therapeutic areas. Its derivatives have demonstrated significant efficacy as antifungal, anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[7][8]

This compound derivatives are most renowned for their potent antifungal properties. Marketed drugs like fluconazole, itraconazole, and voriconazole (B182144) are mainstays in the treatment of fungal infections.[6][9]

Mechanism of Action: The primary antifungal mechanism of triazoles involves the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[4][10] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[11][12] By binding to the heme iron atom in the enzyme's active site, triazoles disrupt the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which alters the structure and function of the fungal plasma membrane, ultimately inhibiting fungal growth.[13][14]

Ergosterol_Biosynthesis_Inhibition Mechanism of Antifungal 1,2,4-Triazoles cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Toxic_Sterols Toxic Sterol Accumulation Lanosterol->Toxic_Sterols Accumulation ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Triazole This compound Antifungal (e.g., Fluconazole) Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazole->Lanosterol 14α-demethylase (CYP51) Inhibition Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Altered Membrane Fluidity & Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound antifungals.

Quantitative Data: Antifungal Activity

Compound TypeFungal StrainActivity (MIC, µg/mL)Reference
Triazole-piperdine-oxadiazole hybridsCandida albicans0.063–0.5[11]
Triazole-benzotriazine hybridsCandida albicans0.0156–2.0[11]
1,2,4-Triazolo[3,4-b][1][7][15]thiadiazinesAspergillus niger27.1 µM[16]

The this compound scaffold is present in numerous anticancer agents, including the aromatase inhibitors letrozole (B1683767) and anastrozole.[9] Research has revealed several mechanisms through which these compounds exert their antiproliferative effects.

Mechanism 1: Tubulin Polymerization Inhibition A significant number of this compound derivatives act as potent inhibitors of tubulin polymerization.[17][18] These compounds often mimic the natural product combretastatin (B1194345) A-4 (CA-4), where the triazole ring serves as a stable bioisostere for the cis-double bond of CA-4, maintaining the required conformation for bioactivity.[19] They bind to the colchicine (B1669291) binding site on β-tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly.[19][20] This interference with microtubule function leads to cell cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[18][21]

Tubulin_Inhibition_Pathway Anticancer Mechanism via Tubulin Inhibition cluster_drug Drug Action cluster_cellular Cellular Target cluster_outcome Cellular Consequence Triazole This compound Derivative Tubulin α/β-Tubulin Dimers Triazole->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Tubulin Depolymerization Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Pathway of tubulin polymerization inhibition by this compound derivatives.

Mechanism 2: Kinase and Other Enzyme Inhibition this compound derivatives have been developed as inhibitors of various protein kinases (e.g., EGFR, BRAF) and other enzymes crucial for cancer progression, such as aromatase and steroid sulfatase.[1][22] The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors and donors, facilitating strong interactions within the active sites of these enzymes.[1]

Quantitative Data: Anticancer Activity

Compound ClassCell LineActivity (IC₅₀/EC₅₀)TargetReference
Indole/1,2,4-triazole hybridsSGC-79010.21 µMTubulin[18]
Novel this compound seriesA431Single-digit nM rangeTubulin[20]
Indole-based 1,2,4-triazolesHeLa8.3 µM (inhibition)Tubulin[21]
Substituted 1,2,4-triazoles-3.6 µM (inhibition)EGFR[22]

The this compound scaffold is a key feature in several antiviral drugs, most notably Ribavirin, which is active against a broad range of RNA and DNA viruses.[5][15][23] The triazole ring is often used as a bioisosteric replacement for other chemical groups in nucleoside and non-nucleoside analogs, conferring improved metabolic stability and pharmacokinetic properties.[3][24] These compounds target various viral proteins and have shown activity against influenza, hepatitis C (HCV), and human immunodeficiency virus (HIV).[23]

Derivatives of this compound exhibit significant anti-inflammatory properties.[25][26][27] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX).[28][29] By blocking these enzymes, the compounds reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Some derivatives have shown efficacy and selectivity comparable or superior to established drugs like ibuprofen (B1674241) and celecoxib.[8][28]

II. General Synthesis and Experimental Protocols

A key advantage of the this compound scaffold is its accessible synthesis through various established chemical reactions.

General Synthesis Workflow: A common and versatile method for synthesizing this compound-3-thiones involves the reaction of an acid hydrazide with an isothiocyanate, followed by base-catalyzed intramolecular cyclization.

Synthesis_Workflow General Synthesis of this compound-3-thiones Start1 Acid Hydrazide (R-CO-NHNH2) Intermediate Thiosemicarbazide Intermediate Start1->Intermediate Start2 Isothiocyanate (R'-N=C=S) Start2->Intermediate Product 4,5-disubstituted-2,4-dihydro- 3H-1,2,4-triazole-3-thione Intermediate->Product Intramolecular Cyclization Reagent Base Catalyst (e.g., NaOH, K2CO3) Reagent->Intermediate

References

A Comprehensive Technical Guide to the Synthetic Methods of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) moiety is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of therapeutic applications, including antifungal, anticancer, antiviral, and anticonvulsant agents. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this privileged heterocyclic scaffold, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to facilitate a deeper understanding of the reaction pathways.

Classical Synthetic Methods

The foundational methods for constructing the this compound ring, while often requiring stringent conditions, remain fundamental in organic synthesis.

Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures. While yields can be modest and the conditions harsh, it is a direct and effective method for producing symmetrically and unsymmetrically substituted 1,2,4-triazoles.[1][2] The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields.[1]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

  • Materials: Benzamide (B126), Benzoylhydrazide, high-boiling point solvent (e.g., nitrobenzene (B124822) or diphenyl ether) or neat conditions.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

    • If a solvent is used, add it to the flask.

    • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

    • Maintain the temperature and stir the mixture for 2-4 hours.

    • After completion, allow the mixture to cool to room temperature.

    • If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol (B145695) to remove impurities.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.[3]

Quantitative Data for Pellizzari and Related Reactions

Starting Material 1Starting Material 2ProductConditionsYield (%)Reference
BenzamideBenzoylhydrazide3,5-Diphenyl-1,2,4-triazole220-250°C, 2-4 hLow to Moderate[1][3]
FormamideHydrazine hydrochlorideThis compoundKOH, heatNot specified[4]
Aromatic hydrazideSubstituted nitrileDisubstituted this compoundK₂CO₃, n-Butanol, MW, 150°C, 2 hGood to Excellent[5]

Reaction Mechanism: Pellizzari Reaction

The mechanism initiates with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable this compound ring.

Pellizzari_Reaction Amide Amide (R-C(=O)NH2) Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Acylhydrazide Acylhydrazide Acylhydrazide (R'-C(=O)NHNH2) Acylhydrazide->Intermediate1 Intermediate2 Acylamidrazone Intermediate1->Intermediate2 - H2O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Triazole This compound Intermediate3->Triazole - H2O

Pellizzari Reaction Mechanism
Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is the condensation of an imide with an alkyl or aryl hydrazine, typically in the presence of a weak acid, to yield an isomeric mixture of 1,2,4-triazoles.[2][6] The regioselectivity of the reaction is influenced by the nature of the substituents on the imide.[6]

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

  • Materials: N-formylbenzamide, Phenylhydrazine (B124118), weak acid (e.g., acetic acid).

  • Procedure:

    • Dissolve N-formylbenzamide and phenylhydrazine in a suitable solvent such as ethanol.

    • Add a catalytic amount of a weak acid.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Einhorn-Brunner Reaction

ImideHydrazineProductConditionsYield (%)Reference
N-formylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazoleWeak acid, refluxNot specified[4]
DiacylaminesHydrazines/Monosubstituted hydrazinesSubstituted 1,2,4-triazolesWeak acid, 140°CNot specified[2]

Reaction Mechanism: Einhorn-Brunner Reaction

The reaction is generally acid-catalyzed and begins with the formation of a hydrazone-like intermediate, which then undergoes cyclization and dehydration to form the this compound ring.

Einhorn_Brunner_Reaction Imide Imide Intermediate1 Hydrazone-like Intermediate Imide->Intermediate1 + Hydrazine, H+ Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Triazole This compound Intermediate2->Triazole - H2O

Einhorn-Brunner Reaction Mechanism

Modern Synthetic Methods

Contemporary approaches to this compound synthesis offer milder reaction conditions, higher yields, and greater functional group tolerance.

Copper-Catalyzed Syntheses

Copper catalysis has emerged as a powerful tool for the synthesis of 1,2,4-triazoles, enabling the formation of the heterocyclic ring from readily available starting materials under relatively mild conditions.

1. From Amidines and Nitriles

This method involves a copper-catalyzed tandem addition-oxidative cyclization.[7] A heterogeneous catalyst system has also been developed, allowing for easy catalyst recovery and reuse.[8][9]

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-triazoles

  • Materials: Amidine hydrochloride, nitrile, Copper(I) bromide (CuBr), Cesium carbonate (Cs₂CO₃), Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • In a reaction vessel, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), CuBr (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

    • Add DMSO (2.0 mL) as the solvent.

    • Stir the reaction mixture at 120°C under an air atmosphere for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate (B1210297).

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by flash column chromatography.

Quantitative Data for Copper-Catalyzed Synthesis from Amidines and Nitriles

AmidineNitrileCatalyst SystemConditionsYield (%)Reference
Various aryl/alkyl amidinesVarious aryl/alkyl nitrilesCuBr (5 mol%), Cs₂CO₃DMSO, air, 120°C, 24 h52-85[7]
Various amidinesVarious nitrilesPhen-MCM-41-CuBrDMSO, air, 120°Cup to 94[8][9]

Reaction Mechanism: From Amidines and Nitriles

A plausible mechanism involves the copper-promoted addition of the amidine to the nitrile, followed by an oxidative N-N bond formation to yield the this compound.

Copper_Catalyzed_Amidine_Nitrile Amidine Amidine Intermediate1 Cu-Amidine Complex Amidine->Intermediate1 [Cu] Nitrile Nitrile Intermediate2 Addition Intermediate Nitrile->Intermediate2 Intermediate1->Intermediate2 + Nitrile Intermediate3 Oxidative Cyclization Intermediate Intermediate2->Intermediate3 Oxidation (Air) Triazole This compound Intermediate3->Triazole Reductive Elimination

Copper-Catalyzed Synthesis from Amidines and Nitriles

2. From Nitriles and Hydroxylamine (B1172632)

This one-pot synthesis provides access to symmetrically and unsymmetrically substituted 3,5-disubstituted-1,2,4-triazoles from simple and readily available nitriles and hydroxylamine.[10][11]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles

  • Materials: Nitrile 1, Nitrile 2, Hydroxylamine hydrochloride, Triethylamine (B128534), tert-Butanol (B103910), Copper(II) acetate (Cu(OAc)₂), Cesium carbonate (Cs₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a sealed reaction tube, add the first nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in tert-butanol (2.0 mL).

    • Stir the mixture at 80°C for 2 hours to form the amidoxime (B1450833) intermediate.

    • To the resulting mixture, add the second nitrile (1.0 mmol), Cu(OAc)₂ (0.2 mmol), and Cs₂CO₃ (3.0 mmol) in DMSO (2.0 mL).

    • Seal the tube and stir the reaction mixture at 120°C for 24 hours.

    • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography.[11]

Quantitative Data for Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine

Nitrile 1Nitrile 2CatalystConditionsYield (%)Reference
Various aryl/alkyl nitrilesVarious aryl/alkyl nitrilesCu(OAc)₂One-pot, two stepsModerate to Good[10][11]

Reaction Mechanism: From Nitriles and Hydroxylamine

The reaction proceeds via the initial formation of an amidoxime from the first nitrile and hydroxylamine. This intermediate then reacts with the second nitrile in a copper-catalyzed condensation and cyclization sequence.

Copper_Catalyzed_Nitrile_Hydroxylamine Nitrile1 Nitrile 1 Amidoxime Amidoxime Intermediate Nitrile1->Amidoxime + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime Intermediate Condensation Intermediate Amidoxime->Intermediate + Nitrile 2, [Cu] Nitrile2 Nitrile 2 Nitrile2->Intermediate Triazole This compound Intermediate->Triazole Intramolecular Dehydration/Cyclization

Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine
Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate the synthesis of 1,2,4-triazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods.[12][13][14] This technique is particularly beneficial for reactions that typically require high temperatures and long durations, such as the Pellizzari reaction.[5]

Experimental Protocol: Microwave-Assisted Synthesis of Disubstituted 1,2,4-triazoles

  • Materials: Aromatic hydrazide, substituted nitrile, Potassium carbonate (K₂CO₃), n-Butanol.

  • Procedure:

    • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and K₂CO₃ (0.0055 mol).

    • Add 10 mL of n-butanol to the vessel.

    • Seal the vessel and subject the reaction mixture to microwave irradiation at 150°C for 2 hours.

    • After cooling, the precipitated product is filtered and recrystallized from ethanol.[5]

Quantitative Data for Microwave-Assisted Synthesis

Starting MaterialsProductConditionsTimeYield (%)Reference
Hydrazides, Hydrazine hydrateN4-amino-1,2,4-triazolesMW (800W), 250°C4-12 minExcellent[4]
Aromatic hydrazide, nitrileDisubstituted 1,2,4-triazolesMW, 150°C2 hNot specified[5]
Piperazine-azole, fluoroquinoloneFused this compoundMW, ethanol30 min96[12]

Workflow: Microwave-Assisted Synthesis

The general workflow for microwave-assisted synthesis involves the rapid and efficient heating of the reaction mixture in a dedicated microwave reactor, leading to accelerated product formation.

Microwave_Synthesis_Workflow Start Combine Reactants and Solvent in Microwave Vessel MW_Irradiation Microwave Irradiation (Controlled Temperature and Time) Start->MW_Irradiation Cooling Cooling to Room Temperature MW_Irradiation->Cooling Isolation Product Isolation (Filtration/Extraction) Cooling->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Fluconazole_Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Membrane Fungal Cell Membrane Integrity Disrupted Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Fluconazole Fluconazole Fluconazole->Enzyme Inhibits Aromatase_Inhibitor_Pathway Androgens Androgens (Androstenedione, Testosterone) Estrogens Estrogens (Estrone, Estradiol) Androgens->Estrogens Catalyzed by EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor Binds to Aromatase Aromatase Enzyme (CYP19A1) Inhibitors Letrozole / Anastrozole Inhibitors->Aromatase Inhibits CancerCell Hormone Receptor-Positive Breast Cancer Cell Growth EstrogenReceptor->CancerCell Stimulates

References

Spectroscopic analysis (UV, IR, NMR, MS) of 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of 1,2,4-Triazoles

Introduction

The 1,2,4-triazole (B32235) moiety is a critical pharmacophore in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] A thorough understanding of the structure of novel this compound derivatives is paramount for drug discovery and development. Spectroscopic techniques are the cornerstone of molecular structure elucidation. This technical guide provides a comprehensive overview of the application of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the analysis of 1,2,4-triazoles, aimed at researchers, scientists, and drug development professionals.

Overview of Spectroscopic Techniques

Spectroscopic analysis involves the interaction of electromagnetic radiation with a sample to determine its molecular structure. Each technique provides a unique piece of the structural puzzle. By combining data from various spectroscopic methods, a complete and unambiguous structural assignment can be achieved.[3]

G cluster_main Spectroscopic Analysis of 1,2,4-Triazoles cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound Derivative MS Mass Spectrometry (MS) Compound->MS NMR Nuclear Magnetic Resonance (NMR) Compound->NMR IR Infrared Spectroscopy (IR) Compound->IR UV UV-Vis Spectroscopy Compound->UV MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS:f0->MS_info NMR_info Carbon-Hydrogen Framework Atom Connectivity (2D) Stereochemistry NMR:f0->NMR_info IR_info Functional Groups (C=N, N-H, C=S, etc.) IR:f0->IR_info UV_info Electronic Transitions Conjugated Systems UV:f0->UV_info

Figure 1: Overview of spectroscopic techniques for this compound analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 1,2,4-triazoles, absorption in the UV region typically arises from π → π* and n → π* transitions of the heterocyclic ring and any conjugated substituents. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern and the solvent.

Data Presentation: UV-Vis Absorption Maxima

Compound Typeλmax (nm)TransitionReference
Unsubstituted this compound~205π → π[4]
N-acetyl-1,2,4-triazole221.5π → π[4]
3,5-Disubstituted-4H-1,2,4-triazoles297π → π[5]
5-substituted-3-mercapto-1,2,4-triazoles252-256π → π[4]
5-substituted-3-mercapto-1,2,4-triazoles288-298n → π* (C=S)[4][6]
3,5-diamino-1,2,4-triazole~210, ~250π → π*[7]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) at a concentration of approximately 5 x 10⁻⁶ mol/dm³.[5]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the spectrum of the sample solution over a typical range of 200-400 nm.[5][6]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The this compound ring has several characteristic vibrations.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupVibration ModeWavenumber (cm⁻¹)Reference
N-H (ring)Stretching3126 - 3265[2][8]
C-H (aromatic/ring)Stretching3032 - 3097[8]
S-H (thiol tautomer)Stretching2550 - 2790[2][4]
C=N (ring)Stretching1600 - 1411[4]
N=N (ring)Stretching1570 - 1550[4][8]
C=C (aromatic ring)Stretching1529 - 1483[8]
C=S (thione tautomer)Stretching1258 - 1166[4]
Ring BreathingStretching~1100[8]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.[5]

    • Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution between two salt (NaCl or KBr) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).

  • Sample Scan: Record the spectrum of the prepared sample, typically over the range of 4000-650 cm⁻¹.[5]

  • Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

¹H NMR Data

Proton TypeChemical Shift (δ, ppm)NotesReference
N-H (ring)12.67 (broad singlet)Exchangeable with D₂O. N4-H is often broader and more deshielded than N1-H.[9][1][10]
C-H (ring)8.0 - 9.0The C3-H and C5-H protons of the this compound ring.
CH₂ (adjacent to ring)4.41 - 4.45[1][10]
NH₂ (substituent)5.35 - 5.39Exchangeable with D₂O.[1][10]

¹³C NMR Data

Carbon TypeChemical Shift (δ, ppm)NotesReference
C-3 (ring)156.5 - 156.9[1][10]
C-5 (ring)160.3 - 160.7[1][10]
CH₂ (adjacent to ring)59.2 - 59.6[1][10]
C=S (thione)150 - 160Diagnostic for the thione tautomer.[11]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to determine the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragment ions, valuable information about its structure. The fragmentation of the this compound ring is highly dependent on the ionization method and the nature and position of substituents.[12]

Data Presentation: Common Mass Spectrometry Fragments

Ionization ModeParent CompoundKey Fragment (m/z)LossReference
EI1H-1,2,4-triazole (m/z 69)42HCN[12]
EISubstituted 1,2,4-triazoles[M - N₂]⁺N₂[12]
EISubstituted 1,2,4-triazoles[M - HCN]⁺HCN[12]
EI1,2,4-triazoline-5-thiones[M - HS·]⁺HS·[13]
ESIGlucopyranosyl derivatives331, 127, 109Glycosidic cleavage[14]
ESIAmino derivatives60[14]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetonitrile, methanol). For ESI, adding a small amount of formic acid (0.1%) can aid ionization in positive mode.[12]

  • Instrumentation: Use a mass spectrometer coupled with a suitable inlet and ionization source (e.g., LC-MS with an ESI source or GC-MS with an EI source).

  • Method Parameters (Example for LC-ESI-MS): [12][15]

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive or Negative

    • Capillary Voltage: ~4000 V

    • Fragmentor Voltage: Varied (e.g., 100-200 V) to induce fragmentation.

    • Scan Range: Typically m/z 100–1000.

  • Data Acquisition: Acquire the mass spectrum, obtaining the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺·) and fragmentation data (MS/MS).

  • Data Analysis: Determine the molecular weight from the molecular ion. Propose fragmentation pathways to confirm the structure of the core and the identity of substituents.

G mol_ion 1H-1,2,4-Triazole Molecular Ion (M+·) m/z = 69 frag1 Fragment Ion m/z = 42 mol_ion->frag1 - HCN

Figure 2: Characteristic EI-MS fragmentation of the unsubstituted this compound ring.

Integrated Spectroscopic Analysis Workflow

The elucidation of an unknown this compound structure is a systematic process. Data from each spectroscopic technique are used in a complementary fashion to build a complete structural picture. The following workflow illustrates a logical approach to this process.

G start Unknown Sample (Suspected this compound) ms 1. Mass Spectrometry (MS) start->ms ms_out Determine Molecular Weight & Propose Molecular Formula ms->ms_out ir 2. Infrared (IR) Spectroscopy ms->ir ir_out Identify Key Functional Groups (N-H, C=S, C=O, etc.) ir->ir_out nmr 3. NMR Spectroscopy (¹H, ¹³C, 2D) ir->nmr nmr_out Assemble C-H Framework Determine Connectivity & Isomerism nmr->nmr_out uv 4. UV-Vis Spectroscopy nmr->uv uv_out Confirm Presence of Conjugated Systems uv->uv_out end Final Structure Elucidation uv->end

Figure 3: Logical workflow for the integrated spectroscopic analysis of 1,2,4-triazoles.

References

The Genesis of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the course of 1,2,4-triazole (B32235) compounds from their initial conceptualization in the late 19th century to their current standing as a cornerstone in medicinal and agricultural chemistry. We will delve into the seminal discoveries, key synthetic milestones, and the evolution of our understanding of their biological significance, supported by detailed experimental protocols, quantitative data, and visualizations of their mechanisms of action.

Early Discoveries and Foundational Syntheses

The journey of the this compound scaffold began in 1885 when the term "triazole" was first coined by Bladin to describe a five-membered ring system containing three nitrogen and two carbon atoms. However, it was the pioneering work of Guido Pellizzari and a collaboration between Alfred Einhorn and Karl Brunner in the early 20th century that laid the practical groundwork for the synthesis of these crucial heterocyclic compounds. These foundational methods, while having undergone significant modernization, remain relevant to this day.

A pivotal figure whose work indirectly propelled the field of heterocyclic chemistry, including the synthesis of 1,2,4-triazoles, was Theodor Curtius. His discovery of hydrazine, hydrazoic acid, and diazoacetic acid, along with the development of the Curtius rearrangement in the 1890s, provided chemists with key reagents and methodologies for constructing nitrogen-containing heterocycles.[1] While not credited with a namesake reaction for this compound synthesis, his contributions to the chemist's toolbox were instrumental in the broader exploration of this field.

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari, this reaction involves the condensation of an amide with a hydrazide to form a this compound.[2] Though effective, this method often necessitates high temperatures and extended reaction times, which can lead to modest yields.[2]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoyl hydrazide.

  • Heat the mixture to a high temperature, typically between 220-250°C, under a nitrogen atmosphere for 2-4 hours.[3]

  • After allowing the reaction mixture to cool to room temperature, the resulting solid is treated with a dilute sodium hydroxide solution to remove any unreacted starting materials.[4]

  • The crude product is collected via filtration, washed with water, and then purified by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[3][4]

The Einhorn-Brunner Reaction (1905, 1914)

Initially reported by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction synthesizes 1,2,4-triazoles through the condensation of an imide with an alkyl or aryl hydrazine, often in the presence of a weak acid.[5][6][7] A notable characteristic of this reaction is that it can produce an isomeric mixture of 1,2,4-triazoles if the diacylamine is asymmetrical.[5][6]

Materials:

  • N-formylbenzamide (a diacylamine)

  • Phenylhydrazine (B124118)

  • Ethanol or acetic acid (as solvent)

  • Acetic acid (as a weak acid catalyst)

Procedure:

  • Combine equimolar amounts of N-formylbenzamide and phenylhydrazine in a suitable solvent such as ethanol or acetic acid.[4]

  • Add a catalytic amount of a weak acid, like acetic acid.[4]

  • Heat the reaction mixture to reflux for a period of 4-8 hours.

  • The progress of the reaction should be monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated, typically by precipitation and filtration, followed by recrystallization.

Evolution of Synthetic Methodologies

Building upon these classical foundations, the 20th and 21st centuries have witnessed the development of a diverse array of synthetic routes to 1,2,4-triazoles, often with improved yields, milder reaction conditions, and greater substrate scope.

Synthesis from Thiosemicarbazides

A versatile and widely used method for the synthesis of this compound-3-thiols involves the cyclization of thiosemicarbazides. This approach is particularly valuable for accessing a range of functionalized triazoles with significant biological activity.

This synthesis proceeds in two main steps: the acylation of thiosemicarbazide (B42300) followed by cyclodehydration.

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Polyphosphate ester (PPE)

  • Chloroform

  • Aqueous alkali solution (e.g., NaOH)

Procedure:

  • Acylation: In a hydrothermal reaction vessel, benzoic acid and thiosemicarbazide are mixed with chloroform. Polyphosphate ester is added, and the mixture is heated at 90°C.[8]

  • Cyclodehydration: The intermediate acylation product is then treated with an aqueous alkali solution to induce cyclodehydration, forming the this compound-3-thiol.[8]

A simplified, one-pot variation involves the intermolecular cyclization of a thiosemicarbazide in an alkaline medium, followed by acidification to yield the this compound-3-thiol.[9]

Quantitative Comparison of Synthetic Routes

The choice of synthetic methodology for 1,2,4-triazoles is often guided by factors such as desired substitution patterns, available starting materials, and required reaction conditions. The following table provides a comparative overview of the efficiency of several key synthetic routes.

Synthesis RouteGeneral ReactionTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents/CatalystsNotes
Pellizzari Reaction Amide + AcylhydrazideLow to Moderate[10]Long (hours)[10]High[10]ThermalA classic method, often limited by harsh conditions and low yields.[10]
Einhorn-Brunner Reaction Diacylamine + HydrazineModerate to GoodHoursModerate to HighWeak acid (optional)[4]Another classical method; can result in isomeric mixtures.
From Thiosemicarbazide Thiosemicarbazide + Carboxylic AcidGood to ExcellentHoursModerate to HighBase or AcidA versatile route to functionalized 1,2,4-triazoles.
Microwave-Assisted Hydrazine + FormamideHighShort (minutes)HighNoneA green chemistry approach that significantly reduces reaction times.

Biological Significance and Mechanism of Action

The this compound nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[2][9][11][12][13]

Antifungal Activity: The Fluconazole (B54011) Example

Fluconazole, a broad-spectrum antifungal agent, exemplifies the therapeutic importance of the this compound core. Its mechanism of action involves the highly selective inhibition of a fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[14][15][16][17] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[14][15][17] By disrupting this pathway, fluconazole leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately arresting fungal growth.[14]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the inhibitory action of fluconazole.

Fluconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Fluconazole cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate Episterol Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Fluconazole Fluconazole Inhibition Fluconazole->Inhibition Disruption Disrupted Membrane Integrity Membrane->Disruption Ergosterol depletion Growth_Arrest Fungal Growth Arrest Disruption->Growth_Arrest

Caption: Mechanism of action of Fluconazo

Biological Activity Data

The following table summarizes the in vitro activity of selected this compound derivatives against various biological targets, highlighting the broad therapeutic potential of this scaffold.

Compound TypeTarget/OrganismActivity MetricValueReference
Cinnamic acid-1,2,4-triazole hybridsAntioxidant ActivityIC5034.38 µg/ml[13]
Cinnamic acid-1,2,4-triazole hybridsHCT116 Cancer Cell LineIC503.25 µM[13]
This compound-thiosemicarbazone derivativesAcetylcholinesterase (AChE)IC500.10 ± 0.050 µM[18]
This compound-thiosemicarbazone derivativesButyrylcholinesterase (BuChE)IC500.20 ± 0.050 µM[18]
Schiff base of 4-amino-1,2,4-triazoleMCF-7 Cancer Cell LineIC50206.1 µg/ml[19]
Imidazole derivative of this compoundHep G2 Cancer Cell LineIC5082.60 µg/ml[19]
This compound-3-thiol derivativesPseudomonas aeruginosaMIC3.12-25 µg/mL[9]

Experimental and Synthetic Workflow Visualization

To provide a clearer understanding of the practical aspects of this compound synthesis, the following diagram illustrates a generalized experimental workflow for the Pellizzari reaction.

Pellizzari_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Thermal Reaction cluster_workup 3. Work-up and Purification Start Combine Amide and Acylhydrazide Solvent Add High-Boiling Solvent (or Neat) Start->Solvent Inert Establish Inert Atmosphere (Nitrogen) Solvent->Inert Heat Heat to 220-250°C Inert->Heat Reflux Maintain Temperature for 2-4 hours Heat->Reflux Cool Cool to Room Temperature Reflux->Cool Base_Wash Treat with Dilute NaOH Cool->Base_Wash Filter1 Filter to Collect Crude Product Base_Wash->Filter1 Recrystallize Recrystallize from Ethanol Filter1->Recrystallize Filter2 Filter to Obtain Pure Product Recrystallize->Filter2 Dry Dry the Final Product Filter2->Dry

Caption: Generalized workflow for the Pellizzari reaction.

Conclusion

From their initial, challenging syntheses to the modern, efficient methods available today, this compound compounds have firmly established their importance in the landscape of scientific research and development. Their versatile biological activity continues to inspire the design and synthesis of new derivatives with potential applications in medicine and beyond. This guide has provided a comprehensive overview of the historical context, key synthetic protocols, and biological significance of this remarkable class of heterocyclic compounds, offering a valuable resource for professionals in the field.

References

An In-Depth Technical Guide to the 1,2,4-Triazole Core: Structure, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,2,4-triazole (B32235) nucleus, a five-membered heterocyclic ring containing three nitrogen and two carbon atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including aromaticity, hydrogen bonding capability, and metabolic stability, make it a cornerstone in the design of a vast array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the this compound core, detailing its fundamental structure and numbering, key physicochemical properties, prevalent synthetic methodologies, and significant applications in drug development for researchers, scientists, and medicinal chemists.

Core Structure and Physicochemical Properties

The this compound ring is a planar, aromatic system with 6π electrons delocalized across the ring.[3] This aromaticity contributes to its chemical stability. The molecule exists in a dynamic equilibrium between two tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole, with the 1H form being the more stable isomer.[1][4] This tautomerism is crucial for its interaction with biological targets.

Numbering Convention and Tautomerism

The standard IUPAC numbering of the this compound ring begins with one of the adjacent nitrogen atoms and proceeds around the ring to give the other heteroatoms the lowest possible numbers.

Caption: IUPAC numbering and tautomeric forms of the this compound core.

Physicochemical Properties

The this compound core imparts specific physicochemical characteristics to molecules, influencing their solubility, basicity, and ability to act as bioisosteres for amide or ester groups.[1] These properties are summarized below.

PropertyValueReference
Molecular Formula C₂H₃N₃[4]
Molecular Weight 69.06 g/mol [5]
Appearance White to pale yellow crystalline solid[5]
Melting Point 119–121 °C[3]
Boiling Point 260 °C[3]
pKa (of C₂N₃H₄⁺) 2.45[6]
pKa (of neutral molecule) 10.26[6]
Solubility in Water Soluble (approx. 1g/100mL at room temp.)[5]
Solubility in Organic Solvents Soluble in ethanol, methanol, and acetone[5]

Synthesis of the this compound Core

A variety of synthetic routes have been developed to construct the this compound ring system. Common methods include the Einhorn–Brunner and Pellizzari reactions.[6] A widely used and versatile approach involves the acylation of thiosemicarbazide (B42300) followed by cyclization and subsequent oxidation to yield the unsubstituted this compound.

G start Starting Materials (Thiosemicarbazide + Formic Acid) step1 Step 1: Acylation start->step1 intermediate Intermediate (1-Formyl-3-thiosemicarbazide) step1->intermediate step2 Step 2: Cyclization intermediate->step2 intermediate2 Intermediate (this compound-5-thiol) step2->intermediate2 step3 Step 3: Oxidation (e.g., with Nitric Acid) intermediate2->step3 end Final Product (this compound) step3->end

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Thiosemicarbazide

This protocol is a representative example based on established synthetic transformations.[6]

  • Acylation: A mixture of thiosemicarbazide and an excess of formic acid is heated under reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure. The resulting solid, 1-formyl-3-thiosemicarbazide (B1305609), is collected and can be purified by recrystallization.

  • Cyclization: The 1-formyl-3-thiosemicarbazide is heated in an aqueous solution of a base (e.g., sodium hydroxide) to induce cyclization, forming the sodium salt of this compound-5-thiol.

  • Oxidation: The solution from the previous step is cooled and acidified. An oxidizing agent, such as dilute nitric acid or hydrogen peroxide, is added dropwise while maintaining a low temperature. This step oxidizes the thiol group to yield this compound.

  • Purification: The final product is isolated from the reaction mixture, typically through extraction and subsequent recrystallization from a suitable solvent like ethanol, to yield pure this compound.

Biological Activities and Drug Development

The this compound scaffold is present in numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities.[2][4] This versatility stems from its ability to engage in various non-covalent interactions with biological receptors.[1]

Key Therapeutic Areas:

  • Antifungal: Triazole-containing drugs like Fluconazole and Voriconazole inhibit the fungal enzyme lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) synthesis and compromising fungal cell membrane integrity.[2]

  • Anticancer: Letrozole and Anastrozole are non-steroidal aromatase inhibitors used in breast cancer therapy.[1] Other derivatives act as kinase inhibitors, interfering with cancer cell signaling pathways.[1]

  • Antiviral: Ribavirin, a broad-spectrum antiviral agent, incorporates a this compound carboxamide moiety.[7]

  • Antibacterial: Numerous this compound derivatives have been synthesized and shown to possess potent activity against various bacterial strains, including resistant ones like MRSA.[1][8]

  • Other Activities: The scaffold is also explored for anticonvulsant, anti-inflammatory, analgesic, and antitubercular properties.[1][9]

G receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cell Proliferation (Cancer) p_substrate->response Leads to inhibitor This compound Kinase Inhibitor inhibitor->kinase Blocks ATP Binding Site

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. The 1,2,4-triazole (B32235) scaffold is a key pharmacophore found in numerous pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] One-pot syntheses offer a streamlined and environmentally friendly alternative to traditional multi-step methods by reducing intermediate purification steps, thereby improving overall yields and efficiency.[1]

This guide focuses on two robust and versatile one-pot methodologies:

  • HATU-Mediated Synthesis from Carboxylic Acids, Amidines, and Hydrazines: A highly regioselective process that provides rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles under mild conditions using a common peptide coupling agent.[2][3][4]

  • Base-Catalyzed Condensation of Nitriles and Hydrazides: An efficient one-step method involving the direct condensation of nitriles and hydrazides at elevated temperatures, which is tolerant of a wide variety of functional groups.[1]

Method 1: HATU-Mediated One-Pot Synthesis from Carboxylic Acids, Amidines, and Hydrazines

This approach, developed by Castanedo and co-workers, is a three-component, one-pot, two-step procedure that begins with the coupling of an amidine and a carboxylic acid to form an N-acylamidine intermediate.[2][3] This is followed by cyclization with a monosubstituted hydrazine (B178648) to yield the desired 1,3,5-trisubstituted this compound.[2] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent is crucial for the initial amide bond formation.[2][3]

General Workflow

HATU_Mediated_Synthesis cluster_0 Step 1: N-Acylamidine Formation (in situ) cluster_1 Step 2: Cyclization Amidine Amidine Acylamidine N-Acylamidine Intermediate Amidine->Acylamidine HATU, DIPEA, DMF rt, 24h CarboxylicAcid Carboxylic Acid CarboxylicAcid->Acylamidine Hydrazine Hydrazine Triazole 1,3,5-Trisubstituted This compound Acylamidine->Triazole Hydrazine->Triazole Acetic Acid 100-120 °C, 2-24h

Caption: Workflow for HATU-mediated one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.

Experimental Protocol

This protocol is adapted from the work of Myznikov et al. and Castanedo et al.[2][3]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amidine hydrochloride (1.2 equiv)

  • Monosubstituted hydrazine (1.5 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, plus additional for salts)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid

Procedure:

  • To a solution of the carboxylic acid (0.30 mmol) and amidine or its corresponding salt (0.36 mmol) in DMF (1 mL), add HATU (137 mg, 0.36 mmol) and DIPEA (97 mg, 0.75 mmol).

  • If the amidine or hydrazine is used as a salt (e.g., hydrochloride), add an additional equivalent of DIPEA for each equivalent of the salt.

  • Stir the reaction mixture at room temperature for 24 hours to form the N-acylamidine intermediate in situ.

  • Add the monosubstituted hydrazine (0.45 mmol) and acetic acid (0.1 mL) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for an additional 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,3,5-trisubstituted-1,2,4-triazole.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative yields for the synthesis of various 1,3,5-trisubstituted-1,2,4-triazoles using the HATU-mediated one-pot method.[2]

EntryR¹ (from Carboxylic Acid)R³ (from Amidine)R⁵ (from Hydrazine)Yield (%)
14-Pyridinyl1-Phenyl-2-(isoxazol-3-yl)ethyl3,5-Dimethylisoxazol-4-yl55
23-(1-Methyl-1H-pyrazol-4-yl)phenyl1-Ethoxyethyl2-Methoxyethyl58
34-(N,N-Dimethylcarbamoyl)cyclohexylCyclopropyl4-Ethylphenyl75
42-(1H-1,2,4-Triazol-1-yl)ethylCyclohexyl4-Chlorophenyl61
53-Methoxybenzyl4-Methyl-1H-pyrazol-3-ylCyclobutyl62

Method 2: Base-Catalyzed One-Pot Condensation of Nitriles and Hydrazides

This method provides a direct and efficient one-step synthesis of 3,5-disubstituted 1,2,4-triazoles through the condensation of a nitrile and a hydrazide.[1] The reaction is typically performed at high temperatures in the presence of a base, such as potassium carbonate.[1] This approach is notable for its operational simplicity and tolerance for a diverse range of functional groups on both the nitrile and hydrazide components.[1][5]

General Workflow

Nitrile_Hydrazide_Condensation Start Nitrile + Hydrazide Reaction K₂CO₃, n-BuOH 160 °C Start->Reaction Intermediate Acylhydrazone/ Amidine Intermediates (not isolated) Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 3,5-Disubstituted This compound Cyclization->Product

Caption: Workflow for base-catalyzed one-pot synthesis from nitriles and hydrazides.

Experimental Protocol

This protocol is based on an efficient one-step, base-catalyzed condensation method.[1]

Materials:

  • Substituted Nitrile (1.0 equiv)

  • Substituted Acid Hydrazide (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (0.5 equiv)

  • n-Butanol (n-BuOH)

  • Round-bottom flask equipped with a reflux condenser

Procedure:

  • In a round-bottom flask, combine the substituted nitrile (1.0 mmol), the acid hydrazide (1.0 mmol), and potassium carbonate (0.5 mmol).

  • Add n-butanol (3 mL) to the flask.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 160 °C.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a solid precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • If a precipitate does not form, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography if necessary.

Data Presentation: Comparison of One-Pot Methods

The following table summarizes quantitative data from various one-pot synthetic methods, allowing for a comparison of their efficiency and reaction conditions.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield Range (%)Ref.
HATU-Mediated Amidines, Carboxylic Acids, HydrazinesHATU, DIPEADMFRT then 12024-48 h55-75[2]
Base-Catalyzed Nitriles, HydrazidesK₂CO₃n-BuOH16012-24 hModerate-Excellent[1][5]
From Hydrazonoyl Chlorides Nitriles, Hydrazonoyl ChloridesEt₃NToluene11012 h56-98[6]
Microwave-Assisted Amides, HydrazinesTf₂O1,2-DCE15010-30 minGood-Excellent[7][8]

Conclusion

The one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles is a powerful strategy in medicinal and materials chemistry. The HATU-mediated coupling of amidines, carboxylic acids, and hydrazines offers a versatile and highly regioselective route to complex triazoles.[4] Alternatively, the base-catalyzed condensation of readily available nitriles and hydrazides provides a straightforward and scalable method.[1] The choice of method will depend on the availability of starting materials and the desired substitution pattern on the triazole core. Microwave-assisted protocols can also offer significant advantages in reducing reaction times.[7] These detailed protocols and comparative data serve as a valuable resource for researchers in the efficient synthesis of this important class of heterocyclic compounds.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 1,2,4-triazole (B32235) derivatives utilizing microwave-assisted organic synthesis (MAOS). The this compound scaffold is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][2][3][4][5] Microwave irradiation has emerged as a green and efficient heating method that dramatically reduces reaction times and often improves product yields compared to conventional heating methods.[6][7][8][9][10]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis offers several key advantages for the preparation of this compound derivatives:

  • Rapid Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes using microwave irradiation.[7][10]

  • Higher Yields: Microwave heating can lead to increased product yields and purity by minimizing the formation of byproducts.[6][10]

  • Energy Efficiency: MAOS is a more environmentally friendly approach, often requiring less solvent and energy.[8]

  • Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high reproducibility of synthetic protocols.

Data Presentation: Comparison of Conventional and Microwave-Assisted Synthesis

The following tables summarize the significant improvements in reaction time and yield achieved with microwave-assisted synthesis for various this compound derivatives.

Table 1: Synthesis of 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives

MethodTemperature (°C)TimeYield (%)Reference
ConventionalReflux8 hours85-92[10]
Microwave1405 minutes90-96[10]

Table 2: Synthesis of Piperazine-azole-fluoroquinolone-based this compound Derivatives

MethodSolventTimeYield (%)Reference
ConventionalEthanol (B145695)27 hours~80[7][10]
MicrowaveEthanol30 minutes96[7][10]

Table 3: Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

MethodTimeYield (%)Reference
Conventional> 4 hours~70[7][10]
Microwave1 minute85[7][10]

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of various classes of this compound derivatives.

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This one-pot, three-component synthesis utilizes substituted primary amines, an acid hydrazide, and a dimethylformamide dimethyl acetal (B89532) (DMF-DMA) equivalent.[11]

Materials:

  • Acid hydrazide (e.g., Acetic hydrazide, 3 mmol)

  • Dimethylformamide dimethyl acetal (DMF-DMA, 3 mmol)

  • Substituted primary amine (2.8 mmol)

  • Dichloromethane (B109758) (2 mL)

  • Acetic acid (1.5 mL)

  • Microwave reactor with sealed vessels

Procedure:

  • In a 25 mL open vessel, dissolve the acid hydrazide (3 mmol) in dichloromethane (2 mL).

  • Add dimethylformamide dimethyl acetal (3 mmol) to the solution.

  • Reflux the reaction mixture for 30 minutes.

  • Evaporate the solvent in vacuo.

  • To the residue, add the substituted primary amine (2.8 mmol) followed by acetic acid (1.5 mL).

  • Transfer the mixture to a microwave process vial and seal it.

  • Irradiate the mixture in the microwave reactor for 2-3 minutes at a suitable temperature (e.g., 100-150 °C), with a power of approximately 300 W.[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 4-Amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-ones

This protocol describes the synthesis of 4-amino-1,2,4-triazol-3-one derivatives, which are versatile intermediates for further functionalization.[2][12]

Materials:

  • (Methyl/ethyl)-ester ethoxycarbonyl hydrazone (0.01 mol)

  • Hydrazine (B178648) monohydrate (0.025 mol)[12]

  • Ethanol (10 mL)

  • Microwave reactor with sealed vessels

Procedure:

  • In a microwave process vial, combine the (methyl/ethyl)-ester ethoxycarbonyl hydrazone (0.01 mol) and hydrazine monohydrate (0.025 mol) in ethanol (10 mL).[12]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 10 minutes with a maximum power of 300 W.[12]

  • After cooling, the product precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry in vacuo.

Protocol 3: Synthesis of Schiff Bases of 4-Amino-1,2,4-triazole-3-thiol

This procedure outlines the final step in a multi-step synthesis to obtain Schiff bases, which often exhibit significant biological activity.[1][4]

Materials:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 mmol)

  • Substituted benzaldehyde (B42025) (1 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (2-3 drops)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 mmol) and the substituted benzaldehyde (1 mmol) in ethanol (5 mL).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Place the vessel in the microwave reactor and irradiate for 5-10 minutes at a power of 180-300 W.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.

Visualizations

The following diagrams illustrate the experimental workflow, a general reaction mechanism, and the role of this compound derivatives in drug development.

G cluster_workflow Experimental Workflow for Microwave-Assisted Synthesis Start Start Reactants Combine Reactants and Solvent in Microwave Vial Start->Reactants Seal Seal the Vial Reactants->Seal Microwave Place in Microwave Reactor and Irradiate (Set Time, Temp, Power) Seal->Microwave Cooling Cool to Room Temperature Microwave->Cooling Isolation Product Isolation (Filtration/Extraction) Cooling->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for microwave-assisted synthesis of this compound derivatives.

G cluster_mechanism General Reaction Mechanism for this compound Formation Hydrazide Acid Hydrazide Condensation Condensation Hydrazide->Condensation Intermediate1 Amidrazone Intermediate Cyclization Intramolecular Cyclization Intermediate1->Cyclization Dehydration Dehydration Cyclization->Dehydration Triazole This compound Ring Carbonyl Carbonyl Compound (e.g., Carboxylic Acid, Ester) Carbonyl->Condensation Condensation->Intermediate1 Dehydration->Triazole

Caption: A simplified mechanism for the formation of the this compound ring.

G cluster_drug_dev Role of 1,2,4-Triazoles in Drug Development Synthesis Microwave-Assisted Synthesis of This compound Library Screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical flow of this compound derivatives in the drug discovery pipeline.

References

Application Notes and Protocols for the Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazole (B32235) scaffold is a privileged pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The development of efficient, cost-effective, and environmentally benign synthetic methods to access these core structures is of significant interest in medicinal chemistry. This document provides detailed application notes and experimental protocols for several robust metal-free methodologies for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. These protocols offer advantages such as operational simplicity, broad substrate scope, and the avoidance of potentially toxic and expensive metal catalysts.

Method 1: One-Pot Three-Component Synthesis from Carboxylic Acids, Amidines, and Hydrazines

This highly efficient one-pot, two-step procedure provides rapid and regioselective access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles.[1][2][3] The reaction commences with the in-situ formation of an acylamidine intermediate from a carboxylic acid and an amidine, facilitated by a peptide coupling reagent. Subsequent condensation with a monosubstituted hydrazine (B178648) and cyclization yields the desired triazole.[1][3] This method is lauded for its mild reaction conditions and high tolerance of various functional groups.[3]

Logical Workflow for One-Pot Three-Component Synthesis

One-Pot_Three-Component_Synthesis start Start: Carboxylic Acid, Amidine, Hydrazine coupling Peptide Coupling (e.g., HATU, DIPEA) start->coupling intermediate In situ formation of Acylamidine Intermediate coupling->intermediate cyclization Addition of Hydrazine & Cyclodehydration intermediate->cyclization product 1,3,5-Trisubstituted This compound cyclization->product

Caption: Workflow for the one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.

Experimental Protocol
  • To a solution of the amidine (0.36 mmol) and carboxylic acid (0.30 mmol) in anhydrous N,N-dimethylformamide (DMF, 1 mL), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) (137 mg, 0.36 mmol) and N,N-diisopropylethylamine (DIPEA) (97 mg, 0.75 mmol).[2]

  • If any of the starting materials are in salt form, add an additional equivalent of DIPEA for each equivalent of acid.[2]

  • Stir the reaction mixture at room temperature for 24 hours.[2]

  • Add the monosubstituted hydrazine (0.39 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,3,5-trisubstituted this compound.

Data Presentation: Substrate Scope and Yields
EntryR¹ (Amidine)R³ (Carboxylic Acid)R⁵ (Hydrazine)Yield (%)
1PhenylCyclopropyl4-Ethylphenyl75
2Pyridin-4-yl2-(1H-1,2,4-triazol-1-yl)N,N-dimethylpropan-1-amine67
3Cyclohexyl2-(1H-1,2,4-triazol-1-yl)ethyl4-Chlorophenyl61
41,3-Dimethyl-1H-pyrazol-4-yl1-Ethoxyethyl4-Isopropylphenyl34

Data adapted from a representative parallel synthesis implementation.[2] The success rate in a broader parallel synthesis was reported to be 81%.[2]

Method 2: Iodine-Catalyzed Oxidative Cyclization of Hydrazones and Amines

This metal-free approach enables the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from readily available hydrazones and aliphatic amines under oxidative conditions.[4] The reaction is catalyzed by molecular iodine and proceeds through a proposed cascade of C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization.[4][5]

Proposed Reaction Pathway

Iodine_Catalyzed_Oxidative_Cyclization reactants Hydrazone + Aliphatic Amine catalyst Iodine (I₂) Oxidant (e.g., Air) reactants->catalyst ch_functionalization C-H Functionalization catalyst->ch_functionalization cn_formation Double C-N Bond Formation ch_functionalization->cn_formation aromatization Oxidative Aromatization cn_formation->aromatization product 1,3,5-Trisubstituted This compound aromatization->product

Caption: Proposed cascade pathway for the iodine-catalyzed synthesis of 1,2,4-triazoles.

Experimental Protocol
  • To a screw-capped vial, add the hydrazone (0.2 mmol), the aliphatic amine (1.0 mL), and iodine (I₂) (10 mol%).

  • Seal the vial and heat the reaction mixture at 100 °C for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1,3,5-trisubstituted this compound.[6]

Data Presentation: Substrate Scope and Yields
EntryHydrazone (R¹-C(R³)=N-NH₂)Amine (R⁵-NH₂)Yield (%)
1Benzaldehyde phenylhydrazonePyrrolidine85
24-Methoxybenzaldehyde phenylhydrazonePiperidine82
34-Chlorobenzaldehyde phenylhydrazoneMorpholine78
4Acetophenone phenylhydrazoneDiethylamine75

Yields are representative for this type of transformation based on similar iodine-catalyzed reactions.

Method 3: Metal-Free [3+2] Cycloaddition/Decarboxylation of Aryl Diazonium Salts and Azalactones

A metal-free [3+2] cycloaddition followed by decarboxylation between aryl diazonium salts and azalactones provides an efficient route to 1,3,5-trisubstituted 1,2,4-triazoles.[1] This reaction proceeds at room temperature and is facilitated by a phase-transfer catalyst.[1]

Experimental Workflow Diagram

3_2_Cycloaddition_Workflow start Start: Aryl Diazonium Salt, Azalactone mixing Mix in Acetonitrile with N-Bu₄NCl and Na₂SO₄ start->mixing reaction Stir at Room Temperature mixing->reaction cycloaddition [3+2] Cycloaddition reaction->cycloaddition decarboxylation Decarboxylation cycloaddition->decarboxylation workup Aqueous Workup & Extraction decarboxylation->workup purification Column Chromatography workup->purification product 1,3,5-Trisubstituted This compound purification->product

References

Application Note and Protocol for the Synthesis of 1-Aryl-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 1-aryl-1,2,4-triazoles, a critical heterocyclic motif in medicinal chemistry and materials science. The described method is a one-pot, multicomponent reaction that offers high efficiency and a broad substrate scope.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Their prevalence in pharmaceuticals and agrochemicals necessitates the development of efficient and versatile synthetic methodologies. Various synthetic strategies have been established, including metal-catalyzed reactions, microwave-assisted synthesis, and one-pot multicomponent reactions.[3][4][5] The protocol detailed below is based on a multicomponent synthesis that directly utilizes anilines (or related amino-heterocycles), N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and aminoguanidine (B1677879) to afford the desired 1-aryl-1,2,4-triazoles in a single operational step.

General Reaction Scheme

The overall transformation involves the condensation of an aryl amine with DMF-DMA to form an intermediate amidine, which then undergoes cyclization with aminoguanidine hydrochloride in the presence of a base to yield the final 1-aryl-1,2,4-triazole product.

G cluster_workflow Experimental Workflow start 1. Add Aniline and Toluene to Flask step1 2. Add DMF-DMA start->step1 step2 3. Heat to Reflux (1-2h) (Amidine Formation) step1->step2 step3 4. Cool to Room Temperature step2->step3 step4 5. Add Aminoguanidine HCl and NaOAc step3->step4 step5 6. Heat to Reflux (12-24h) (Cyclization) step4->step5 step6 7. Cool and Perform Aqueous Workup (EtOAc, NaHCO3, Brine) step5->step6 step7 8. Dry and Concentrate Organic Layer step6->step7 step8 9. Purify by Column Chromatography step7->step8 end_node Pure 1-Aryl-1,2,4-triazole step8->end_node

References

Application Notes and Protocols for 1,2,4-Triazoles as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1,2,4-triazole (B32235) derivatives as effective corrosion inhibitors. It includes detailed protocols for their synthesis and evaluation, along with a summary of their performance data. The information is intended to guide researchers in the development of novel and potent corrosion mitigation strategies.

Introduction

1,2,4-triazoles are a class of nitrogen-containing heterocyclic organic compounds that have garnered significant attention as corrosion inhibitors for various metals and alloys in different corrosive environments, particularly in acidic media.[1][2] Their efficacy is attributed to the presence of multiple nitrogen atoms, a π-electron system, and often other heteroatoms like sulfur, which act as active centers for adsorption onto the metal surface.[3][4] This adsorption forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting both anodic and cathodic reactions.[1][5] The versatility of their synthesis allows for molecular structure modifications to enhance their protective properties.[3][4]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound derivatives is generally described as a mixed-type inhibition, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[1][6] The process involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: Coordinate bonding between the lone pair of electrons of the heteroatoms (N, S) and the vacant d-orbitals of the metal atoms.[5]

This adsorption process follows specific isotherms, such as the Langmuir adsorption isotherm, and results in the formation of a protective barrier on the metal surface.[1][7]

Synthesis of this compound Derivatives

A variety of synthetic routes are available for the preparation of this compound derivatives. A common approach involves the cyclization of precursor molecules containing the necessary N-C-N framework.

Protocol 3.1: General Synthesis of Substituted 1,2,4-Triazoles from 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol [3]

This protocol describes the synthesis of (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) and 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2).

  • Materials:

    • 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol

    • 3-acetyl-coumarine or 9H-fluoren-9-one

    • Methanol (B129727)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • Prepare a mixture of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (1 mmol) and either 3-acetyl-coumarine (1 mmol) for TZ1 or 9H-fluoren-9-one (1 mmol) for TZ2 in 20 ml of methanol.[3]

    • Add 3-4 drops of concentrated H₂SO₄ to the mixture.[3]

    • Reflux the mixture for 10 minutes.[3]

    • Collect the precipitate that forms while the solution is still hot by filtration.[3]

    • Wash the precipitate with hot methanol (20 ml) to remove any unreacted starting materials.[3]

    • Dry the final product in an oven at 80 °C.[3]

Evaluation of Corrosion Inhibition Efficiency

The effectiveness of the synthesized this compound derivatives as corrosion inhibitors is assessed using various techniques, primarily weight loss measurements and electrochemical methods.[8]

Protocol 4.1: Weight Loss Method [9][10][11]

This gravimetric method provides a direct measurement of the corrosion rate and the inhibitor's efficiency.

  • Materials and Equipment:

    • Metal coupons (e.g., mild steel, aluminum) of known dimensions and surface area.

    • Corrosive medium (e.g., 1M HCl, 0.5M H₂SO₄).

    • Synthesized this compound inhibitor.

    • Analytical balance.

    • Water bath or thermostat for temperature control.

    • Polishing paper (e.g., emery paper up to 400 grit).[12]

    • Acetone and distilled water for cleaning.

  • Procedure:

    • Mechanically polish the metal coupons with emery paper, then degrease with acetone, rinse with distilled water, and dry.

    • Weigh the prepared coupons accurately using an analytical balance (W_initial).

    • Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 1, 24, 72 hours) at a constant temperature.[10]

    • After the immersion period, retrieve the coupons, rinse them with distilled water and acetone, and dry them.

    • Weigh the cleaned and dried coupons again (W_final).

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

      • Corrosion Rate (CR) (g/m²h): CR = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.

      • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Protocol 4.2: Electrochemical Measurements [8][13]

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

  • Materials and Equipment:

    • Potentiostat/Galvanostat.

    • Three-electrode electrochemical cell:

      • Working Electrode (WE): The metal sample (e.g., mild steel).

      • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[14]

      • Counter Electrode (CE): Platinum or graphite (B72142) electrode.[14]

    • Corrosive medium with and without the inhibitor.

  • Procedure for Potentiodynamic Polarization (PDP):

    • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus the applied potential (Tafel plot).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100, where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[2]

  • Procedure for Electrochemical Impedance Spectroscopy (EIS): [15][16]

    • After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]

    • Record the impedance response of the system.

    • Plot the data in Nyquist and Bode formats.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100, where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis

Surface analysis techniques are employed to visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.[17][18]

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface, revealing the extent of corrosion damage in the absence and presence of the inhibitor.

  • Atomic Force Microscopy (AFM): Characterizes the surface topography at the nanoscale, providing quantitative data on surface roughness.

  • X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition of the surface film, confirming the adsorption of the inhibitor molecules.[12]

Quantitative Data Summary

The following tables summarize the performance of selected this compound derivatives as corrosion inhibitors for carbon steel in acidic media.

Table 1: Inhibition Efficiency of Synthesized Triazole Derivatives for Carbon Steel in 1M HCl [3]

InhibitorConcentration (ppm)Inhibition Efficiency (%)
TZ15095.8
10096.5
15097.2
20097.8
TZ25094.7
10095.9
15096.8
20097.5

Table 2: Electrochemical Polarization Parameters for Carbon Steel in 1M HCl with and without HMPT Inhibitor [6][7]

InhibitorConcentration (M)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (%)
Blank--510279.9-
HMPT0.0005-525153.845.0
0.001-53085.669.4
0.005-53835.287.4
0.01-54514.195.0

Visualizations

Experimental_Workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Corrosion Inhibition Evaluation cluster_surface Surface Analysis S1 Reactants (e.g., 4-amino-5-hydrazineyl- 4H-1,2,4-triazole-3-thiol) S2 Reaction (e.g., Reflux) S1->S2 S3 Purification (e.g., Filtration, Recrystallization) S2->S3 S4 Characterization (e.g., NMR, FTIR) S3->S4 E1 Metal Coupon Preparation S4->E1 Synthesized Inhibitor E2 Weight Loss Measurements E1->E2 E3 Electrochemical Tests (PDP, EIS) E1->E3 E4 Data Analysis (IE%, CR) E2->E4 E3->E4 SA1 Post-exposure Coupon Retrieval E4->SA1 Corroded Coupons SA2 SEM / AFM Imaging SA1->SA2 SA3 XPS Analysis SA1->SA3

Caption: Experimental workflow for the synthesis and evaluation of this compound corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) cluster_interface cluster_anodic Anodic Reaction (Inhibited) cluster_cathodic Cathodic Reaction (Inhibited) H H+ Cathode 2H+ + 2e- -> H2 Cl Cl- Inh Triazole Inhibitor Adsorption Adsorption Inh->Adsorption Adsorption on surface Metal Metal Lattice Anode Fe -> Fe2+ + 2e- Adsorption->Metal Adsorption->Anode Blocks sites Adsorption->Cathode Blocks sites

Caption: Mechanism of corrosion inhibition by this compound derivatives on a metal surface.

References

Application Notes and Protocols: 1,2,4-Triazole Derivatives as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazole (B32235) and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in coordination chemistry. Their ability to act as ligands, binding to metal ions through their nitrogen atoms, has led to the development of a vast array of coordination complexes with diverse structures and applications.[1][2][3] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, making them promising candidates for drug development and catalysis.[1][4] This document provides an overview of the applications of this compound-based coordination compounds and detailed protocols for their synthesis, characterization, and evaluation.

The this compound nucleus is metabolically stable and can act as a pharmacophore, interacting with biological targets through hydrogen bonding.[4] Its polar nature can also improve the solubility and pharmacological profile of drug candidates.[4] Transition metal complexes of 1,2,4-triazoles can adopt various geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion and the specific triazole derivative, which in turn influences their chemical and physical properties.[5][6]

Applications of this compound Coordination Complexes

The coordination of this compound derivatives to metal centers has unlocked a wide range of applications, primarily in the fields of medicinal chemistry and catalysis.

Anticancer Activity

Coordination complexes incorporating this compound ligands have demonstrated significant potential as anticancer agents.[4][7][8] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[8] The mechanism of action can involve the inhibition of key cellular targets like EGFR (Epidermal Growth Factor Receptor), BRAF (a serine/threonine-protein kinase), and tubulin.[9]

Table 1: Anticancer Activity of Selected this compound Derivatives and Complexes

Compound/ComplexCancer Cell LineIC50 (µM)Reference
Compound 8c (a this compound derivative)-3.6 (EGFR inhibition)[9]
Arene Ruthenium(II) complexes 2-5 Caco-2 (colorectal adenocarcinoma)>100–200[7]
Arene Ruthenium(II) complex 57 -Less than 5-Fluorouracil[7]
Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound derivatives and their metal complexes have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[10][11][12] The coordination to a metal ion can enhance the antimicrobial efficacy of the triazole ligand.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
Ofloxacin analogue with this compoundS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[10]
Azomethine derivatives 1a-g P. aeruginosa16[10]
Triazolothiadiazole 2 (with chloro-substituent)Various bacteria16[10]
2-methylpiperazine compound 12h MDR E. coli0.25[10]
Catalysis

This compound-metal complexes have been explored as catalysts in various organic reactions.[1] Their structural similarity to imidazole, which is present in the active sites of many metalloenzymes, makes them attractive for developing biomimetic catalysts.[1] These complexes have shown activity in oxidation reactions and have been investigated for their potential in oxygen reduction reactions (ORR) for fuel cell applications.[1] The ability of 1,2,4-triazoles to link multiple metal ions can lead to cooperative catalytic effects.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of this compound coordination complexes.

Protocol 1: General Synthesis of a this compound-Metal(II) Complex

This protocol describes a general method for the synthesis of a metal(II) complex with a substituted this compound ligand.

Materials:

  • Substituted this compound derivative (e.g., 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol)

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, ZnCl₂)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the this compound derivative (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Stir the solution at room temperature until the ligand is completely dissolved. Gentle heating may be applied if necessary.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol.

  • Add the metal salt solution dropwise to the ligand solution while stirring continuously.

  • A precipitate may form immediately.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Protocol 2: Characterization of the Synthesized Complex

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the ligand and the complex and to determine the coordination sites.

  • Procedure:

    • Prepare a KBr pellet by mixing a small amount of the dried complex with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of functional groups (e.g., C=N, N-N, C-S) can indicate their involvement in coordination to the metal ion. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to metal-ligand vibrations.

B. UV-Visible Spectroscopy

  • Objective: To study the electronic transitions within the complex and to get information about its geometry.

  • Procedure:

    • Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO, DMF).

    • Record the UV-Visible absorption spectrum in the range of 200-800 nm.

    • The bands in the UV region are typically due to intra-ligand π→π* and n→π* transitions.

    • The bands in the visible region for transition metal complexes are often due to d-d electronic transitions, which are sensitive to the coordination geometry of the metal ion.

C. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To determine the structure of the complex in solution.

  • Procedure:

    • Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Record the ¹H NMR spectrum.

    • Compare the spectrum of the complex with that of the free ligand. Changes in the chemical shifts of the protons in the ligand upon coordination can provide information about the binding sites. The disappearance of a proton signal (e.g., -NH or -SH) can indicate deprotonation upon coordination.[2]

Protocol 3: MTT Assay for Anticancer Activity
  • Objective: To evaluate the in vitro cytotoxicity of the synthesized complexes against a cancer cell line.

  • Procedure:

    • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

    • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Compound Treatment: Prepare a stock solution of the test complex in DMSO. Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Add the compound solutions to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of the complex compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

The following diagrams illustrate a typical experimental workflow and a potential signaling pathway targeted by this compound-based anticancer agents.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start: this compound Ligand & Metal Salt reaction Reaction in Solvent (e.g., Ethanol) start->reaction reflux Reflux for 2-3 hours reaction->reflux cool Cool to Room Temperature reflux->cool filter Filtration & Washing cool->filter dry Drying filter->dry product Final Coordination Complex dry->product ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis nmr NMR Spectroscopy product->nmr elemental Elemental Analysis product->elemental assay Anticancer/Antimicrobial Assay product->assay data Data Analysis (IC50/MIC) assay->data

Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound coordination complexes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response egfr EGFR ras Ras egfr->ras raf BRAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription tubulin Tubulin mitosis Mitosis tubulin->mitosis proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival complex This compound Metal Complex complex->egfr Inhibition complex->raf Inhibition complex->tubulin Inhibition

Caption: Hypothetical signaling pathways targeted by this compound-based anticancer agents.

References

Application Notes and Protocols: Design and Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of 1,2,4-triazole (B32235) derivatives as potent enzyme inhibitors. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions make it a versatile template for designing targeted inhibitors.[2][4] This document outlines detailed protocols for the synthesis of these compounds and their subsequent evaluation against various enzymatic targets, supported by quantitative data and visual workflows.

Rationale for this compound in Enzyme Inhibition

The this compound ring is a five-membered heterocycle with three nitrogen atoms, which confers unique physicochemical properties beneficial for drug design. Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites.[2][4] The polar nature of the triazole nucleus often improves the solubility and overall pharmacological profile of a drug candidate.[1][2] This scaffold is found in a wide array of clinically used drugs, including antifungal agents (e.g., fluconazole, itraconazole), anticancer drugs (e.g., letrozole (B1683767), anastrozole), and antiviral medications (e.g., ribavirin).[1][5][6]

Key Enzyme Targets for this compound-Based Inhibitors

This compound derivatives have been successfully developed to target a broad range of enzymes implicated in various diseases.

  • Aromatase: A key enzyme in estrogen biosynthesis, aromatase is a primary target for the treatment of hormone-dependent breast cancer.[7] Non-steroidal aromatase inhibitors like letrozole and anastrozole (B1683761) feature a this compound moiety that coordinates with the heme iron of the cytochrome P450 unit of the enzyme.[1][7]

  • Tyrosine Kinases (e.g., EGFR, BRAF): These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.[8]

  • Thymidine Phosphorylase (TP): An enzyme involved in pyrimidine (B1678525) metabolism, TP is also an angiogenesis factor. Its inhibition is a promising strategy for cancer therapy.[9][10]

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a therapeutic approach for Alzheimer's disease.[11][12]

  • α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion. Their inhibition can help manage hyperglycemia in type 2 diabetes.[12][13]

  • Lanosterol 14α-demethylase (CYP51): This enzyme is essential for ergosterol (B1671047) biosynthesis in fungi. Triazole-based antifungal agents inhibit this enzyme, disrupting fungal cell membrane integrity.[3][14]

Quantitative Data: Inhibitory Activities of this compound Derivatives

The following tables summarize the inhibitory concentrations of various this compound derivatives against their respective enzyme targets.

Table 1: Aromatase Inhibitors

CompoundIC50 (nM)Target Cell Line / Assay ConditionReference
Letrozole (Reference)0.024 µM (24 nM)In vitro aromatase inhibition study[15]
Letrozole (Reference)0.002 µM (2 nM)Aromatase inhibition assay[16][17]
YM511 (5k)0.12 nMHuman placenta[18]
YM511 (5k)0.4 nMRat ovary[18]
Compound 50.026 µM (26 nM)In vitro aromatase inhibition study[15]
Compound 6b0.09 µM (90 nM)Aromatase inhibition assay[16][17]
Compound 6a0.12 µM (120 nM)Aromatase inhibition assay[16][17]
Ketoconazole (Reference)2.6 µM (2600 nM)Aromatase inhibition assay[16][17]

Table 2: Anticancer Activity (Kinase and Tubulin Inhibition)

CompoundTargetIC50 (µM)Cancer Cell LineReference
8cEGFR3.6-[8]
8cBRAFPotent Inhibition-[8]
8cTubulinStrong Inhibition-[8]
8dBRAFPotent Inhibition-[8]
8dTubulinStrong Inhibition-[8]
Erlotinib (Reference)ProliferationGI50 = 33 nMFour cancer cell lines[16]
Compound 6bProliferationGI50 = 35 nMFour cancer cell lines[16]
Compound 6aProliferationGI50 = 40 nMFour cancer cell lines[16]

Table 3: Thymidine Phosphorylase Inhibitors

CompoundIC50 (µM)Inhibition TypeReference
7-Deazaxanthine (Reference)42.63-[10]
Compound 5qComparable to referenceMixed-type[10]
Compound 6iComparable to referenceMixed-type[10]
Compound 2High Activity-[9]
Compound 6High Activity-[9]

Table 4: Cholinesterase and α-Glucosidase Inhibitors

CompoundTarget EnzymeIC50 (µM)Reference
12dAChE-[11]
12eAChE-[11]
12mAChE-[11]
12bBChE-[11]
12dBChE-[11]
12eBChE-[11]
12mBChE-[11]
12cα-Glucosidase-[11]
12dα-Glucosidase-[11]
12iα-Glucosidase-[11]
12jα-Glucosidase-[11]
12kα-Glucosidase-[11]
12oα-Glucosidase-[11]

Table 5: Antimicrobial Activity

Compound SeriesTarget OrganismMIC RangeReference
Ofloxacin analoguesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1 µg/mL[5]
Vinyl-1,2,4-triazole derivatives (e.g., 2h)Bacteria0.0002 - 0.0069 mM[14]
Vinyl-1,2,4-triazole derivatives (e.g., 2h)Fungi0.02 - 0.04 mM[14]
Ketoconazole (Reference)Fungi0.28 - 1.88 mM[14]

Experimental Protocols

4.1 General Synthesis Protocol for 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol describes a common method for synthesizing the this compound-3-thione core, which serves as a versatile intermediate for further derivatization.

Diagram: General Synthesis of this compound-3-thione

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product start1 Acid Hydrazide (R-CO-NHNH2) step1 Step 1: Formation of Potassium Carbodithioate Salt (Stirring in Ethanol at RT) start1->step1 start2 Carbon Disulfide (CS2) start2->step1 start3 Potassium Hydroxide (B78521) (KOH) start3->step1 start4 Hydrazine (B178648) Hydrate (B1144303) (NH2NH2·H2O) step2 Step 2: Cyclization with Hydrazine Hydrate (Reflux) start4->step2 step1->step2 Potassium Salt Intermediate step3 Step 3: Acidification (e.g., HCl to pH 7-8) step2->step3 product 4-Amino-5-substituted-2,4-dihydro- 3H-1,2,4-triazole-3-thione step3->product

Caption: Workflow for the synthesis of a 4-amino-1,2,4-triazole-3-thione intermediate.

Protocol:

  • Step 1: Formation of Potassium Carbodithioate Salt. [19]

    • Dissolve the starting acetohydrazide (1 equivalent) in ethanol.

    • Add potassium hydroxide (1 equivalent) to the solution and stir until dissolved.

    • Slowly add carbon disulfide (1 equivalent) and stir the mixture at room temperature for 16 hours. A precipitate of the potassium carbodithioate salt will form.

  • Step 2: Cyclization with Hydrazine Hydrate. [19]

    • To the suspension from Step 1, add hydrazine hydrate (2 equivalents).

    • Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by TLC.

  • Step 3: Acidification and Isolation. [19]

    • After cooling the reaction mixture, acidify it to a pH of 7-8 using dilute hydrochloric acid.

    • The resulting precipitate is the desired 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

4.2 Synthesis of Schiff Bases from 4-Amino-1,2,4-triazoles

The amino group at the N4 position is a common site for derivatization, often through the formation of Schiff bases.

Protocol:

  • Dissolve the 4-amino-1,2,4-triazole-3-thione (1 equivalent) in absolute ethanol.[19][20]

  • Add the desired aryl aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops).[19][20]

  • Reflux the mixture for 8 hours.[20]

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and recrystallize to purify.

4.3 Protocol for Aromatase Inhibition Assay (In Vitro)

This protocol provides a general method for assessing the inhibitory potential of synthesized compounds against human aromatase.

Diagram: Aromatase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Steps enzyme Aromatase Enzyme (e.g., Human Placental) incubation Incubation (Enzyme + Inhibitor + Substrate + Cofactor) enzyme->incubation substrate Substrate (e.g., Androstenedione) substrate->incubation inhibitor Test Compound (this compound Derivative) inhibitor->incubation cofactor NADPH cofactor->incubation stop_reaction Stop Reaction (e.g., adding solvent) incubation->stop_reaction quantification Quantification of Product (e.g., Estrone via HPLC or Tritiated Water Release) stop_reaction->quantification calculation IC50 Calculation quantification->calculation

Caption: Experimental workflow for determining in vitro aromatase inhibition.

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and reference inhibitor (e.g., Letrozole) in DMSO.

    • Prepare a phosphate (B84403) buffer solution (e.g., pH 7.4).

    • Prepare solutions of the substrate (e.g., androstenedione) and the cofactor (NADPH).

    • Obtain or prepare a source of aromatase enzyme (e.g., human placental microsomes).

  • Assay Procedure:

    • In a microtiter plate or microcentrifuge tubes, add the phosphate buffer.

    • Add various concentrations of the test compound or reference inhibitor.

    • Add the aromatase enzyme preparation and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate and NADPH.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification and Data Analysis:

    • Stop the reaction (e.g., by adding an organic solvent like acetonitrile).

    • Quantify the product (estrone or estradiol) formed. A common method involves using a tritiated substrate and measuring the release of tritiated water, or by using HPLC.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

5.1 Aromatase and Estrogen Signaling Pathway

Aromatase inhibitors block the final step of estrogen synthesis, reducing the levels of circulating estrogens that can promote the growth of hormone-receptor-positive breast cancer cells.

Diagram: Aromatase Action and Inhibition

G Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to Triazole_Inhibitor This compound Inhibitor (e.g., Letrozole) Triazole_Inhibitor->Aromatase Inhibits Tumor_Growth Tumor Cell Growth and Proliferation ER->Tumor_Growth Promotes

Caption: Inhibition of estrogen synthesis by this compound-based aromatase inhibitors.

5.2 Structure-Activity Relationship (SAR) Logic

The design of potent this compound inhibitors often follows key structure-activity relationship principles. Modifications at different positions of the triazole scaffold and its substituents can significantly impact inhibitory activity.

Diagram: SAR Logic for Aromatase Inhibitors

G cluster_core Core Scaffold cluster_mods Key Modifications cluster_outcome Desired Outcome Triazole_Ring This compound Ring (Heme Coordination) Potency Increased Inhibitory Potency Triazole_Ring->Potency Essential for Activity Aromatic_Group Aromatic Group with Electron-Withdrawing Substituent (e.g., -CN, -NO2) Aromatic_Group->Potency Enhances Binding Linker Linker Group Linker->Potency Optimizes Positioning Hydrophobic_Group Additional Hydrophobic Groups Hydrophobic_Group->Potency Improves Affinity Selectivity High Selectivity Potency->Selectivity Correlates with

Caption: Key structural features influencing the potency of this compound aromatase inhibitors.

These notes provide a foundational guide for the rational design and synthesis of this compound-based enzyme inhibitors. Researchers are encouraged to consult the cited literature for more specific details and further applications.

References

Application Notes and Protocols for 1,2,4-Triazole Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole (B32235) ring is a five-membered heterocyclic scaffold recognized as a "privileged" structure in medicinal and agrochemical chemistry due to its unique physicochemical properties, metabolic stability, and versatile binding capabilities.[1] In agriculture, this compound derivatives are a cornerstone of modern crop protection, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, insecticidal, and plant growth-regulating properties.[2][3] Their most significant application is as fungicides, where they effectively control a wide range of pathogenic fungi that threaten crop yield and quality.[4]

These compounds, often referred to as azole or conazole fungicides, include commercially successful agents like tebuconazole, difenoconazole, and mefentrifluconazole.[2][4][5][6] This document provides an overview of their primary mechanism of action, quantitative efficacy data for novel derivatives, and detailed protocols for their synthesis and biological evaluation.

Mechanism of Action: Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

The primary mode of action for this compound fungicides is the potent and specific inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2][7] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.[1][2]

The N4 nitrogen atom of the this compound ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[1] This binding event blocks the demethylation of lanosterol, leading to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.[1] The resulting disruption of the cell membrane's structure and function ultimately inhibits fungal growth and leads to cell death.[1][2]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Disrupted Disrupted Membrane (Accumulation of toxic sterols) CYP51->Disrupted Pathway Blocked Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential Component Triazole This compound Derivative Triazole->CYP51 Inhibits Death Fungal Cell Death Disrupted->Death

Mechanism of CYP51 inhibition by this compound fungicides.

Data Presentation: Fungicidal Activity of Novel Derivatives

The efficacy of newly synthesized this compound derivatives is commonly quantified by determining their half-maximal effective concentration (EC₅₀) or Minimum Inhibitory Concentration (MIC). The following table summarizes quantitative data for several novel compounds against various plant pathogenic fungi.

Compound IDTarget PathogenEfficacy (EC₅₀ in µg/mL)Reference CompoundRef. Efficacy (EC₅₀ in µg/mL)Citation
9n Phompsis sp.25.4Pyrimethanil32.1[8]
9o Phompsis sp.31.6Pyrimethanil32.1[8]
5j Phytophthora capsici17.362Mefentrifluconazole75.433[5]
6h Physalospora piricola13.095Mefentrifluconazole39.516[5]
8d Physalospora piricola10.808Mefentrifluconazole39.516[9]
8k Physalospora piricola10.126Mefentrifluconazole39.516[9]
5a4 Rhizoctonia solani0.27 (mg/L)Difenoconazole0.21 (mg/L)[6]
5b2 Sclerotinia sclerotiorum0.12 (mg/L)Difenoconazole0.15 (mg/L)[6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of new agrochemical candidates. Below are generalized protocols for the synthesis of a this compound derivative and its subsequent in vitro antifungal screening.

Protocol 1: General Synthesis of a this compound Ketone Intermediate

This protocol describes a common synthetic route involving the N-alkylation of this compound with a brominated ketone, a key step in creating many triazole-based fungicides.[6]

G start Starting Material (e.g., Substituted Acetylpyridine) step1 Step 1: Bromination (e.g., NBS, TMSOTf in Acetonitrile) start->step1 intermediate1 Brominated Ketone Intermediate step1->intermediate1 step2 Step 2: N-Alkylation (1H-1,2,4-triazole, NaH in DMF) intermediate1->step2 intermediate2 This compound Ketone Product step2->intermediate2 step3 Step 3: Work-up & Purification (e.g., Extraction, Column Chromatography) intermediate2->step3 final Purified Triazole Intermediate step3->final analysis Characterization (NMR, HRMS) final->analysis

General workflow for the synthesis of a this compound intermediate.

1. Materials and Reagents:

  • Substituted acetyl precursor (e.g., 3-acetyl-6-chloropyridine)

  • N-Bromosuccinimide (NBS)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Acetonitrile (anhydrous)

  • 1H-1,2,4-triazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate, saturated sodium bicarbonate, brine, water

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

2. Procedure:

  • Bromination: Dissolve the starting acetyl precursor in anhydrous acetonitrile. Add NBS and a catalytic amount of TMSOTf. Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up (1): Quench the reaction with saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated ketone.

  • N-Alkylation: In a separate flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF. Add 1H-1,2,4-triazole portion-wise and stir for 30 minutes at room temperature.

  • Reaction: Add a solution of the crude brominated ketone in anhydrous DMF to the sodium triazole mixture. Stir at room temperature for several hours, monitoring progress by TLC.

  • Work-up (2): Carefully quench the reaction by adding water. Extract the mixture multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antifungal Activity Assay (Poison Plate Technique)

This protocol is a standard method for evaluating the efficacy of fungicidal compounds by measuring the inhibition of mycelial growth on an amended agar (B569324) medium.[8]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis pda Prepare Potato Dextrose Agar (PDA) Medium stock Prepare Compound Stock Solutions in DMSO mix Mix Stock Solution with Molten PDA to Desired Concentration pda->mix stock->mix pour Pour Amended PDA into Petri Dishes mix->pour inoc Inoculate Center of Plate with Fungal Mycelial Disc pour->inoc incub Incubate at 25-28°C inoc->incub measure Measure Colony Diameter of Treatment and Control incub->measure calc Calculate Percent Inhibition measure->calc ec50 Determine EC₅₀ Value calc->ec50

Workflow for the in vitro poison plate antifungal assay.

1. Materials and Reagents:

  • Potato Dextrose Agar (PDA)

  • Test compounds and reference fungicide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Actively growing cultures of test fungi on PDA plates

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow it to cool to 50-55°C in a water bath.

  • Compound Preparation: Prepare stock solutions of the test compounds and reference standard in DMSO (e.g., 10 mg/mL).

  • Plate Preparation: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). The final concentration of DMSO in the medium should not exceed 1% and must be consistent across all plates, including the control. For the control, add only DMSO.

  • Pouring: Swirl the flasks to ensure thorough mixing and immediately pour the amended PDA into sterile Petri dishes. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture plate. Place the mycelial disc, fungus-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates and incubate them at an appropriate temperature (typically 25-28°C) in the dark.

  • Measurement: When the fungal growth in the control plates has nearly covered the entire plate, measure the diameter of the fungal colony on all plates.

3. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where:

      • C = Average diameter of the colony in the control group

      • T = Average diameter of the colony in the treatment group

  • Use the inhibition data to perform a probit or logistic regression analysis to determine the EC₅₀ value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.

References

Application Notes and Protocols: Synthesis and Diverse Applications of 1,2,4-Triazole-3-thione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-triazole-3-thione and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines.[1][2] These compounds are integral structural motifs in numerous pharmaceuticals, agrochemicals, and industrial materials.[2][3] The unique structural features of the this compound-3-thione scaffold, including its capacity for hydrogen bonding, dipole character, and rigidity, contribute to its wide array of biological and chemical properties.[4] This document provides a detailed overview of the synthesis of this compound-3-thione and explores its multifaceted applications, with a focus on its roles in medicinal chemistry, agriculture, and materials science.

Synthesis of this compound-3-thione

The synthesis of this compound-3-thiones is most commonly achieved through the cyclization of thiosemicarbazide (B42300) derivatives.[5][6][7] This versatile method allows for the introduction of various substituents onto the triazole ring, enabling the fine-tuning of the molecule's properties for specific applications. The general synthetic pathway involves the reaction of a thiosemicarbazide with a one-carbon source, such as formic acid or formamide, or the cyclization of an acyl/aroyl thiosemicarbazide in the presence of a base.[7][8]

A prevalent multi-step synthesis involves the esterification of carboxylic acids, followed by hydrazinolysis to form hydrazides. These hydrazides are then reacted with isothiocyanates to yield carbothioamides, which undergo alkaline cyclization to form the final this compound-3-thione products.[1]

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product A Carboxylic Acid C Esterification & Hydrazinolysis A->C B Thiosemicarbazide / Isothiocyanate D Acyl/Aroyl Thiosemicarbazide Formation B->D C->D E This compound-3-thione D->E Alkaline Cyclization

Caption: General workflow for the synthesis of this compound-3-thione.

Experimental Protocol: Synthesis of 5-Phenyl-1,2,4-triazole-3-thione[8]

This protocol details the synthesis of 5-phenyl-1,2,4-triazole-3-thione via the alkaline cyclization of benzoylthiosemicarbazide.

Materials:

  • Benzoylthiosemicarbazide

  • 20% Sodium Hydroxide (B78521) (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Cold water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve 1.95 g (0.01 mol) of benzoylthiosemicarbazide in 20 mL of 20% sodium hydroxide solution.

  • Heat the solution for 3 hours at 90–95 °C.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adding hydrochloric acid until a slightly acidic pH is achieved, resulting in the formation of a white precipitate.

  • Filter the resulting white slurry to collect the precipitate.

  • Wash the precipitate with cold water.

  • Dry the product in the air.

Expected Yield: 1.49 g (84%).[8]

Applications in Medicinal Chemistry

The this compound-3-thione scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of biological activities.[5][9] Derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral agents.[5][6][10][11]

Anticancer Activity

Derivatives of this compound-3-thione have demonstrated potent antiproliferative effects against a variety of cancer cell lines, including those of the breast, liver, lung, and leukemia.[9] The mechanism of action often involves the inhibition of specific kinases or other cellular pathways crucial for cancer cell growth and migration.[4] For instance, certain derivatives have been identified as potent inhibitors of metallo-β-lactamases, which can contribute to overcoming antibiotic resistance in cancer patients.[12]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-substituted-1,2,4-triazole-3-thione derivative (47f)Colon Carcinoma (HCT-116)6.2[6]
4-substituted-1,2,4-triazole-3-thione derivative (47e)Human Breast Cancer (T47D)43.4[6]
4-substituted-1,2,4-triazole-3-thione derivative (47f)Human Breast Cancer (T47D)27.3[6]
Pd complex with this compound-3-thione (71b)Human Breast Cancer (MCF-7)Significant Cytotoxicity[6]
Pd complex with this compound-3-thione (71c)Human Breast Cancer (MCF-7)Significant Cytotoxicity[6]
Antimicrobial Activity

This compound-3-thiones are well-established as potent antimicrobial agents, exhibiting activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][13] The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), has been shown to enhance antimicrobial activity.[5]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Arylhydrazone of 5-phenyl-1-H-1,2,4-triazole-3-thione (32b, 32d)S. aureus, P. aeruginosa, E. coli200[5]
Schiff base of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (27)S. epidermidis9[13]
Isopropyl 2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)acetate (2a)Enterococcus faecalis, Salmonella pullorum, Salmonella typhimurium15.6[14]
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativeBacillus subtilis31.25[13]

Logical Relationship of Medicinal Applications

G cluster_0 Biological Activities A This compound-3-thione Core B Anticancer A->B Inhibition of Kinases C Antimicrobial A->C Disruption of Cell Wall Synthesis D Anti-inflammatory A->D E Antiviral A->E F Anticonvulsant A->F

Caption: Medicinal applications stemming from the this compound-3-thione core.

Applications in Agriculture

The This compound (B32235) scaffold is a key component in many commercially successful agrochemicals.[15] Derivatives of this compound-3-thione are utilized as fungicides, herbicides, and insecticides, playing a crucial role in crop protection and yield enhancement.[5][15][16]

  • Fungicides: Triazole-based fungicides are widely used to control a variety of fungal diseases in crops.[16] They act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.

  • Herbicides: Certain derivatives exhibit herbicidal activity, helping to control unwanted plant growth in agricultural settings.[5]

  • Insecticides: The fusion of the this compound ring with other heterocyclic systems has been shown to result in compounds with significant insecticidal properties.[15]

Applications in Materials Science: Corrosion Inhibition

This compound-3-thione and its derivatives have proven to be effective corrosion inhibitors for various metals and alloys, particularly in acidic and saline environments.[17][18][19] Their inhibitory action is attributed to the formation of a protective film on the metal surface.[17] The triazole molecules can adsorb onto the metal surface through the nitrogen and sulfur atoms, creating a barrier that prevents contact with the corrosive medium.[17][19]

InhibitorMetal/AlloyCorrosive MediumInhibition Efficiency (%)Reference
3-substituted this compound (3ST)Carbon SteelH2SO4High (Forms a protective layer)[17]
4-amino-3-methyl-1,2,4-triazole-5-thione (MTSNH)Brass (Cu60Zn40)3% NaClIncreases with concentration and immersion time[19][20]
AMTMCN (triazole-based)Mild Steel1N HCl96.98[18]
AHTCN (triazole-based)Mild Steel1N HCl98.37[18]

Corrosion Inhibition Mechanism

G A Metal Surface D Adsorption of Inhibitor on Metal Surface A->D B Corrosive Medium (e.g., Acid, Salt Solution) B->A Corrosion Attack F Corrosion Prevented B->F Blocked by Film C This compound-3-thione Inhibitor C->D E Formation of Protective Film D->E E->F

References

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole (B32235) ring is a five-membered heterocyclic structure recognized in medicinal chemistry as a "privileged scaffold" due to its favorable physicochemical properties and its presence in a wide range of pharmacologically active compounds.[1] Derivatives of this compound exhibit a broad spectrum of biological activities, including antifungal, anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Marketed drugs such as the antifungal Fluconazole (B54011) and the antiviral Ribavirin feature this core structure, highlighting its therapeutic importance.[2][4]

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[5][6] Applying HTS methodologies to this compound libraries provides a powerful strategy for discovering novel lead compounds for various therapeutic indications. These application notes provide an overview and detailed protocols for conducting HTS campaigns with this compound compound libraries.

Application Notes

Therapeutic Potential of this compound Libraries

Compounds containing the this compound moiety have been investigated for a multitude of therapeutic applications. Their versatility allows them to interact with a wide array of biological targets, primarily enzymes.[1] Key therapeutic areas include:

  • Antifungal Agents: The most prominent application is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi.[1][7] This disruption of the fungal cell membrane is the mechanism of action for widely used drugs like fluconazole and itraconazole.[1][8]

  • Anticancer Agents: this compound derivatives have demonstrated cytotoxic and antitumor activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.[9]

  • Antiviral Agents: The structural features of 1,2,4-triazoles allow them to act as bioisosteres that can interfere with viral replication processes.[8]

  • Neuroprotective Agents: Certain derivatives have been shown to activate the Nrf2 signaling pathway by interacting with the Keap1 Kelch domain, promoting the expression of antioxidative proteins and offering potential for treating ischemic stroke.[10]

  • Antimicrobial and Anti-inflammatory Agents: The scaffold is also a component of compounds with antibacterial and anti-inflammatory properties.[7][11]

Principles of High-Throughput Screening (HTS)

An HTS campaign is a multi-step process designed to efficiently identify and validate active compounds from a large library.[5] The process begins with identifying a biological target relevant to a disease and developing a robust assay to measure its activity.[5][6] The library of compounds is then tested in this assay, and "hits"—compounds that show a desired effect—are identified for further study.

The quality and success of an HTS campaign are often assessed using the Z'-factor, a statistical parameter that determines the robustness of the assay.[5] A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates a reliable screen.[5][12]

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Validation & Follow-up Target_ID Target Identification & Validation Assay_Dev Assay Development & Miniaturization Target_ID->Assay_Dev Lib_Prep Compound Library Preparation Assay_Dev->Lib_Prep Pilot Pilot Screen (Z' > 0.5) Lib_Prep->Pilot Primary Primary HTS Pilot->Primary Data_Analysis Data Analysis (Hit Identification) Primary->Data_Analysis Confirmation Hit Confirmation & Re-testing Data_Analysis->Confirmation Dose_Response Dose-Response (IC50/EC50) Confirmation->Dose_Response SAR Preliminary SAR & Hit Prioritization Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A generalized workflow for a High-Throughput Screening (HTS) campaign.
Key Signaling Pathways and Mechanisms

Antifungal Mechanism via CYP51 Inhibition The primary mechanism for the antifungal activity of many 1,2,4-triazoles involves the inhibition of lanosterol 14α-demethylase (CYP51). The N4 nitrogen of the triazole ring coordinates with the heme iron atom at the enzyme's active site.[1] This binding event blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to fungal cell death.[1]

Antifungal_Pathway Triazole This compound Compound CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption leads to Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triazole This compound Compound Keap1 Keap1 Triazole->Keap1 Binds to Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Release ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

References

Application Notes and Protocols: Quantitative Structure-Activity Relationship (QSAR) Studies of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Quantitative Structure-Activity Relationship (QSAR) studies on 1,2,4-triazole (B32235) derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3][4] This document outlines the typical workflow for a QSAR study, presents key quantitative data from published research, and provides detailed experimental protocols for the biological evaluation of these compounds.

Introduction to QSAR in this compound Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5][6][7][8] By quantifying how variations in molecular features affect biological outcomes, QSAR models can predict the activity of novel compounds, thereby guiding the rational design and optimization of drug candidates.[7] This approach is particularly valuable in the development of this compound-based agents, as it helps to identify key structural requirements for potent and selective activity.[1][9]

The general workflow of a QSAR study involves several key steps, from data set selection to model validation and application in designing new molecules.

QSAR_Workflow cluster_Data Data Preparation cluster_Model Model Development cluster_Validation Model Validation & Application Data_Selection Dataset Selection (this compound Analogues) Structure_Drawing 2D/3D Structure Generation Data_Selection->Structure_Drawing Descriptor_Calc Descriptor Calculation (Physicochemical, Topological, etc.) Structure_Drawing->Descriptor_Calc Biological_Activity Biological Activity Data (e.g., pIC50, pMIC) Data_Split Data Splitting (Training and Test Sets) Biological_Activity->Data_Split Descriptor_Calc->Data_Split Model_Building Model Generation (e.g., MLR, CoMFA, CoMSIA) Data_Split->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation q²) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction r²_pred) Internal_Validation->External_Validation New_Design Design of New Compounds External_Validation->New_Design MIC_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Prepare stock solution of This compound derivative Serial_Dilution Perform serial two-fold dilutions in 96-well plate with broth Compound_Prep->Serial_Dilution Inoculation Inoculate wells with bacterial/fungal suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial/ fungal inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity Incubation->Observation MIC_Determination MIC = Lowest concentration with no visible growth Observation->MIC_Determination MTT_Assay_Workflow cluster_cell_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Measurement & Analysis Cell_Seeding Seed cancer cells in a 96-well plate Incubate_Adhere Incubate (e.g., 24h) to allow cell adherence Cell_Seeding->Incubate_Adhere Add_Compound Add serial dilutions of This compound compounds Incubate_Adhere->Add_Compound Incubate_Treatment Incubate for exposure period (e.g., 24, 48, or 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (37°C, 5% CO₂) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO, acidified isopropanol) Incubate_MTT->Solubilize Shake Shake plate to dissolve formazan crystals Solubilize->Shake Read_Absorbance Measure absorbance at ~570 nm (reference ~630 nm) Shake->Read_Absorbance Calculate_Viability Calculate % cell viability and IC50 Read_Absorbance->Calculate_Viability

References

Application Notes and Protocols for Pharmacophore Modeling of Novel 1,2,4-Triazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing pharmacophore modeling in the discovery and development of novel drugs based on the versatile 1,2,4-triazole (B32235) scaffold. The this compound nucleus is a key pharmacophore in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] This document outlines the theoretical basis of pharmacophore modeling, provides detailed experimental and computational protocols, and presents data in a clear, structured format to facilitate research and development efforts.

Introduction to 1,2,4-Triazoles and Pharmacophore Modeling

The this compound is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[2] This scaffold is present in numerous clinically approved drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, and the anxiolytics alprazolam and etizolam, highlighting its significance in medicinal chemistry.[2][4] The metabolic stability and diverse pharmacological profile of the this compound ring make it a prime candidate for novel drug design.[5][6]

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological activity.[7][8] These models serve as 3D queries for virtual screening of compound libraries to identify new, structurally diverse molecules with the potential for therapeutic activity.[8][9] The two main approaches to pharmacophore modeling are ligand-based and structure-based modeling.[7][9]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown. It involves analyzing a set of active and inactive molecules to derive a common feature hypothesis that is essential for bioactivity.[7][9]

  • Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, this method is used to map the key interaction points between the protein and a bound ligand, defining the essential features for molecular recognition.[9][10]

Experimental Protocols

General Synthesis of 4-Amino-1,2,4-Triazole (B31798) Derivatives

This protocol describes a common multi-step synthesis of novel this compound derivatives starting from 4-amino-1,2,4-triazole.[1]

Materials:

  • 4-amino-1,2,4-triazole

  • Substituted acetophenones (e.g., 4-aminoacetophenone, 4-hydroxyacetophenone)

  • Ethanol (B145695)

  • Glacial acetic acid

  • Other reagents for further derivatization (e.g., chloroacetic acid, aldehydes, acetic anhydride)[11]

Procedure:

  • Schiff Base Formation:

    • Dissolve 4-amino-1,2,4-triazole in ethanol.

    • Add an equimolar amount of a substituted acetophenone (B1666503) (e.g., 4-aminoacetophenone).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated Schiff base by filtration. Wash with cold ethanol and dry.[1]

  • Further Derivatization (Example):

    • The synthesized Schiff base can be further reacted with other reagents to introduce additional functional groups. For instance, reaction with another substituted acetophenone can yield a more complex Schiff base.[1]

    • Alternatively, reaction of a mercapto-substituted triazole with chloroacetic acid, an aldehyde, and acetic anhydride (B1165640) can lead to the formation of fused heterocyclic systems like thiazolo[3,2-b][1][11][12]triazoles.[11]

Synthesis of this compound-3-thiones

This protocol outlines the synthesis of 5-substituted-1,2,4-triazole-3-thiones, which are known for their diverse biological activities.[11]

Materials:

Procedure:

  • Place 0.01 mole of the appropriate thiosemicarbazide derivative in a round bottom flask.

  • Add 20-30 mL of 2% NaOH solution.

  • Heat the mixture to reflux for 2 hours.

  • Cool the solution and add 3M HCl solution dropwise to precipitate the product.

  • Filter the precipitate, dry it, and purify by crystallization from methanol.[13]

Pharmacophore Modeling Protocol: A Ligand-Based Approach

This protocol details the steps for generating and validating a ligand-based pharmacophore model for a series of this compound derivatives with known biological activity against a specific target.

Software: Discovery Studio (BIOVIA), Catalyst, Schrodinger, or similar molecular modeling software.[7][14]

Steps:

  • Ligand Preparation and Dataset Selection:

    • Collect a set of this compound derivatives with a range of biological activities (e.g., IC50 or MIC values).

    • Divide the dataset into a training set (for model generation) and a test set (for model validation).[7] The training set should be structurally diverse and cover a wide range of activity.

    • Build 3D structures of the molecules and generate conformers for each ligand to explore their conformational space.

  • Pharmacophore Model Generation:

    • Use a pharmacophore generation algorithm (e.g., HipHop or HypoGen in Catalyst) to identify common chemical features among the most active molecules in the training set.[7][14]

    • The algorithm will generate several pharmacophore hypotheses, each consisting of a unique arrangement of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive/negative ionizable groups.

  • Model Validation:

    • Test Set Validation: Screen the test set of compounds against the generated pharmacophore models. A good model should be able to distinguish between active and inactive compounds in the test set with high accuracy.

    • Cost Analysis: Evaluate the cost parameters of the generated hypotheses. The total cost should be close to the fixed cost, and the null cost should be significantly higher than the total cost.

    • Fischer's Randomization Test (Cat-Scramble): This statistical validation method involves scrambling the activity data of the training set and generating new hypotheses. The significance of the original hypothesis is confirmed if the randomized datasets produce models with lower statistical quality.[14]

  • Virtual Screening:

    • The validated pharmacophore model can be used as a 3D query to screen large chemical databases (e.g., ZINC, PubChem) for novel molecules that match the pharmacophoric features.

    • The retrieved "hits" are potential lead compounds that can be further evaluated through molecular docking and biological assays.[8]

Data Presentation

Table 1: Antibacterial Activity of Novel this compound Derivatives
CompoundR1R2S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
32b Phenyl4-Cl-phenylhydrazono200>200>200[11]
32d Phenyl4-NO2-phenylhydrazono200>200>200[11]
36 --200200200[2]
37 --200200200[2]
53 PhenylHActiveInactiveInactive[11]
72 --Most EfficaciousMost Efficacious-[2]
73 ----Greatest Activity[2]
C4 -----[13]
StandardCiprofloxacin----[11]
Table 2: Antifungal Activity of Novel this compound Derivatives
CompoundR-groupC. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)Reference
19 -> Fluconazole-[2]
21 -> Fluconazole-[2]
22 -> Fluconazole-[2]
37 -Most EffectiveMost Effective[2]
StandardFluconazole--[2][11]

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

PharmacophoreModelingWorkflow cluster_data_prep 1. Data Preparation cluster_model_gen 2. Model Generation cluster_validation 3. Model Validation cluster_application 4. Application DataCollection Collect this compound Derivatives (Active & Inactive) DatasetSplit Split into Training Set and Test Set DataCollection->DatasetSplit ConformerGen Generate 3D Conformers DatasetSplit->ConformerGen FeatureID Identify Common Features (HBA, HBD, HY, RA) ConformerGen->FeatureID HypoGen Generate Pharmacophore Hypotheses FeatureID->HypoGen TestSetVal Test Set Validation HypoGen->TestSetVal CostAnalysis Cost Analysis HypoGen->CostAnalysis FischerVal Fischer's Randomization HypoGen->FischerVal ValidatedModel Select Best Model TestSetVal->ValidatedModel CostAnalysis->ValidatedModel FischerVal->ValidatedModel VirtualScreen Virtual Screening of Compound Libraries ValidatedModel->VirtualScreen HitID Identify 'Hits' VirtualScreen->HitID LeadOpt Lead Optimization HitID->LeadOpt

Caption: Ligand-based pharmacophore modeling workflow.

AntifungalMechanism Triazole This compound Antifungal Drug CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 action Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential for membrane integrity

Caption: Mechanism of action for azole antifungals.

These application notes and protocols provide a framework for the rational design and discovery of novel this compound-based therapeutic agents. By integrating computational and experimental approaches, researchers can accelerate the identification of promising lead compounds for further development.

References

Troubleshooting & Optimization

Technical Support Center: 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 1,2,4-triazoles?

A1: The most frequently encountered side reactions include the formation of 1,3,4-oxadiazole (B1194373) isomers, the generation of isomeric mixtures of the desired 1,2,4-triazole (B32235), hydrolysis of starting materials (especially nitriles), and decomposition of reactants or products, which often leads to low yields.[1] The specific side products are highly dependent on the chosen synthetic route and the reaction conditions employed.

Q2: I am observing a significant amount of a 1,3,4-oxadiazole byproduct. Why is this happening and how can I prevent it?

A2: The formation of a 1,3,4-oxadiazole is a classic side reaction, particularly in syntheses that start from acylhydrazines.[2] This occurs due to the intramolecular cyclization of the acylhydrazine intermediate, which is often favored by acidic or dehydrating conditions. This pathway competes with the desired intermolecular reaction needed to form the this compound ring.

To minimize 1,3,4-oxadiazole formation, consider the following:

  • Milder Reaction Conditions: Avoid harsh dehydrating agents and strongly acidic conditions.

  • Temperature Control: Carefully control the reaction temperature, as higher temperatures can favor the intramolecular cyclization.

  • Alternative Reagents: In some cases, using a different coupling reagent or synthetic route that does not proceed through a susceptible acylhydrazine intermediate can be beneficial.

Q3: My reaction is producing a mixture of this compound isomers. How can I control the regioselectivity?

A3: The formation of isomeric mixtures is a common challenge, especially in classical methods like the Einhorn-Brunner and Pellizzari reactions when using unsymmetrical starting materials.[3] Regioselectivity can be influenced by several factors:

  • Electronic Effects (Einhorn-Brunner Reaction): When using an unsymmetrical diacylamine, the acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the this compound ring.[3] Therefore, selecting starting materials with significantly different electronic properties can favor the formation of one isomer.

  • Catalyst Control: In modern synthetic approaches, the choice of catalyst can dictate the regiochemical outcome. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, silver(I) catalysts can selectively produce 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysts favor the formation of 1,5-disubstituted isomers.[4][5]

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in this compound synthesis can stem from various factors depending on the specific reaction.[3] Common causes include:

  • Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient heating, incorrect stoichiometry, or a deactivated catalyst. Monitor the reaction progress by TLC or LC-MS and consider increasing the temperature or reaction time.[3]

  • Decomposition: High reaction temperatures, particularly in methods like the Pellizzari reaction, can lead to the decomposition of starting materials or the desired product.[3]

  • Hydrolysis of Starting Materials: If using nitriles, the presence of water under acidic or alkaline conditions can lead to their hydrolysis to carboxylic acids or amides.[1] Ensure all reagents and solvents are anhydrous.

  • Work-up and Purification Losses: Significant amounts of product can be lost during extraction and purification steps. Optimize your work-up procedure to minimize these losses.[3]

  • Atmosphere: Some reactions, especially those involving metal catalysts, are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.[3]

Troubleshooting Guides

Problem 1: Formation of 1,3,4-Oxadiazole Byproduct
  • Probable Cause: Intramolecular cyclization of acylhydrazine intermediate under acidic or dehydrating conditions.

  • Solutions:

    • Reduce Acidity: If using an acid catalyst, reduce its concentration or switch to a milder acid.

    • Control Temperature: Lower the reaction temperature to disfavor the intramolecular cyclization pathway.

    • Anhydrous Conditions: While dehydrating conditions can sometimes promote the desired reaction, excessive dehydration can favor oxadiazole formation. A careful balance is necessary.

    • Microwave Synthesis: Microwave-assisted synthesis can sometimes promote the desired intermolecular reaction over the intramolecular side reaction by providing rapid and uniform heating.[6]

Problem 2: Formation of Isomeric Mixtures
  • Probable Cause (Einhorn-Brunner): Use of an unsymmetrical diacylamine.

  • Solutions:

    • Strategic Choice of Starting Materials: Select a diacylamine where one acyl group is significantly more electron-withdrawing than the other to favor the formation of a single regioisomer.[3]

    • Catalyst-Controlled Synthesis: For certain modern methods, the choice of catalyst can direct the regioselectivity.[4][5]

  • Probable Cause (Pellizzari): Use of an unsymmetrical amide and acylhydrazide at high temperatures, leading to acyl group interchange.[2]

  • Solutions:

    • Lower Reaction Temperature: Optimize the reaction to run at the lowest possible temperature that still affords the desired product in a reasonable timeframe.[2]

    • Microwave Synthesis: This can reduce the required reaction time and temperature, thereby minimizing the opportunity for acyl interchange.[2][6]

    • Symmetrical Synthesis Design: If possible, design the synthesis to use a symmetrical amide and acylhydrazide to avoid the formation of isomers altogether.[2]

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for this compound Synthesis

Reaction TypeConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Piperazine-azole-fluoroquinolone synthesis27 hours, lower yield30 minutes, 96%[7]
1,3,5-Trisubstituted-1,2,4-triazole synthesis>4 hours, lower yield1 minute, 85%[7][8]
N-substituted propenamide derivative synthesisSeveral hours, lower yield33-90 seconds, 82%[7]

Table 2: Catalyst-Dependent Regioselective Synthesis of Disubstituted 1,2,4-Triazoles

CatalystReactantsProduct TypeTypical Yield (%)Reference
Ag(I)Isocyanides + Diazonium Salts1,3-disubstituted-1,2,4-triazoleHigh[4][5]
Cu(II)Isocyanides + Diazonium Salts1,5-disubstituted-1,2,4-triazoleHigh[4][5]

Experimental Protocols

Protocol 1: Einhorn-Brunner Synthesis of 1,5-Disubstituted-1,2,4-Triazoles

This protocol provides a general procedure for the Einhorn-Brunner reaction.

Materials:

  • Diacylamine (1 equivalent)

  • Substituted hydrazine (B178648) or hydrazine salt (1-1.2 equivalents)

  • Ethanol (B145695) or acetic acid

  • Concentrated HCl or H₂SO₄ (catalytic amount)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Combine the diacylamine and the substituted hydrazine in a suitable solvent (ethanol or acetic acid) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • Alternatively, neutralize the acid with a saturated sodium bicarbonate solution and extract the product into an organic solvent like ethyl acetate.

  • Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate any isomeric products.[3]

Protocol 2: Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Example)

This protocol describes a symmetrical Pellizzari reaction to avoid the formation of isomeric side products.

Materials:

  • Benzamide (B126) (1 equivalent)

  • Benzoylhydrazide (1 equivalent)

  • High-boiling solvent (e.g., nitrobenzene) or perform the reaction neat

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

  • Maintain the temperature and stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, triturate the solid product with a solvent like ethanol to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.[2]

Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Nitriles and Hydrazides

This protocol utilizes microwave irradiation to improve reaction efficiency.

Materials:

  • Aromatic hydrazide (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

  • Ethanol for recrystallization

Procedure:

  • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Add n-butanol to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 2 hours with proper stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature. The this compound product often precipitates from the n-butanol.

  • Filter the precipitated product and wash it with a small amount of cold n-butanol.

  • Recrystallize the crude product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[1]

Visualizations

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products acylhydrazine Acylhydrazine conditions Heat / Catalyst acylhydrazine->conditions reagent Amide / Imide / Nitrile reagent->conditions hydrolysis Hydrolysis Products reagent->hydrolysis Side Reaction (Presence of Water) triazole Desired this compound conditions->triazole Desired Pathway oxadiazole 1,3,4-Oxadiazole conditions->oxadiazole Side Reaction (Intramolecular Cyclization) isomers Isomeric Mixture conditions->isomers Side Reaction (Lack of Regioselectivity) cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Low Yield Observed in This compound Synthesis incomplete_rxn Incomplete Reaction? start->incomplete_rxn decomposition Decomposition? start->decomposition side_products Major Side Products? start->side_products workup_loss Losses During Work-up? start->workup_loss optimize_cond Optimize Conditions: - Increase Temp/Time - Check Catalyst Activity incomplete_rxn->optimize_cond lower_temp Lower Reaction Temp. Use Microwave Synthesis decomposition->lower_temp troubleshoot_side_rxn Address Specific Side Reaction (e.g., Anhydrous Conditions) side_products->troubleshoot_side_rxn optimize_workup Optimize Extraction and Purification Protocol workup_loss->optimize_workup cluster_analysis Initial Analysis cluster_quantification Quantification and Identification cluster_protocol Detailed Protocol start Analyze Reaction Mixture tlc TLC Analysis start->tlc Qualitative lcms LC-MS Analysis start->lcms Qualitative & Mass Info hplc HPLC for Quantification and Isomer Separation lcms->hplc Quantitative nmr NMR for Structure Elucidation hplc->nmr For Isolated Fractions hplc_protocol Develop HPLC Protocol: - Column Selection (e.g., C18) - Mobile Phase Gradient - UV Detection hplc->hplc_protocol

References

Formation of 1,3,4-oxadiazole as a byproduct in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazoles, with a specific focus on the formation of the 1,3,4-oxadiazole (B1194373) byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1,2,4-triazoles?

A1: Common starting materials for 1,2,4-triazole (B32235) synthesis include acylhydrazides, which can be reacted with various reagents such as nitriles, amidines, or diacylamines.[1][2] Other methods involve the use of hydrazones, isocyanides, and aryl diazonium salts.[2]

Q2: Under what conditions does 1,3,4-oxadiazole form as a byproduct in triazole synthesis?

A2: The formation of 1,3,4-oxadiazoles is a significant side reaction, particularly when using acylhydrazides as precursors.[1] This byproduct is favored under acidic or dehydrating conditions, which promote the intramolecular cyclization of the acylhydrazide intermediate.[1]

Q3: How can I confirm the presence of a 1,3,4-oxadiazole byproduct in my reaction mixture?

A3: Spectroscopic methods are essential for identifying the presence of 1,3,4-oxadiazole byproducts. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can distinguish between the desired this compound and the 1,3,4-oxadiazole ring systems. For conclusive identification, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate the components and provide their respective mass-to-charge ratios.

Q4: Are there specific reagents that favor the formation of 1,2,4-triazoles over 1,3,4-oxadiazoles?

A4: Yes, the choice of reagents can significantly influence the reaction outcome. For instance, reacting an acid hydrazide with ammonium (B1175870) thiocyanate (B1210189) in the presence of hydrochloric acid tends to yield a this compound-3-thione.[3] Conversely, using carbon disulfide in an alkaline solution with the same acid hydrazide is more likely to produce a 1,3,4-oxadiazole-2-thione.[3]

Troubleshooting Guides

Issue 1: Significant formation of 1,3,4-oxadiazole byproduct detected.

Possible Causes:

  • Acidic Reaction Conditions: The presence of strong acids can catalyze the intramolecular cyclization of the acylhydrazide intermediate to form the 1,3,4-oxadiazole.

  • Dehydrating Agents: The use of potent dehydrating agents can favor the elimination of water, leading to the formation of the oxadiazole ring.

  • High Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the intramolecular cyclization, especially under acidic or dehydrating conditions.

  • Prolonged Reaction Times: Extended reaction times can increase the likelihood of the acylhydrazide intermediate converting to the more thermodynamically stable 1,3,4-oxadiazole.

Solutions:

  • pH Control: Maintain a neutral or slightly basic reaction medium to disfavor the acid-catalyzed intramolecular cyclization.

  • Choice of Reagents:

    • When starting from an acid hydrazide, consider using reagents that promote the intermolecular reaction pathway leading to the triazole. For example, reacting the hydrazide with a nitrile under basic conditions can favor triazole formation.[1]

    • Avoid strong dehydrating agents. If a cyclizing agent is necessary, consider milder alternatives.

  • Temperature and Time Optimization:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time that maximizes triazole yield while minimizing byproduct formation.[1]

    • Consider running the reaction at a lower temperature, even if it requires a longer reaction time, to favor the kinetic product (triazole) over the thermodynamic product (oxadiazole).

  • Purity of Starting Materials: Ensure that all reagents and solvents are pure and dry, as impurities like water can interfere with the reaction.[1]

Issue 2: Low yield of the desired this compound product.

Possible Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient heating, incorrect stoichiometry, or a deactivated catalyst.[1]

  • Side Reactions: Besides the formation of 1,3,4-oxadiazole, other side reactions may be consuming the starting materials.

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps.[1]

  • Atmosphere Sensitivity: Some reactions, particularly those involving metal catalysts, can be sensitive to air and moisture.[1]

Solutions:

  • Reaction Monitoring and Optimization:

    • Use TLC or LC-MS to monitor the reaction's progress and ensure it goes to completion.[1]

    • If the reaction stalls, consider a modest increase in temperature or extending the reaction time. For reactions sensitive to high temperatures, microwave irradiation can sometimes improve yields and reduce reaction times.[1]

    • Ensure the stoichiometry of the reactants is correct.

  • Minimize Side Reactions:

    • If air or moisture sensitivity is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Optimize Work-up and Purification:

    • Review and optimize the extraction and purification procedures to minimize product loss. This may involve adjusting the pH during extraction or using a different chromatography solvent system.

Quantitative Data Summary

The following table summarizes the yield of 1,3,4-oxadiazole as a byproduct in a specific triazole synthesis.

Starting MaterialsReaction ConditionsProduct Ratio (Triazole:Oxadiazole)Yield of 1,3,4-Oxadiazole ByproductReference
4-(hydrazinecarbonyl)phenylboronic acid pinacol (B44631) ester and an S-ethylated thioamideRefluxing n-butanolNot specified22%[4]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazole via Reaction of an Aromatic Hydrazide with a Nitrile[1]

This protocol is adapted from a procedure for reacting hydrazides with nitriles, which is known to favor the formation of 1,2,4-triazoles.

Materials:

  • Aromatic hydrazide (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

  • 20 mL microwave reaction vessel

Procedure:

  • Reactant Preparation: In the microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Solvent Addition: Add n-butanol to the vessel.

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 2 hours with proper stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The this compound product will often precipitate from the n-butanol and can be collected by filtration.

Protocol 2: Synthesis of a 1,3,4-Oxadiazole-2-thione from an Acid Hydrazide[3]

This protocol describes a method that selectively yields a 1,3,4-oxadiazole derivative.

Materials:

  • Carboxylic acid hydrazide (0.01 mol)

  • Carbon disulfide (CS₂)

  • Ethanolic potassium hydroxide (B78521) solution

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid hydrazide in an ethanolic potassium hydroxide solution.

  • Addition of CS₂: Add carbon disulfide to the solution.

  • Reaction: Reflux the mixture.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it to precipitate the 1,3,4-oxadiazole-2-thione product.

Visual Guides

Reaction_Pathway cluster_0 Reaction Conditions Acylhydrazide Acylhydrazide Intermediate Intermolecular Intermolecular Reaction (e.g., with Nitrile) Acylhydrazide->Intermolecular Favored Pathway Intramolecular Intramolecular Cyclization (Acidic/Dehydrating Conditions) Acylhydrazide->Intramolecular Competing Pathway Triazole This compound (Desired Product) Oxadiazole 1,3,4-Oxadiazole (Byproduct) Intermolecular->Triazole Intramolecular->Oxadiazole

Caption: Competing pathways in triazole synthesis.

Troubleshooting_Workflow Start High Oxadiazole Byproduct Check_pH Check Reaction pH Start->Check_pH Check_Reagents Review Dehydrating Agents Start->Check_Reagents Optimize_Temp Optimize Temperature & Time Start->Optimize_Temp Check_Purity Verify Reagent Purity Start->Check_Purity Solution_pH Adjust to Neutral/Basic Check_pH->Solution_pH Solution_Reagents Use Milder Reagents Check_Reagents->Solution_Reagents Solution_Optimize Lower Temp / Shorter Time Optimize_Temp->Solution_Optimize Solution_Purity Use Pure/Dry Materials Check_Purity->Solution_Purity End Reduced Byproduct Solution_pH->End Solution_Reagents->End Solution_Optimize->End Solution_Purity->End

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Regioselectivity in Substituted 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of substituted 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomers formed during the synthesis of substituted 1,2,4-triazoles?

A1: When synthesizing unsymmetrically substituted 1,2,4-triazoles, the most common issue is the formation of a mixture of regioisomers. Depending on the synthetic route, you may obtain 1,3-, 1,5-, or 1,3,5-trisubstituted 1,2,4-triazoles. For instance, the reaction of an imide with an alkyl hydrazine (B178648) in the Einhorn-Brunner reaction can produce an isomeric mixture.[1] Similarly, certain cycloaddition reactions can yield different isomers depending on the catalyst used.

Q2: How does the choice of catalyst influence regioselectivity in 1,2,4-triazole (B32235) synthesis?

A2: The choice of catalyst is a powerful tool for controlling regioselectivity, particularly in [3+2] cycloaddition reactions. For example, in the reaction of isocyanides with diazonium salts, a silver(I) (Ag(I)) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) (Cu(II)) catalyst favors the formation of 1,5-disubstituted 1,2,4-triazoles.[2][3][4]

Q3: Can the electronic properties of starting materials direct the regiochemical outcome?

A3: Yes, the electronic properties of the substituents on your starting materials can significantly influence regioselectivity. In the Einhorn-Brunner reaction, when using an imide with two different acyl groups, the group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting triazole ring.[1]

Q4: What are common side products to watch out for, and how can their formation be minimized?

A4: A classic side product, especially when starting from acylhydrazines, is the corresponding 1,3,4-oxadiazole (B1194373). This occurs through the intramolecular cyclization of the acylhydrazine with the loss of water, a reaction that competes with the desired intermolecular reaction to form the triazole. To minimize this, ensure anhydrous reaction conditions and consider using milder temperatures. In unsymmetrical Pellizzari reactions, you can also get a mixture of the desired product along with two symmetrical triazole side products due to an "interchange of acyl groups" at high temperatures.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Formation of an isomeric mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. Catalyst is not selective or is inappropriate for the desired isomer.For [3+2] cycloadditions of isocyanides and diazonium salts, use an Ag(I) catalyst for the 1,3-disubstituted isomer and a Cu(II) catalyst for the 1,5-disubstituted isomer.[2][3][4]
High reaction temperatures in methods like the Pellizzari reaction can lead to acyl interchange.[5]Conduct the reaction at the lowest effective temperature. Consider using microwave irradiation to shorten reaction times at high temperatures.[5][6]
Low or no yield of the desired this compound. Incomplete reaction due to insufficient heating, incorrect stoichiometry, or a deactivated catalyst.Monitor the reaction progress using TLC or LC-MS. Increase the temperature if necessary, potentially using a sealed reaction vessel. Ensure your catalyst is fresh and active.
Impurities in starting materials, particularly water.Use pure and dry reagents and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Formation of 1,3,4-oxadiazole side product. Intramolecular cyclization of acylhydrazine starting material, often promoted by acidic or dehydrating conditions.Ensure strictly anhydrous conditions. Avoid highly acidic conditions if possible. Lowering the reaction temperature may also favor the intermolecular triazole formation.
Difficulty in purifying the desired regioisomer. Isomers have very similar physical properties (e.g., polarity).Optimize your chromatographic separation method (e.g., try different solvent systems for column chromatography). Recrystallization can be effective if a suitable solvent is found. Weakly basic 1,2,4-triazoles can sometimes be separated from non-basic impurities via acid-base extraction.

Quantitative Data on Regioselective Syntheses

The following tables summarize representative yields and regioisomeric ratios for different synthetic methods.

Table 1: Catalyst-Controlled Regioselectivity in the [3+2] Cycloaddition of Isocyanides with Diazonium Salts

CatalystDesired ProductTypical Yield (%)Reference
Ag(I)1,3-disubstituted-1,2,4-triazole88[3][4]
Cu(II)1,5-disubstituted-1,2,4-triazole79[3][4]

Table 2: Representative Yields for One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

MethodKey ReagentsTypical Yield (%)Reference
Peptide-Coupling MediatedCarboxylic acids, primary amidines, monosubstituted hydrazines, HATU, DIPEAup to 90[2][3]
Copper-Catalyzed Oxidative CyclizationAmidines, trialkylamines, Cu catalyst, O₂High[2]

Experimental Protocols

Protocol 1: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles

This protocol is adapted from the catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts.[2][3][4]

For 1,3-Disubstituted-1,2,4-triazoles (Ag(I) Catalysis):

  • To a solution of the aryl diazonium salt (1.0 mmol) in a suitable solvent (e.g., acetonitrile) under an inert atmosphere, add the isocyanide (1.2 mmol).

  • Add the Ag(I) catalyst (e.g., Ag₂O, 5 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,3-disubstituted-1,2,4-triazole.

For 1,5-Disubstituted-1,2,4-triazoles (Cu(II) Catalysis):

  • Follow the same procedure as above, but substitute the Ag(I) catalyst with a Cu(II) catalyst (e.g., Cu(OAc)₂, 5 mol%).

Protocol 2: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles via Peptide Coupling

This protocol is based on a highly regioselective one-pot process.[2][3]

  • To a solution of the carboxylic acid (1.0 mmol) and the primary amidine (1.0 mmol) in DMF, add HATU (1.1 mmol) and DIPEA (2.0 mmol).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylamidine intermediate.

  • Add the monosubstituted hydrazine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the cyclization by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted-1,2,4-triazole.

Visualizations

troubleshooting_regioselectivity start Problem: Formation of Isomeric Mixture q1 What is the synthetic method? start->q1 cycloaddition [3+2] Cycloaddition q1->cycloaddition Isocyanide + Diazonium Salt einhorn_brunner Einhorn-Brunner q1->einhorn_brunner Imide + Hydrazine pellizzari Pellizzari q1->pellizzari Amide + Hydrazide solution_cyclo Solution: Change Catalyst (e.g., Ag(I) for 1,3-isomer, Cu(II) for 1,5-isomer) cycloaddition->solution_cyclo solution_eb Solution: Modify Imide Substituents (Group from stronger acid at 3-position) einhorn_brunner->solution_eb solution_pellizzari Solution: Lower Reaction Temperature and/or use Microwave pellizzari->solution_pellizzari

Caption: Troubleshooting logic for isomeric mixtures.

experimental_workflow_cycloaddition start Start: Aryl Diazonium Salt + Isocyanide catalyst_choice Catalyst Selection start->catalyst_choice ag_catalyst Ag(I) Catalyst (e.g., Ag₂O) catalyst_choice->ag_catalyst For 1,3-isomer cu_catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) catalyst_choice->cu_catalyst For 1,5-isomer reaction_ag Reaction: Room Temperature, 12-24h ag_catalyst->reaction_ag reaction_cu Reaction: Room Temperature, 12-24h cu_catalyst->reaction_cu workup Workup & Purification reaction_ag->workup reaction_cu->workup product_1_3 Product: 1,3-Disubstituted This compound workup->product_1_3 product_1_5 Product: 1,5-Disubstituted This compound workup->product_1_5

Caption: Catalyst-controlled synthesis workflow.

References

Technical Support Center: Purification of 1,2,4-Triazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,2,4-triazole (B32235) products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most frequently employed purification techniques for this compound derivatives are recrystallization, column chromatography, and acid-base extraction.[1] The choice of method depends on the specific properties of the derivative, such as its polarity, solubility, and the nature of the impurities.

Q2: What are common impurities I might encounter when synthesizing 1,2,4-triazoles?

A2: Common impurities can include unreacted starting materials, isomeric byproducts (e.g., 1,3- and 1,5-disubstituted 1,2,4-triazoles), and side products like 1,3,4-oxadiazoles, especially when using acylhydrazine precursors.[2][3] In the direct synthesis from hydrazine (B178648) and formamide (B127407), impurities such as 4-N-formamidino-1,2,4-triazole and 4-amino-1,2,4-triazole (B31798) can be present.[4][5][6]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the this compound product sparingly at room temperature but readily when heated.[1] It is also important that the impurities are either highly soluble or insoluble in the chosen solvent at all temperatures. Performing small-scale solubility tests with various solvents is a crucial first step.

Q4: How can I effectively separate isomeric mixtures of 1,2,4-triazoles?

A4: The separation of isomeric mixtures can be challenging. Column chromatography is often the most effective method.[2] Careful selection of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation.

Q5: How can I assess the purity of my final this compound product?

A5: A combination of analytical techniques is typically used to assess purity. Thin Layer Chromatography (TLC) offers a quick qualitative check.[1] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method.[7][8][9][10] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and identity of the purified compound.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Failure to Crystallize The solution is too dilute.Evaporate some of the solvent to increase the concentration.[1]
The chosen solvent is too effective at dissolving the compound.Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.[1]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1][11]
Cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12]
Low Yield Too much solvent was used.Use the minimum amount of hot solvent necessary for complete dissolution.[1][13]
The compound is significantly soluble in the cold solvent.Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation, being mindful that impurities might also precipitate.[1]
Premature crystallization during hot filtration.Pre-heat the filtration funnel and the receiving flask.[1]
Product "Oils Out" The solution is too concentrated.Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.[11][12]
The melting point of the solid is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
Product is Still Impure Impurities have similar solubility profiles to the product.Consider a different purification method, such as column chromatography.[1]
Insufficient washing of the crystals.Wash the filtered crystals with a small amount of ice-cold solvent.[12][13]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation Inappropriate solvent system (eluent).Optimize the eluent system using TLC to achieve a good separation of spots with the target compound having an Rf value of approximately 0.3-0.5.[1]
Column was packed improperly (e.g., cracks, channels).Repack the column carefully, ensuring a uniform and level bed of the stationary phase.[1]
Overloading the column with the sample.Use an appropriate amount of crude product for the size of the column.
Compound Streaking on TLC/Column The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent.
Strong interaction with the stationary phase (e.g., acidic or basic compounds on silica gel).Add a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds.
Compound Won't Elute The eluent is not polar enough.Systematically increase the polarity of the eluent. For very polar compounds, a solvent system like chloroform (B151607) and methanol (B129727) might be necessary.[2][14]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely upon heating and stirring.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[1]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: General Column Chromatography Procedure
  • Eluent Selection: Determine the optimal eluent system by performing TLC analysis of the crude mixture with different solvent combinations (e.g., hexane/ethyl acetate, chloroform/methanol). The ideal system should provide good separation of the desired product from impurities, with an Rf value of around 0.3-0.5 for the product.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.[1]

  • Sample Loading: Dissolve the crude this compound product in a minimal amount of a suitable solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[1]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).[1]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.[1]

Visualizations

experimental_workflow start Crude this compound Product recrystallization Recrystallization start->recrystallization Solid Product column_chromatography Column Chromatography start->column_chromatography Complex Mixture / Isomers acid_base_extraction Acid-Base Extraction start->acid_base_extraction Acidic/Basic Product purity_analysis Purity & Structural Analysis (TLC, HPLC, NMR, MS) recrystallization->purity_analysis column_chromatography->purity_analysis acid_base_extraction->purity_analysis pure_product Pure this compound Product purity_analysis->pure_product

Caption: General purification workflow for this compound products.

troubleshooting_crystallization start Recrystallization Attempted q1 Did crystals form upon cooling? start->q1 a1_no Induce Crystallization: - Scratch flask - Add seed crystal q1->a1_no No a1_yes Check Yield & Purity q1->a1_yes Yes q2 Still no crystals? a1_no->q2 a2_yes Concentrate solution (evaporate solvent) q2->a2_yes Yes q2->a1_yes No q3 Still no crystals? a2_yes->q3 a3_yes Add anti-solvent q3->a3_yes Yes q3->a1_yes No q4 Is yield low? a1_yes->q4 a4_yes Recover from mother liquor q4->a4_yes Yes a4_no Check purity q4->a4_no No end Pure Product a4_yes->end a4_no->end

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Optimizing Pellizzari & Einhorn-Brunner Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,4-triazole (B32235) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing and troubleshooting the Pellizzari and Einhorn-Brunner reactions.

Pellizzari Reaction: Troubleshooting and FAQs

The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles by condensing an amide and an acylhydrazide, typically at high temperatures.[1] Common challenges include low yields, long reaction times, and the formation of side products, especially in unsymmetrical reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pellizzari reaction? The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a series of cyclization and dehydration steps to form the stable this compound ring.[1][2]

Q2: What are the main challenges associated with the Pellizzari reaction? The reaction often requires high temperatures (220-250°C) and extended reaction times, which can lead to low yields and the formation of byproducts.[1][2] A significant issue in unsymmetrical reactions (where the amide and acylhydrazide have different acyl groups) is the formation of a mixture of isomeric 1,2,4-triazoles.[2]

Q3: What are the primary side products in an unsymmetrical Pellizzari reaction? When the acyl groups of the amide and acylhydrazide are different, a common side reaction is the "interchange of acyl groups." This leads to the formation of a mixture of three different triazoles, reducing the yield of the desired product.

Q4: How can the reaction time and temperature be reduced? The use of microwave irradiation has been shown to effectively shorten reaction times from hours to minutes and can improve yields by minimizing the exposure of reactants to prolonged high temperatures.[1][2]

Troubleshooting Guide: Pellizzari Reaction
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Reaction temperature is too low.- Reaction time is insufficient.- Inefficient removal of water byproduct.- Purity of starting materials is low.[2]- Gradually increase the reaction temperature in 10-20°C increments, monitoring by TLC or LC-MS.[2]- Extend the reaction time.[2]- If the setup allows, use a Dean-Stark trap to remove water.[2]- Ensure both the amide and acylhydrazide are pure and dry before use.[2]
Formation of Isomeric Triazole Mixture (in unsymmetrical reactions)- High reaction temperature promoting acyl interchange or transamination.[2]- Prolonged reaction times at elevated temperatures.- Optimize the reaction to the lowest effective temperature.[2]- Consider using microwave synthesis to reduce overall heating time.[2]- If possible, redesign the synthesis to use a symmetrical Pellizzari reaction to avoid this issue.[2]
Complex Reaction Mixture / Decomposition - Decomposition of starting materials or products at high temperatures.- Side reactions involving sensitive functional groups on the substituents.- Lower the reaction temperature.[2]- Protect sensitive functional groups on the starting materials before beginning the reaction.[2]
Data Presentation: Pellizzari Reaction Conditions
MethodTemperatureReaction TimeSolvents/ConditionsTypical YieldReference
Conventional Heating 220-250°C2-4 hoursNeat (no solvent) or high-boiling solvent (e.g., nitrobenzene)Low to Moderate[1][2]
Microwave Irradiation ~150°C~2 hoursn-Butanol with K₂CO₃Moderate[3]
Experimental Protocols: Pellizzari Reaction

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating) This protocol describes a symmetrical reaction to avoid isomeric byproducts.[2]

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide (B126) and benzoylhydrazide. The reaction can be performed neat or with a high-boiling solvent like diphenyl ether.

  • Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

  • Reaction: Maintain the temperature and stir the mixture for 2-4 hours. Monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: If performed neat, the resulting solid can be triturated with a solvent like ethanol (B145695). The crude product can be further purified by recrystallization from ethanol or acetic acid to yield the pure 3,5-diphenyl-1,2,4-triazole.[2]

  • Characterization: Confirm the product's identity and purity using NMR, IR, and Mass Spectrometry.[2]

Einhorn-Brunner Reaction: Troubleshooting and FAQs

The Einhorn-Brunner reaction is another valuable method for synthesizing 1,2,4-triazoles, involving the acid-catalyzed condensation of an imide with a hydrazine (B178648).[4][5] A key feature of this reaction is its potential to produce isomeric mixtures when using unsymmetrical imides.

Frequently Asked Questions (FAQs)

Q1: What is the Einhorn-Brunner reaction? It is the chemical reaction of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[4][6] The reaction is typically catalyzed by a strong acid.[3]

Q2: How is regioselectivity controlled in the Einhorn-Brunner reaction? When an unsymmetrical imide is used, the reaction's regioselectivity is influenced by the acidity of the corresponding carboxylic acids of the imide's acyl groups. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the final this compound ring.[3][4]

Q3: What are the typical reaction conditions? The reaction is often carried out by heating the imide and hydrazine in a solvent like ethanol or acetic acid with a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) at reflux temperature.[3]

Troubleshooting Guide: Einhorn-Brunner Reaction
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction.- Insufficient acid catalysis.- Impure or wet starting materials/solvents.- Significant product loss during work-up and purification.[3]- Monitor reaction progress by TLC or LC-MS to ensure completion.[3]- Ensure the catalyst is fresh and active.[3]- Use pure, dry reagents and solvents.[3]- Optimize the work-up procedure (e.g., extraction, filtration) to minimize losses.[3]
Formation of Isomeric Mixture - Use of an unsymmetrical imide where the two acyl groups have similar acidities.[3]- To favor the formation of one isomer, choose an unsymmetrical imide where the acyl groups have significantly different corresponding acidities.[3][4]- If a single isomer is critical, consider using a symmetrical imide.
Formation of 1,3,4-Oxadiazole Side Product - Intramolecular cyclization of acylhydrazine intermediates, especially under harsh dehydrating or acidic conditions.[3]- Avoid overly harsh dehydrating conditions.[3]- Carefully control the amount of acid catalyst and the reaction temperature.
Experimental Protocols: Einhorn-Brunner Reaction

Protocol 2: General Procedure for Einhorn-Brunner Reaction This is a general protocol for the acid-catalyzed condensation of a diacylamine (imide) with a hydrazine.[3]

  • Reaction Setup: Combine the diacylamine (1 equivalent) and the substituted hydrazine or its salt (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).

  • Heating: Heat the reaction mixture to reflux. Monitor the progress by TLC. Reaction times can range from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, neutralize the acid with a base (like sodium bicarbonate solution) and extract the product into an organic solvent such as ethyl acetate.[3]

  • Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate potential isomers.[3]

Visualizing Experimental Workflows

G start Start: Reaction Issue Identified check_sm 1. Verify Starting Materials (Purity, Stoichiometry, Stability) start->check_sm optimize 2. Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) check_sm->optimize Materials OK fail Issue Persists: Re-evaluate Hypothesis check_sm->fail Impurity Found monitor 3. Monitor Reaction Progress (TLC, LC-MS) optimize->monitor Conditions Set optimize->fail No Improvement monitor->optimize Incomplete / Side Products workup 4. Refine Work-up & Purification monitor->workup Reaction Complete success Success: Optimized Conditions Achieved workup->success Pure Product workup->fail Low Recovery

Caption: General troubleshooting workflow for optimizing chemical reactions.

Pellizzari_Troubleshooting problem Pellizzari Reaction Issue low_yield Low or No Yield problem->low_yield isomers Isomeric Mixture Formed problem->isomers byproducts Complex Byproducts problem->byproducts cause_temp Suboptimal Temperature low_yield->cause_temp cause_time Incorrect Reaction Time low_yield->cause_time cause_purity Impure Starting Materials low_yield->cause_purity cause_acyl Acyl Interchange (High Temp) isomers->cause_acyl cause_decomp Thermal Decomposition byproducts->cause_decomp sol_temp Adjust Temperature cause_temp->sol_temp sol_time Extend / Reduce Time cause_time->sol_time sol_purify Purify Reagents cause_purity->sol_purify cause_acyl->sol_temp sol_mw Use Microwave Synthesis cause_acyl->sol_mw sol_symm Use Symmetrical Reactants cause_acyl->sol_symm cause_decomp->sol_temp

Caption: Troubleshooting logic for the Pellizzari reaction.

References

Troubleshooting low yields in copper-catalyzed 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-catalyzed 1,2,4-triazole (B32235) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help overcome common challenges and optimize reaction yields.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in a question-and-answer format.

Q1: My reaction yield is very low. What are the most common general factors I should investigate?

Answer: Low yields are a frequent challenge and can stem from several fundamental factors.[1] A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Impurities, especially water, can interfere with the catalytic cycle and lead to side reactions.[1] Ensure all reagents and solvents are pure and anhydrous, particularly when working with air- or moisture-sensitive catalysts.[1]

  • Reaction Atmosphere: Many copper-catalyzed reactions are sensitive to air (oxygen), which can oxidize the active Cu(I) catalyst to the less active Cu(II) state.[2][3] Running the reaction under an inert atmosphere, such as nitrogen or argon, can significantly improve yields.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or improper stoichiometry.[1]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature or time. Using a sealed reaction vessel can help achieve higher temperatures safely.[1]

  • Product Loss During Work-up: Significant amounts of the desired product can be lost during extraction and purification steps.[1] Optimize your work-up and purification procedures to minimize these losses.

Q2: My copper catalyst doesn't seem to be active. What could be the issue?

Answer: Catalyst activity is central to the success of the synthesis. Several factors can lead to apparent catalyst deactivation.

  • Copper Oxidation State: The catalytically active species in many azide-alkyne cycloadditions (CuAAC) is Cu(I).[3][4] If you start with a Cu(II) salt (e.g., CuSO₄·5H₂O), a reducing agent is required to generate the Cu(I) species in situ.[3][4]

    • Solution: The most common reducing agent is sodium ascorbate.[2][5] Ensure it is added to the reaction mixture to convert Cu(II) to the active Cu(I) state.[3][4] The absence of a reducing agent can lead to a significant decrease in yield.[4]

  • Ligand Choice: Ligands play a critical role in stabilizing the Cu(I) catalytic species, preventing oxidation and disproportionation, and enhancing its catalytic activity.[6] The choice of ligand can also influence regioselectivity.

    • Solution: Experiment with different nitrogen-based ligands, such as 1,2,4-triazines or sulfonated bathophenanthroline, which have been shown to be potent accelerants for CuAAC reactions.[2][7]

  • Catalyst Loading: Using too little catalyst can result in a sluggish or incomplete reaction.[4] Conversely, excessively high catalyst loading is uneconomical and can complicate purification.

    • Solution: While optimal loading depends on the specific reaction, a typical starting point is 5-10 mol% of the copper catalyst.[4][5] If yields are low, consider a modest increase in catalyst loading after ensuring other factors are optimized.

Q3: I suspect side reactions are consuming my starting materials. What are the common side products and how can I minimize them?

Answer: The formation of undesired side products is a primary cause of low yields.

  • 1,3,4-Oxadiazole Formation: When using acylhydrazines as starting materials, they can undergo intramolecular cyclization to form stable 1,3,4-oxadiazoles, especially under acidic or dehydrating conditions.[1] This pathway directly competes with the desired triazole formation.

    • Solution: To minimize this, use milder reaction conditions and carefully control the temperature. Select a catalyst system known to favor triazole synthesis. If oxadiazoles (B1248032) do form, they can typically be separated by column chromatography.[1]

  • Nitrile Hydrolysis: Nitrile starting materials can hydrolyze to form carboxylic acids or amides, particularly under acidic or basic conditions in the presence of water.

    • Solution: Ensure all solvents and reagents are anhydrous. Use non-nucleophilic organic bases like triethylamine (B128534) (TEA) instead of aqueous hydroxides. If acidic conditions are required, consider a Lewis acid at a lower temperature to reduce hydrolysis.

  • Formation of Isomeric Mixtures: A lack of regioselectivity can lead to a mixture of this compound isomers (e.g., 1,3- and 1,5-disubstituted), which lowers the yield of the desired product and complicates purification.[8]

    • Solution: The choice of catalyst is critical for controlling regioselectivity. For instance, in certain cycloadditions, Cu(II) catalysis can favor 1,5-disubstituted 1,2,4-triazoles, while other catalysts like Ag(I) may selectively produce 1,3-disubstituted isomers.[1][9]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is key to maximizing yield. The following tables summarize the effect of different catalysts, solvents, and temperatures on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common method for triazole synthesis.

Table 1: Effect of Copper Source and Reducing Agent
EntryCopper Source (mol%)Reducing Agent (mol%)Yield (%)Reference
1CuSO₄·5H₂O (10)None40[5]
2CuSO₄·5H₂O (10)Sodium Ascorbate (20)93[5]
3CuCl (10)NoneLow/Unsatisfactory[5]
4CuSO₄·5H₂O (10)Sodium Ascorbate (4)Significantly Decreased[4]

Data illustrates the critical role of a reducing agent when using a Cu(II) source.

Table 2: Effect of Solvent and Temperature
EntryCopper SystemSolventTemperatureYield (%)Reference
1CuSO₄/NaAscDMF/H₂O (2:1)Room Temp93[5]
2CuSO₄/NaAscDMF/H₂O (2:1)50 °CDecreased[5]
3CuSO₄/NaAscMeOH/H₂O (3:1)60 °CSignificantly Decreased[4]
4CuSO₄/NaAscMeOH/H₂O (3:1)100 °C85[4]

Optimal conditions are highly dependent on the specific substrates and catalytic system.

Experimental Protocols

General Protocol for Copper-Catalyzed this compound Synthesis via Microwave Irradiation

This protocol is a representative example for the synthesis of 1,2,4-triazoles from an aromatic hydrazide and a substituted nitrile.[1]

  • Reactant Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), the substituted nitrile (0.0055 mol, 1.1 eq), and potassium carbonate (0.0055 mol, 1.1 eq).[1]

  • Solvent Addition: Add 10 mL of n-butanol to the vessel.[1]

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 2 hours with continuous stirring.[1]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The this compound product will often precipitate from the n-butanol.[1]

  • Purification: Collect the precipitate by filtration. Wash the organic solution with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Visualizations

Troubleshooting and Workflow Diagrams

TroubleshootingWorkflow cluster_Start Problem Identification cluster_Checks Systematic Checks cluster_Solutions Potential Solutions start Low Yield Observed reagents 1. Check Starting Materials - Purity (anhydrous?) - Stoichiometry - Stability start->reagents Begin Troubleshooting conditions 2. Review Reaction Conditions - Inert Atmosphere? - Temperature - Reaction Time reagents->conditions sol_reagents Purify/Dry Reagents Adjust Stoichiometry reagents->sol_reagents catalyst 3. Evaluate Catalyst System - Correct Cu(I) state? - Reducing Agent added? - Ligand present/optimal? conditions->catalyst sol_conditions Use Inert Gas (N2/Ar) Optimize Temp/Time Monitor w/ TLC/LCMS conditions->sol_conditions sol_catalyst Add Sodium Ascorbate Screen Different Ligands Adjust Catalyst Loading catalyst->sol_catalyst

Caption: A workflow for troubleshooting low yields in this compound synthesis.

CatalystActivation CuSO4 Cu(II) Source (e.g., CuSO₄) Active_Catalyst Active & Stable Cu(I) Catalyst CuSO4->Active_Catalyst Reduction Inactive Inactive Cu(II) CuSO4->Inactive Initial State Ascorbate Reducing Agent (Sodium Ascorbate) Ascorbate->Active_Catalyst Reduction Ligand Stabilizing Ligand Ligand->Active_Catalyst Stabilization Active_Catalyst->Active_Catalyst Stabilization Oxygen O₂ (Air) Active_Catalyst->Oxygen Oxidation (Unwanted) Oxygen->Inactive

Caption: Activation and stabilization pathway for the Cu(I) catalyst.

CompetingPathways cluster_desired Desired Pathway cluster_side Competing Side Reaction start Acylhydrazine + Nitrile path_desired Intermolecular Reaction (Copper-Catalyzed) start->path_desired path_side Intramolecular Cyclization (Acidic/Dehydrating Cond.) start->path_side product_triazole This compound (High Yield) path_desired->product_triazole product_oxadiazole 1,3,4-Oxadiazole (Yield Loss) path_side->product_oxadiazole

Caption: Competing pathways leading to triazole vs. oxadiazole formation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my this compound product?

A: The optimal purification strategy depends on the physical properties of your product and the nature of the impurities.[1]

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products if a suitable solvent system can be identified.[1]

  • Column Chromatography: Silica (B1680970) gel chromatography is a versatile method for separating the desired triazole from unreacted starting materials and side products like 1,3,4-oxadiazoles.[1]

  • Acid-Base Extraction: Since 1,2,4-triazoles are weakly basic, they can sometimes be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[1]

Q2: How can I effectively remove residual copper from my final product, especially for drug development applications?

A: Residual copper can be problematic for biological applications.[1] Several methods can be employed for its removal:

  • Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia (B1221849) can effectively sequester and remove copper ions.[1]

  • Filtration through a Scavenger: Passing a solution of the crude product through a plug of silica gel, celite, or a specialized metal scavenger resin can bind the residual copper, allowing the purified product to be collected in the eluent.[1]

Q3: What is the difference between using a Cu(I) vs. a Cu(II) source?

A: The key difference lies in the oxidation state and the need for a reducing agent. The active catalyst in the widely used CuAAC reaction is Cu(I).[3]

  • Cu(I) sources (e.g., CuI, CuBr) can be used directly. However, they are often less stable and can be sensitive to air (oxygen), which oxidizes them to the inactive Cu(II) state.[3] Therefore, reactions using Cu(I) salts often require an inert atmosphere.[2]

  • Cu(II) sources (e.g., CuSO₄·5H₂O) are more stable, less expensive, and easier to handle.[3] However, they must be used in combination with a reducing agent, such as sodium ascorbate, to generate the catalytically active Cu(I) species in situ.[3][4] This Cu(II)/ascorbate system is robust and is one of the most common methods for performing CuAAC reactions.[3]

References

Technical Support Center: Deprotection Strategies for N-Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of N-substituted 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for 1,2,4-triazoles and their general lability?

A1: The choice of an N-protecting group for 1,2,4-triazoles depends on the overall synthetic strategy and the stability of other functional groups in the molecule. Commonly used protecting groups include:

  • Boc (tert-butoxycarbonyl): This is an acid-labile protecting group.

  • Trityl (triphenylmethyl): Also acid-labile, and its bulkiness can offer selective protection of primary amines.

  • Benzyl (B1604629) (Bn): This group is typically removed by hydrogenolysis.

  • p-Methoxybenzyl (PMB): Can be removed by oxidative cleavage, offering orthogonality to the benzyl group.

  • Acyl (e.g., Acetyl): Generally removed by hydrolysis under basic or acidic conditions.

  • Cbz (Benzyloxycarbonyl): Removed by hydrogenolysis.

Q2: My N-Boc deprotection is sluggish or incomplete. What can I do?

A2: Sluggish N-Boc deprotection on a 1,2,4-triazole (B32235) ring can be due to several factors. Here are some troubleshooting steps:

  • Increase Acid Strength/Concentration: If you are using a mild acid, consider switching to a stronger acid like trifluoroacetic acid (TFA). A higher concentration of the acid may also be effective.

  • Elevate the Temperature: Gently warming the reaction mixture can often drive the deprotection to completion. However, monitor for potential side reactions with other functional groups.

  • Choice of Solvent: The solvent can influence the reaction rate. Dichloromethane (B109758) (DCM) is a common choice, but dioxane can also be effective.

  • Scavengers: The intermediate tert-butyl cation can sometimes lead to side reactions. Adding a scavenger like anisole (B1667542) or thioanisole (B89551) can trap this cation.

Q3: During the hydrogenolysis of my N-benzyl-1,2,4-triazole, the reaction stalls. What could be the issue?

A3: Catalyst poisoning is a common issue in hydrogenolysis reactions.

  • Catalyst Quality: Ensure your Palladium on carbon (Pd/C) catalyst is fresh and active.

  • Solvent Choice: The choice of solvent can impact the reaction. Ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297) are common solvents. Acidic additives like acetic acid can sometimes facilitate the reaction.

  • Hydrogen Source and Pressure: Ensure a good quality hydrogen source and adequate pressure. While balloon pressure is often sufficient, some substrates may require higher pressures in a Parr shaker or autoclave.

  • Substrate Impurities: Sulfur-containing impurities in your substrate can poison the catalyst. Ensure your starting material is pure.

Q4: I am observing side products during the deprotection of my N-substituted this compound. How can I minimize them?

A4: The formation of side products is highly dependent on the specific protecting group and the deprotection conditions.

  • Acid-Labile Groups (Boc, Trityl): Alkylation of other nucleophilic sites by the carbocation intermediate can be a problem. As mentioned, using scavengers can mitigate this.

  • Oxidative Cleavage (PMB): Over-oxidation of other sensitive functional groups can occur. Ensure you are using the correct stoichiometry of the oxidizing agent (e.g., DDQ or CAN) and monitor the reaction closely by TLC.

  • Hydrogenolysis (Benzyl, Cbz): Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups) can occur. Careful selection of the catalyst and reaction conditions may allow for selective deprotection.

Troubleshooting Guides

General Deprotection Workflow

This workflow provides a general overview of the steps involved in a deprotection reaction.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Start Dissolve Substrate Dissolve N-Protected This compound Start->Dissolve Substrate Add Reagents Add Deprotection Reagents Dissolve Substrate->Add Reagents Monitor Reaction Monitor Reaction (TLC, LC-MS) Add Reagents->Monitor Reaction Work-up Reaction Work-up Monitor Reaction->Work-up Purify Product Purify Product (Chromatography, etc.) Work-up->Purify Product Characterize Characterize Product (NMR, MS) Purify Product->Characterize End End Characterize->End

Caption: General workflow for the deprotection of N-substituted 1,2,4-triazoles.

Troubleshooting Decision Tree for Deprotection Reactions

Use this decision tree to diagnose and resolve common issues encountered during deprotection.

Troubleshooting_Deprotection Start Problem Encountered Incomplete Reaction Incomplete Reaction? Start->Incomplete Reaction Check TLC/LC-MS Side Products Side Products Formed? Start->Side Products Analyze by MS Low Yield Low Yield? Start->Low Yield Check Work-up Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Yes Lower Temperature Lower Temperature Side Products->Lower Temperature Yes Optimize Work-up Optimize Work-up Low Yield->Optimize Work-up Yes, loss during extraction Check Reagent Activity Check Reagent Activity Increase Time/Temp->Check Reagent Activity Still Incomplete Change Reagent/Solvent Change Reagent/Solvent Check Reagent Activity->Change Reagent/Solvent Reagent OK Purify Starting Material Purify Starting Material Change Reagent/Solvent->Purify Starting Material Still Fails Add Scavenger Add Scavenger Lower Temperature->Add Scavenger Still Side Products Change Deprotection Strategy\n(Orthogonal Group) Change Deprotection Strategy (Orthogonal Group) Add Scavenger->Change Deprotection Strategy\n(Orthogonal Group) Still Side Products Optimize Purification Optimize Purification Optimize Work-up->Optimize Purification Work-up OK Re-evaluate Reaction Conditions Re-evaluate Reaction Conditions Optimize Purification->Re-evaluate Reaction Conditions Purification OK

Caption: Decision tree for troubleshooting common deprotection issues.

Data Presentation: Deprotection Methods for N-Substituted 1,2,4-Triazoles

The following tables summarize common deprotection conditions for various N-protecting groups on 1,2,4-triazoles. Please note that optimal conditions may vary depending on the specific substrate.

Table 1: Deprotection of N-Boc-1,2,4-Triazoles

Reagent(s)SolventTemperatureTimeYield (%)Reference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.1-4 h>90General Knowledge
4M HCl in DioxaneDioxaneRoom Temp.1-4 h>90General Knowledge
Oxalyl chloride, MethanolMethanolRoom Temp.1-4 hup to 90[1]

Table 2: Deprotection of N-Trityl-1,2,4-Triazoles

Reagent(s)SolventTemperatureTimeYield (%)Reference
97+% Formic acidDioxane (for workup)Cold (initially)3 minNot specified[2]
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.0.5-2 hHighGeneral Knowledge

Table 3: Deprotection of N-Benzyl-1,2,4-Triazoles

Reagent(s)SolventTemperatureTimeYield (%)Reference
H₂, 10% Pd/CMethanol or EthanolRoom Temp.2-16 hHigh[3]
Ammonium (B1175870) formate, 10% Pd/CMethanolReflux1-2 hHigh[4]
Sodium in liquid ammoniaLiquid NH₃-78 °C to -33 °C0.5-2 hVariableGeneral Knowledge

Table 4: Deprotection of N-PMB-1,2,4-Triazoles

Reagent(s)SolventTemperatureTimeYield (%)Reference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)DCM/H₂ORoom Temp.1-4 hHigh[5]
Ceric ammonium nitrate (B79036) (CAN)Acetonitrile/H₂O0 °C to Room Temp.0.5-2 hHighGeneral Knowledge
Triflic acid, 1,3-dimethoxybenzeneDichloromethane (DCM)Room Temp.10 minHigh

Table 5: Deprotection of N-Acyl-1,2,4-Triazoles

Reagent(s)SolventTemperatureTimeYield (%)Reference
NaOH or KOH (aq.)Ethanol/H₂OReflux2-12 hVariableGeneral Knowledge
HCl (aq.)Ethanol/H₂OReflux2-12 hVariableGeneral Knowledge

Table 6: Deprotection of N-Cbz-1,2,4-Triazoles

Reagent(s)SolventTemperatureTimeYield (%)Reference
H₂, 10% Pd/CMethanol or EthanolRoom Temp.2-16 hHighGeneral Knowledge
Ammonium formate, 10% Pd/CMethanolReflux1-2 hHighGeneral Knowledge

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection using TFA
  • Dissolve the N-Boc-1,2,4-triazole substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene (B28343) or DCM) to remove excess TFA.

  • The crude product can be purified by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: General Procedure for N-Benzyl Deprotection by Hydrogenolysis
  • Dissolve the N-benzyl-1,2,4-triazole in a suitable solvent such as methanol or ethanol (approximately 0.1 M).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator). Repeat this process 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be purified.[3]

Protocol 3: General Procedure for N-PMB Deprotection using DDQ
  • Dissolve the N-PMB-1,2,4-triazole in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v) to a concentration of about 0.05 M.

  • Cool the solution to 0 °C.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

References

Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 1,2,4-triazole (B32235) derivatives.

Troubleshooting Guide

This section addresses specific challenges encountered during the scale-up of this compound synthesis in a question-and-answer format.

Question 1: My scaled-up reaction is resulting in a significantly lower yield than the lab-scale experiment. What are the common causes and how can I improve it?

Answer: Low yields upon scale-up are a frequent issue and can arise from several factors that may not be apparent on a smaller scale. Key areas to investigate include:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating, causing decomposition of reagents or products, or insufficient heating, leading to an incomplete reaction.[1]

    • Solution: Ensure efficient and uniform stirring. For highly exothermic or endothermic reactions, consider using a reactor with better heat exchange capabilities. Monitor the internal reaction temperature closely.

  • Mixing and Mass Transfer Limitations: In heterogeneous reactions or reactions with multiple phases, inefficient mixing can become a bottleneck at a larger scale, slowing down the reaction rate.

    • Solution: Optimize the stirring speed and impeller design for the reactor geometry. Ensure that solids are adequately suspended and phases are well-emulsified.

  • Purity of Starting Materials: Impurities in bulk quantities of starting materials, especially water, can interfere with the reaction.[2]

    • Solution: Ensure all reagents and solvents are pure and dry. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with air or moisture.[2]

  • Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be ideal for a larger setup.

    • Solution: Re-optimize key parameters such as temperature, reaction time, and reagent stoichiometry at the new scale. Monitor the reaction progress using methods like TLC or LC-MS to determine the optimal endpoint.[2]

  • Work-up and Purification Losses: Product loss can be magnified during large-scale extractions, filtrations, and chromatography.[2]

    • Solution: Optimize the work-up procedure to minimize losses. For example, ensure the product is insoluble in the reaction solvent to allow for simple filtration, which is often an efficient recovery method at scale.[3]

Question 2: I am observing the formation of an isomeric mixture of 1,2,4-triazoles. How can I control the regioselectivity on a larger scale?

Answer: Controlling regioselectivity is a critical challenge, particularly when synthesizing unsymmetrically substituted 1,2,4-triazoles.[2] The formation of N-regioisomers can significantly complicate purification and reduce the yield of the desired product.[4]

  • Catalyst-Controlled Synthesis: The choice of catalyst is a powerful tool for directing regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, different metal catalysts can selectively produce different isomers.[5]

    • Cu(II) catalysis typically yields 1,5-disubstituted 1,2,4-triazoles.[6]

    • Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles.[6]

  • Einhorn-Brunner Reaction Control: When using an unsymmetrical imide in the Einhorn-Brunner reaction, a mixture of isomers can form. The regioselectivity is influenced by the electronic properties of the acyl groups.[5]

    • Solution: The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the triazole ring.[2][5] By carefully selecting the diacylamine starting material, you can favor the formation of a single isomer.

  • Reaction Conditions: Temperature and solvent can also influence the isomeric ratio. A systematic study of reaction parameters may be necessary to find conditions that maximize the desired regioisomer.

Question 3: My main side product appears to be a 1,3,4-oxadiazole (B1194373). Why is this happening and how can I prevent it?

Answer: The formation of a 1,3,4-oxadiazole is a classic side reaction, especially when using acylhydrazines as starting materials.[2]

  • Cause: Acylhydrazines can undergo intramolecular cyclization by losing a molecule of water, particularly under acidic or dehydrating conditions. This process competes directly with the desired intermolecular reaction needed to form the this compound ring.[2]

  • Prevention Strategies:

    • Control of Reaction Conditions: Avoid strongly acidic or dehydrating conditions if possible. The choice of base and solvent can be critical.

    • Reaction Temperature: Higher temperatures can sometimes favor the intramolecular cyclization. Experiment with running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Reagent Addition: A slow, controlled addition of one of the reagents can help maintain its low concentration in the reaction mixture, favoring the intermolecular pathway over the intramolecular one.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this compound synthesis?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Many reactions for synthesizing 1,2,4-triazoles can be highly exothermic. Pre-scale-up thermal analysis (e.g., Differential Scanning Calorimetry - DSC) is crucial to understand the reaction's heat flow and potential for thermal runaway.[4]

  • Gas Evolution: Some synthetic routes may liberate gases like ammonia.[7] The reactor must be equipped with an appropriate venting system to handle the gas evolution safely.

  • Reagent Hazards: Reagents like hydrazine (B178648) and its derivatives are toxic and potentially explosive. Sodium azide (B81097) is highly toxic.[8] Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE), such as protective gloves and safety goggles.[9][10]

  • Dust Explosions: this compound itself is combustible, and finely dispersed particles can form explosive mixtures in the air.[10] Use closed systems and dust explosion-proof electrical equipment.[10]

Q2: Which synthetic routes for 1,2,4-triazoles are generally considered most scalable?

A2: Several methods have proven effective for gram-scale synthesis and beyond.[11]

  • From Hydrazides and Nitriles: This is a common and often scalable method. Microwave-assisted versions can offer rapid synthesis, with the product often precipitating for easy recovery.[3]

  • One-Pot, Multi-Component Reactions: These are highly efficient as they reduce the number of unit operations. Methods combining carboxylic acids, hydrazines, and amidines, for example, have been developed for one-pot synthesis with high yields.[11]

  • Metal-Free Approaches: To avoid issues with residual metal contamination, metal-free routes are attractive. Methods using iodine-mediated oxidative cyclization or simple base-mediated annulations are available.[7][11]

  • Flow Chemistry: For certain photochemical or highly exothermic reactions, continuous-flow synthesis can offer superior control over reaction parameters and safety, making it an excellent option for scale-up.[12][13]

Q3: How does solvent choice impact the scalability of the synthesis?

A3: The solvent plays a critical role in reaction performance and processability at scale.

  • Reaction Performance: The solvent can affect reaction rates, yields, and even regioselectivity.[14]

  • Microwave Synthesis: For microwave-assisted reactions, the solvent must efficiently absorb microwave radiation. Solvents like DMF, ethanol (B145695), and n-butanol are commonly used.[1] Toluene has also been shown to be effective.[15]

  • Process and Safety: The ideal solvent should have a relatively high boiling point for safety, be easily recoverable, and allow for easy product isolation (e.g., by precipitation). It should also be considered from a "green chemistry" perspective, minimizing environmental impact.[3]

Data and Protocols

Comparison of Selected Scalable Synthetic Methods
MethodStarting MaterialsKey ConditionsScale/YieldReference
Einhorn-Brunner Type Anilines, Tosylamide Oxime ReagentProcess-scale optimizationKilogram scale, 3x yield improvement[4]
DIPEA-Mediated Cyclization α,α-dichlorotoluene sulfonyl-hydrazone, primary amineDIPEA, EthanolLarge scale, 80% yield[6][8]
Metal-Free [3+2] Cycloaddition Aryl diazonium salts, Azalactic acidN-Bu₄NCl, Na₂SO₄, Acetonitrile, RTNot specified, high yields[8]
Microwave-Assisted Synthesis Aromatic hydrazide, Substituted nitrileK₂CO₃, n-Butanol, 150°C, 2 hoursLab scale, high yields[3]
Photochemical Flow Synthesis Diazoalkanes, Azodicarboxylates, NitrilesContinuous-flow photochemical reactorGram scale, 81-85% yield[12]
Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles [3]

This protocol is adapted for a typical laboratory-scale microwave reactor and is suitable for rapid synthesis and optimization before scaling.

  • Reactant Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (5.0 mmol), the substituted nitrile (5.5 mmol), and potassium carbonate (5.5 mmol).

  • Solvent Addition: Add 10 mL of n-butanol to the vessel.

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 2 hours with proper stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The this compound product often precipitates from the n-butanol.

  • Purification: Collect the precipitated product by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for Einhorn-Brunner Reaction [5]

This classical thermal method is widely used for preparing this compound derivatives.

  • Reaction Setup: In a suitable reactor, combine the diacylamine (1 equivalent) and the substituted hydrazine or its salt (1-1.2 equivalents) in a solvent such as ethanol or acetic acid.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).

  • Heating: Heat the reaction mixture to reflux. Monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography on silica (B1680970) gel.

Visualizations

G Troubleshooting Workflow for Low Yield in Scale-Up start Low Yield at Scale check_temp Check Temperature Control & Heat Transfer start->check_temp check_mixing Evaluate Mixing Efficiency & Mass Transfer start->check_mixing check_reagents Verify Purity of Bulk Reagents start->check_reagents check_conditions Re-optimize Reaction Conditions (Time, Stoichiometry) start->check_conditions solution_temp Improve Stirring Use Jacketed Reactor Monitor Internal Temp check_temp->solution_temp Issue Found solution_mixing Optimize Impeller/Stir Speed Ensure Solid Suspension check_mixing->solution_mixing Issue Found solution_reagents Use Dry Solvents Run Under Inert Gas Test for Impurities check_reagents->solution_reagents Issue Found solution_conditions Run Small-Scale Trials with New Batches Monitor by TLC/LC-MS check_conditions->solution_conditions Issue Found

Caption: Troubleshooting workflow for common this compound synthesis issues.

G General Experimental Workflow for Scale-Up cluster_prep Preparation cluster_exec Execution cluster_iso Isolation p1 Lab-Scale Optimization p2 Thermal Hazard Analysis (DSC) p1->p2 p3 Source Bulk Reagents & Test Purity p2->p3 e1 Charge Reactor with Reagents & Solvents p3->e1 e2 Controlled Heating/ Cooling & Stirring e1->e2 e3 In-Process Monitoring (TLC, LC-MS, Temp) e2->e3 i1 Reaction Quench/ Cool-Down e3->i1 i2 Product Isolation (Filtration/Extraction) i1->i2 i3 Purification (Recrystallization/Chromatography) i2->i3 i4 Drying & Analysis i3->i4

Caption: General experimental workflow for this compound synthesis scale-up.

G Controlling Regioselectivity in [3+2] Cycloadditions start Isocyanide + Diazonium Salt catalyst_choice Choice of Metal Catalyst start->catalyst_choice ag_catalyst Ag(I) Catalyst catalyst_choice->ag_catalyst Selectivity cu_catalyst Cu(II) Catalyst catalyst_choice->cu_catalyst Selectivity product_1_3 1,3-Disubstituted This compound ag_catalyst->product_1_3 product_1_5 1,5-Disubstituted This compound cu_catalyst->product_1_5

Caption: Catalyst control of regioselectivity in this compound synthesis.

References

Technical Support Center: Catalyst Integrity in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address catalyst poisoning and deactivation during the synthesis of 1,2,4-triazoles. The following information is designed to help you identify potential issues, implement corrective actions, and ensure the efficiency and reproducibility of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My copper-catalyzed 1,2,4-triazole (B32235) synthesis has stalled or is giving very low yield. Could the catalyst be poisoned?

A1: Yes, catalyst poisoning is a common cause of low or no conversion in copper-catalyzed reactions, including the synthesis of 1,2,4-triazoles. The active Cu(I) species is susceptible to deactivation by various impurities that may be present in your starting materials, solvents, or reaction atmosphere.

Q2: What are the most common poisons for copper catalysts in this context?

A2: The primary culprits for poisoning copper catalysts in C-N bond formation reactions are:

  • Sulfur Compounds: Thiols, thioethers, and residual inorganic sulfates are potent poisons. They can react with the copper catalyst to form highly stable and catalytically inactive copper sulfides.

  • Halide Impurities: While aryl halides are reagents, excess halide ions (especially iodide) in the reaction mixture can sometimes inhibit the catalytic cycle. More critically, chloride impurities can accelerate the thermal sintering of copper catalysts, leading to a loss of active surface area.[1]

  • Oxidizing Agents: Oxygen from the air can oxidize the active Cu(I) catalyst to the less active Cu(II) state. This is often indicated by a color change in the reaction mixture from off-white/pale tan to green or blue.

  • Coordinating Solvents and Reagents: While often necessary for the reaction, some strongly coordinating starting materials or solvents can compete for binding sites on the copper catalyst, potentially inhibiting the desired reaction.

Q3: What are the visible signs of catalyst poisoning or deactivation?

A3: Several visual cues can suggest catalyst deactivation:

  • Color Change: A fresh Copper(I) iodide (CuI) catalyst should be off-white to pale tan. A noticeable green or blue tint suggests oxidation to Cu(II).

  • Precipitate Formation: The appearance of a black precipitate, often colloidal copper or copper oxide, is a common sign of catalyst decomposition. This is frequently caused by the presence of oxygen or moisture.

  • Reaction Stalls: If reaction monitoring (e.g., by TLC or LC-MS) shows initial product formation that then plateaus despite sufficient reaction time and temperature, the catalyst may have deactivated.

Q4: Can the this compound product itself poison the catalyst?

A4: Yes, this is a form of product inhibition. Triazoles are N-heterocycles with excellent coordinating properties. The triazole product can bind to the copper catalyst, occupying active sites and slowing down the catalytic cycle. While not "poisoning" in the traditional sense of irreversible deactivation, it can significantly reduce the reaction rate.

Q5: How can I prevent catalyst poisoning?

A5: Proactive measures are key to maintaining catalyst activity:

  • Use High-Purity Reagents: Ensure all starting materials, including amines, nitriles, and any additives, are of high purity. If necessary, purify them before use.

  • Use Anhydrous and Degassed Solvents: Moisture and oxygen are detrimental. Use anhydrous solvents and degas them thoroughly by sparging with an inert gas (e.g., argon or nitrogen) before use.

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.

  • Use Fresh Catalyst: Use a fresh bottle of the copper catalyst or one that has been stored properly under an inert atmosphere. The color of CuI is a good indicator of its quality.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues related to catalyst deactivation in this compound synthesis.

Problem Potential Cause Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source (e.g., CuI) may be oxidized to Cu(II).- Use a fresh, high-purity copper(I) salt. A pale tan or off-white color is indicative of good quality CuI. - Consider adding a mild reducing agent if a Cu(II) source is used, though this can complicate the reaction.
Catalyst Poisoning by Impurities: Sulfur or other coordinating species in reagents or solvents.- Purify starting materials (e.g., recrystallize solids, distill liquids). - Use HPLC-grade, anhydrous solvents. - See Experimental Protocols for solvent purification.
Reaction Starts but Does Not Go to Completion Gradual Catalyst Deactivation: Slow poisoning by a low-concentration impurity or product inhibition.- Increase catalyst loading (e.g., from 5 mol% to 10 mol%). - If product inhibition is suspected, consider a reaction setup where the product is removed as it is formed (e.g., crystallization), if feasible.
Thermal Deactivation/Sintering: Reaction temperature is too high, causing catalyst particles to agglomerate.- Lower the reaction temperature and extend the reaction time. - Screen different ligands that may stabilize the catalyst at elevated temperatures.
Reaction Mixture Turns Black or Dark Brown Catalyst Decomposition: Oxidation of Cu(I) to copper oxides or formation of colloidal copper.- Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). - Thoroughly degas the solvent and reagents before starting the reaction.
Inconsistent Results Between Batches Variability in Reagent/Solvent Quality: Impurities may be present in some batches but not others.- Source reagents and solvents from a reliable supplier. - Purify a large batch of solvent and store it under an inert atmosphere for consistent results. - Test new batches of reagents on a small scale first.

Quantitative Impact of Poisons

While specific quantitative data for catalyst poisoning in this compound synthesis is not extensively published, data from related copper-catalyzed reactions demonstrate the significant impact of common poisons. The following table summarizes the expected effects.

Poison Type Typical Source Concentration (mol% relative to catalyst) Expected Impact on Yield Mechanism of Deactivation
Sulfur Compounds (e.g., thiols) Impurities in amine or solvent1-10 mol%Severe reduction in yield (>50%) or complete reaction inhibition.Forms highly stable and inactive copper sulfides.
Excess Halide Ions (e.g., I⁻) From reagents or additives>100 mol%Moderate reduction in yield (10-30%).Can interfere with substrate binding and catalytic cycle.
Water/Oxygen Atmosphere, wet solvents/reagentsVariableSignificant reduction in yield.Oxidizes active Cu(I) to less active Cu(II); can lead to hydrolysis of starting materials.

Experimental Protocols

Protocol 1: Purification of Solvents to Remove Catalyst Poisons

This protocol describes a general method for purifying common organic solvents like DMF, DMSO, and Dioxane to remove water and oxygen.

Materials:

  • Solvent to be purified (e.g., DMF)

  • Appropriate drying agent (e.g., CaH₂ for DMF, activated molecular sieves for Dioxane)

  • Inert gas source (Argon or Nitrogen) with manifold

  • Schlenk flask or similar distillation apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Pre-drying: Add the chosen drying agent to the solvent in a round-bottom flask. For DMF, add calcium hydride (CaH₂) and stir overnight at room temperature.

  • Degassing: To remove dissolved oxygen, bubble a gentle stream of inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.

  • Distillation: Set up the distillation apparatus under a positive pressure of inert gas. Heat the flask to distill the solvent.

  • Collection and Storage: Collect the distilled solvent in a clean, dry Schlenk flask containing activated molecular sieves. The flask should be sealed and stored under an inert atmosphere.

Protocol 2: Laboratory-Scale Regeneration of a Poisoned Copper(I) Iodide Catalyst

This protocol is for regenerating a CuI catalyst that is suspected to be partially oxidized or contaminated.

Materials:

  • Poisoned CuI

  • Potassium iodide (KI)

  • Deionized water

  • Acetone (B3395972)

  • Filter funnel and filter paper

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Prepare a saturated solution of potassium iodide in deionized water. Add the discolored (e.g., greenish) CuI to this solution and stir. The CuI will dissolve to form the soluble complex [CuI₂]⁻. Insoluble impurities may be removed by filtration at this stage.

  • Precipitation: Slowly add deionized water to the solution with vigorous stirring. This will dilute the KI concentration and cause pure, white CuI to precipitate out.

  • Washing: Collect the precipitated CuI by vacuum filtration. Wash the solid sequentially with deionized water, then with acetone to remove the water.

  • Drying: Dry the purified white CuI powder under vacuum, preferably in a vacuum oven at 60-80°C, or in a vacuum desiccator overnight.

  • Storage: Store the regenerated, dry CuI in a sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with argon).

Visualizations

Catalyst_Poisoning_Troubleshooting start Low Yield or Stalled Reaction check_catalyst Check Catalyst Appearance (Color, Precipitate) start->check_catalyst catalyst_ok Catalyst Appears Normal check_catalyst->catalyst_ok OK catalyst_bad Catalyst Discolored/ Precipitate Formed check_catalyst->catalyst_bad Issue check_reagents Assess Reagent/Solvent Purity reagents_ok High Purity Reagents Used check_reagents->reagents_ok OK reagents_bad Potential Impurities check_reagents->reagents_bad Issue check_conditions Review Reaction Conditions (Temp, Atmosphere) conditions_ok Conditions are Standard check_conditions->conditions_ok OK conditions_bad Suspect Atmosphere Leak/ Incorrect Temperature check_conditions->conditions_bad Issue catalyst_ok->check_reagents solution_catalyst Use Fresh or Regenerated Catalyst catalyst_bad->solution_catalyst reagents_ok->check_conditions solution_reagents Purify Reagents/Solvents reagents_bad->solution_reagents solution_conditions Ensure Inert Atmosphere/ Optimize Temperature conditions_bad->solution_conditions

Caption: Troubleshooting workflow for low-yielding this compound synthesis.

Deactivation_Pathways cluster_catalyst Active Cu(I) Catalyst cluster_poisons Poisons / Deactivating Conditions cluster_deactivated Deactivated Catalyst States catalyst Active Cu(I) Species sulfide Inactive CuS / Cu₂S catalyst->sulfide Chemical Poisoning oxidized Inactive Cu(II) Species catalyst->oxidized Oxidation sintered Sintered/Agglomerated Cu catalyst->sintered Thermal Sintering inhibited Product-Inhibited Complex catalyst->inhibited Reversible Inhibition sulfur Sulfur Compounds (e.g., R-SH) sulfur->sulfide oxygen Oxygen (O2) oxygen->oxidized heat Excessive Heat heat->sintered product Triazole Product product->inhibited

Caption: Common deactivation pathways for copper catalysts.

References

Technical Support Center: Managing Thermal Stability and Runaway Reactions in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing thermal stability and preventing runaway reactions during the synthesis of triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with triazole synthesis?

A1: The primary thermal hazards in triazole synthesis stem from two main sources: the thermal instability of the azide (B81097) starting materials and the highly exothermic nature of the azide-alkyne cycloaddition reaction.[1] Organic azides are energetic compounds that can decompose explosively when subjected to heat, shock, or friction. The cycloaddition reaction itself releases a significant amount of energy, which, if not properly controlled, can lead to a rapid increase in temperature and pressure, resulting in a runaway reaction.[1]

Q2: How can I assess the stability of the organic azide I am using?

A2: A common rule of thumb for assessing the stability of organic azides is the "Rule of Six," which suggests that the ratio of carbon atoms to nitrogen atoms (C/N ratio) should be greater than or equal to 3 to be considered relatively safe. Azides with a low C/N ratio are more prone to explosive decomposition. Additionally, the presence of other energetic functional groups (e.g., nitro groups) can further decrease the stability of the molecule.

Q3: What is the difference in thermal stability between 1,2,3-triazoles and 1,2,4-triazoles?

A3: Generally, 1,2,4-triazoles are more thermally stable than 1,2,3-triazoles. Theoretical calculations have shown that the energy barrier for the primary decomposition pathway of 1,2,4-triazole (B32235) is higher than that of 1,2,3-triazole, making it more resistant to thermal degradation.[2]

Q4: How do substituents on the triazole ring affect its thermal stability?

A4: Substituents can have a significant impact on the thermal stability of the triazole ring. Electron-donating groups, such as amino and methyl groups, can influence the decomposition temperature.[2] Conversely, electron-withdrawing groups like nitro groups can also affect stability, and their impact depends on the specific isomer and substitution pattern.[3]

Q5: What is a runaway reaction and what are the signs to look for?

A5: A runaway reaction is an uncontrolled exothermic reaction that generates heat faster than it can be removed by the cooling system.[4] This leads to a rapid increase in temperature and pressure, which can result in an explosion. Key signs of a potential runaway reaction include:

  • A sudden, unexpected increase in reaction temperature that does not respond to cooling.

  • A rapid increase in pressure within the reaction vessel.

  • Vigorous gas evolution.

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, even with cooling applied.

Troubleshooting Guide

Problem: My reaction is showing signs of a thermal runaway (rapid temperature and pressure increase). What should I do?

Solution:

Immediate Actions:

  • Alert Personnel: Immediately inform everyone in the laboratory of the situation.

  • Remove Heat Source: If it is safe to do so, immediately remove any external heating sources from the reaction.

  • Enhance Cooling: Increase the cooling to the reactor by adding a dry ice/acetone bath or other appropriate cooling medium.

  • Stop Reagent Addition: If reagents are being added, stop the addition immediately.

  • Do NOT Seal the System: Do not attempt to seal a vessel that is experiencing a pressure buildup.

Emergency Shutdown and Quenching: If the initial actions do not bring the reaction under control, proceed with an emergency shutdown and quenching.

  • Evacuate: Evacuate the immediate laboratory area and alert the institutional safety officer.[5]

  • Emergency Quenching (if pre-planned and safe to do so):

    • Quenching Agent: For unreacted azides, a pre-prepared solution of sodium nitrite (B80452) can be used as a quenching agent. The reaction between sodium nitrite and sodium azide in an acidic medium converts the azide to nitrogen gas.[6][7][8]

    • Procedure: If a quenching port is available and it is safe to approach the reactor, slowly add the quenching agent to the reaction mixture with vigorous stirring. Be aware that the quenching reaction itself may be exothermic and produce gas.[8][9]

    • Cooling: Continue to cool the reactor vigorously during the quenching process.

Post-Incident:

  • Do not re-enter the laboratory until it has been deemed safe by emergency personnel.[5]

  • Conduct a thorough incident review to determine the cause of the runaway reaction and implement corrective actions to prevent recurrence.

Data Presentation

Table 1: Thermal Decomposition Data for Selected Triazole Derivatives

CompoundDecomposition Onset Temperature (°C)Decomposition Peak Temperature (°C)Enthalpy of Decomposition (J/g)Reference
1H-1,2,4-Triazole338--[2]
3-Methyl-1H-1,2,4-triazole172--[2]
3-Amino-1H-1,2,4-triazole293--[2]
1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid250--[10]
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid275--[10]
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid270--[10]
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid205--[10]
1,4-diphenyl-1H-1,2,3-triazole249363.684.4[11]

Table 2: Reaction Enthalpy for Azide-Alkyne Cycloadditions

ReactionMethodEnthalpy of Reaction (kcal/mol)Reference
Methyl azide + PropyneThermal-50 to -65[1]
Benzyl azide + PhenylacetyleneCopper-catalyzed-11.7 (initial step)[1]

Experimental Protocols

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition for a triazole synthesis reaction mixture or a purified triazole product.

Materials:

  • DSC instrument

  • High-pressure sealed crucibles (gold-plated or stainless steel recommended)

  • Sample (reaction mixture or purified compound)

  • Inert reference material (e.g., empty crucible)

  • Nitrogen gas for purging

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a high-pressure DSC crucible.

  • Crucible Sealing: Hermetically seal the crucible to prevent evaporation of the solvent or decomposition products.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate, typically 5-10 °C/min, to a final temperature above the decomposition point.[4]

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature of any exothermic events, which indicates the beginning of decomposition.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

Protocol 2: Runaway Reaction Potential Assessment using Accelerating Rate Calorimetry (ARC)

Objective: To determine the time to maximum rate of decomposition (TMR) and the self-accelerating decomposition temperature (SADT) for a triazole synthesis reaction.

Materials:

  • ARC instrument

  • Sample bomb (titanium or other inert material)

  • Sample (reaction mixture)

Procedure:

  • Sample Preparation: Load a known amount of the reaction mixture into the ARC sample bomb.

  • Instrument Setup:

    • Place the bomb in the ARC calorimeter.

    • Pressurize the system with an inert gas if necessary.

  • Heat-Wait-Search (HWS) Mode:

    • The instrument heats the sample in small steps (e.g., 5°C).

    • After each step, it waits for thermal equilibrium and then searches for any self-heating of the sample.

  • Adiabatic Tracking:

    • Once a self-heating rate above a set threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode. The surrounding heaters match the sample temperature to prevent heat loss.

  • Data Analysis:

    • The instrument records the temperature and pressure as a function of time during the exothermic event.

    • This data is used to calculate the TMR and SADT, which are critical for assessing the risk of a runaway reaction under storage or process conditions.

Mandatory Visualization

Experimental_Workflow_for_Thermal_Hazard_Assessment cluster_screening Initial Screening cluster_evaluation Runaway Potential Evaluation cluster_decision Process Safety Decision start Synthesize Triazole (Small Scale) dsc DSC Analysis (Differential Scanning Calorimetry) start->dsc Characterize Thermal Stability arc ARC Analysis (Accelerating Rate Calorimetry) dsc->arc If significant exotherm observed safe Safe Operating Conditions Established arc->safe Low runaway potential redesign Process Redesign Required arc->redesign High runaway potential

Caption: Workflow for Thermal Hazard Assessment of Triazole Synthesis.

Troubleshooting_Runaway_Reaction cluster_immediate Immediate Actions cluster_emergency Emergency Procedures start Signs of Runaway Reaction (Rapid T/P Increase) alert Alert Personnel start->alert remove_heat Remove Heat Source alert->remove_heat cool Increase Cooling remove_heat->cool stop_addition Stop Reagent Addition cool->stop_addition decision Is Reaction Controlled? stop_addition->decision evacuate Evacuate Area decision->evacuate No end_safe Monitor and Secure Reaction decision->end_safe Yes quench Initiate Emergency Quench (if safe and planned) evacuate->quench notify Notify Safety Officer quench->notify end_incident Post-Incident Investigation notify->end_incident

Caption: Troubleshooting Logic for a Runaway Reaction in Triazole Synthesis.

References

Analytical techniques for identifying impurities in 1,2,4-triazole samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-triazole (B32235). Here, you will find detailed information on analytical techniques for identifying impurities in this compound samples, including experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for identifying impurities in this compound samples?

A1: The most frequently employed analytical techniques for the identification and quantification of impurities in this compound samples are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC, with methods like Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), is versatile for a wide range of triazole derivatives and their impurities.[1][4] GC-MS is particularly useful for volatile impurities.[2][5] NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities.[6][7]

Q2: What are the potential sources of impurities in this compound?

A2: Impurities in this compound can originate from various stages of the manufacturing process and storage.[8][9] Key sources include raw materials, intermediates, side reactions during synthesis (e.g., formation of isomeric triazoles or other heterocyclic systems like 1,3,4-oxadiazoles), degradation of the active pharmaceutical ingredient (API) over time, and residues of catalysts or reagents used in the synthesis.[9][10][11]

Q3: Why is it crucial to identify and control impurities in this compound used for pharmaceutical applications?

A3: Identifying and controlling impurities in this compound-based drug substances is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.[12][13] Impurities, even at trace levels, can have their own pharmacological or toxicological effects, potentially impacting the drug's safety profile.[13] Regulatory bodies like the FDA and international guidelines such as ICH require rigorous impurity profiling.[12][13]

Q4: How do I choose between RP-HPLC and HILIC for my this compound sample analysis?

A4: The choice between Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the polarity of the this compound and its impurities. RP-HPLC is generally suitable for non-polar to moderately polar compounds, while HILIC is the preferred method for very polar compounds that show little or no retention on traditional C18 columns.[1][4] For instance, an HILIC method was successfully developed for the quantitative determination of trace amounts of the polar impurities this compound and 4-amino-1,2,4-triazole (B31798) in a fluconazole (B54011) drug substance.[14]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. 4. Column contamination or degradation.1. Reduce the sample concentration or injection volume. 2. Add a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds). 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Flush the column with a strong solvent or replace the column if necessary.[15][16]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Insufficient column equilibration.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in the system and ensure the pump is delivering a constant flow rate.[15] 4. Increase the column equilibration time between injections.[16]
No Peaks or Very Small Peaks 1. Detector issue (e.g., lamp off). 2. No sample injected. 3. Incorrect wavelength setting. 4. Sample degradation.1. Check the detector status and ensure the lamp is on. 2. Verify the autosampler is functioning correctly and there is sufficient sample in the vial. 3. Ensure the UV detector is set to a wavelength where the analyte has maximum absorbance (e.g., around 205-260 nm for some triazoles).[1][14] 4. Prepare fresh samples and standards.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, or tubing). 2. Precipitated buffer in the mobile phase. 3. High mobile phase viscosity.1. Systematically disconnect components to locate the blockage. Replace the guard column or column if necessary.[15] 2. Ensure the buffer is fully dissolved in the mobile phase. Flush the system with a high-aqueous wash.[15] 3. Check the mobile phase viscosity and consider adjusting the composition or temperature.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape 1. High polarity of the compound. 2. Active sites in the injector or column. 3. Column degradation.1. Derivatization of the analyte may be necessary to reduce polarity. 2. Use a deactivated liner and column. 3. Condition the column or replace it if it is old.
Low Sensitivity 1. Improper injection technique. 2. Leaks in the system. 3. Inefficient ionization in the mass spectrometer.1. Optimize injection parameters (e.g., temperature, split ratio). 2. Check for leaks in the injection port and column connections. 3. Tune the mass spectrometer.
Contamination/Ghost Peaks 1. Carryover from previous injections. 2. Contaminated syringe or injector liner. 3. Bleed from the column.1. Run a blank solvent injection. 2. Clean or replace the syringe and injector liner. 3. Bake out the column at a high temperature (within its limits).

Experimental Protocols

RP-HPLC Method for Analysis of this compound and Related Impurities

This protocol is a general guideline and may require optimization for specific applications.

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Reagents: HPLC grade acetonitrile (B52724) and water, reference standards of this compound and its expected impurities.

  • Mobile Phase: A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v).[1] An isocratic or gradient elution can be used depending on the complexity of the sample.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for the specific triazole derivative (e.g., ~260 nm).[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent.

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

HILIC Method for Polar Impurities in this compound Samples

This protocol is adapted for the analysis of highly polar impurities.[14]

  • Instrumentation: HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector and a HILIC analytical column.[1]

  • Reagents: HPLC grade acetonitrile and water, buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid), reference standards of polar impurities.

  • Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and phosphoric acid.[14] A typical mobile phase composition is a high percentage of acetonitrile (e.g., 90-95%) with an aqueous buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm or MS detection.[14]

  • Sample Preparation:

    • Dissolve the sample in a diluent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

    • Filter the sample through a 0.45 µm syringe filter.

  • Standard Preparation:

    • Prepare stock solutions of the polar reference standards.

    • Prepare working standards for calibration by diluting the stock solutions.

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Analysis

Analyte(s)HPLC ColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time(s) (min)Limit of Quantitation (LOQ)Reference
Voriconazole, Posaconazole, ItraconazoleC18Isocratic: Acetonitrile/WaterNot SpecifiedUVNot SpecifiedNot Specified[1]
This compoundCoresep 100ACN/water/TFA1.0UV 200 nmNot SpecifiedNot Specified[4]
This compound, 4-amino-1,2,4-triazoleHILICIsocratic: Water/Acetonitrile/Phosphoric AcidNot SpecifiedUV 205 nmNot Specified2.5 µg/mL[14]
Guanylurea, this compoundPrimesep 100Water/Acetonitrile/Sulfuric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[17]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing sample_prep Sample Preparation (Dissolution & Filtration) hplc_system HPLC/GC System Injection sample_prep->hplc_system standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->hplc_system separation Chromatographic Separation (Column) hplc_system->separation detection Detection (UV, MS) separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration quantification Quantification & Reporting peak_integration->quantification

Caption: General workflow for impurity analysis of this compound.

troubleshooting_logic start Chromatographic Problem (e.g., Poor Peak Shape) check_method Review Method Parameters (Mobile Phase, Column, Temp.) start->check_method check_sample Examine Sample Preparation (Concentration, Solvent) start->check_sample check_system Inspect HPLC/GC System (Leaks, Connections, Pump) start->check_system method_ok Parameters Correct? check_method->method_ok sample_ok Preparation Correct? check_sample->sample_ok system_ok System OK? check_system->system_ok adjust_method Optimize Method method_ok->adjust_method No solution Problem Resolved method_ok->solution Yes remake_sample Prepare New Sample sample_ok->remake_sample No sample_ok->solution Yes maintain_system Perform System Maintenance system_ok->maintain_system No system_ok->solution Yes adjust_method->solution remake_sample->solution maintain_system->solution

Caption: Logical troubleshooting workflow for chromatographic issues.

References

Technical Support Center: Recrystallization of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2,4-triazole (B32235) compounds via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound derivatives.

Problem Possible Cause Suggested Solution
Compound fails to dissolve in the hot solvent. The chosen solvent is not a good solvent for the compound, even at elevated temperatures.- Select a more polar or less polar solvent based on the structure of your this compound derivative. For example, if your compound has polar substituents, a more polar solvent like ethanol (B145695) or methanol (B129727) might be effective. - Consider using a solvent mixture. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool.
The compound "oils out" instead of crystallizing. The boiling point of the recrystallization solvent is higher than the melting point of the compound. The compound is precipitating from the solution too quickly.- Switch to a lower-boiling point solvent. - Use a larger volume of solvent to keep the compound dissolved at a lower temperature during cooling. - Allow the solution to cool more slowly. You can do this by leaving the flask on the benchtop to cool to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is too dilute, or the solution is supersaturated.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound to the solution.
Low recovery of the purified compound. Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice-salt bath to further decrease the solubility of the compound. - To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
The recrystallized product is still impure. The cooling process was too rapid, trapping impurities within the crystal lattice. The impurities have very similar solubility characteristics to the desired compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If impurities persist, a second recrystallization may be necessary. - Consider an alternative purification method, such as column chromatography, if the impurities cannot be removed by recrystallization.[1]
The color of the crude material persists after recrystallization. The colored impurity is not effectively removed by the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing this compound compounds?

A1: The choice of solvent is highly dependent on the specific this compound derivative. However, common solvents that are often a good starting point include ethanol, methanol, ethyl acetate (B1210297), and water, or mixtures of these solvents.[2] For non-polar derivatives, toluene (B28343) or a mixture of hexanes and ethyl acetate can be effective.

Q2: How do I choose a suitable recrystallization solvent for my specific this compound derivative?

A2: A good recrystallization solvent should dissolve the compound when hot but not when cold. A general principle is "like dissolves like." If your this compound has polar functional groups, try polar solvents. For non-polar derivatives, use non-polar solvents. It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to identify the most suitable one.

Q3: My this compound is a salt. How does this affect the recrystallization process?

A3: Salts of 1,2,4-triazoles are generally more polar than their free-base counterparts and will have different solubility profiles. They are often more soluble in polar solvents like water or ethanol. Recrystallization of these salts can be straightforward if a suitable solvent is found. Alternatively, an acid-base workup can be performed to convert the salt to the free base, which can then be recrystallized from a less polar solvent.[1]

Q4: What are some common impurities I might encounter in my crude this compound product?

A4: Common impurities can include unreacted starting materials, reagents, and side products from the synthesis. Depending on the synthetic route, these could include isomeric triazoles, or other heterocyclic byproducts. If a metal catalyst (e.g., copper) was used in the synthesis, residual metal ions might be present. These can sometimes be removed by washing with a chelating agent solution during the workup.

Q5: When should I consider using a purification method other than recrystallization?

A5: If recrystallization fails to yield a pure product after a few attempts, or if the recovery is consistently very low, alternative methods should be considered. Column chromatography is a powerful technique for separating compounds with different polarities and is often the next step if recrystallization is unsuccessful.[1] Acid-base extraction can also be a useful method for separating basic 1,2,4-triazoles from neutral or acidic impurities.[1]

Data Presentation

Table 1: Solubility of 1H-1,2,4-Triazole in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)
Water25~1
Ethanol25Soluble
Methanol25Soluble
Acetone25Soluble

Note: This table provides data for the parent 1H-1,2,4-triazole. The solubility of substituted derivatives will vary based on the nature of the substituents.[2]

Experimental Protocols

Detailed Methodology for the Recrystallization of a Generic 3-Substituted-1,2,4-Triazole

This protocol provides a general procedure that can be adapted for the recrystallization of various 3-substituted-1,2,4-triazole compounds.

1. Solvent Selection:

  • Place approximately 20-30 mg of the crude 3-substituted-1,2,4-triazole into several test tubes.

  • To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane).

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.

  • Gently heat the test tubes that did not show complete dissolution at room temperature in a water bath.

  • A suitable solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a good candidate for recrystallization.

2. Recrystallization Procedure:

  • Place the crude 3-substituted-1,2,4-triazole in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent.

  • If the solution is colored, and a colorless product is expected, allow the solution to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

3. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Continue to draw air through the crystals on the filter for several minutes to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Crude this compound Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool troubleshoot_dissolve Troubleshoot: - Wrong solvent? - Not enough heat? dissolve->troubleshoot_dissolve Fails crystals_form Crystals Form? cool->crystals_form collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Too dilute? - Supersaturated? crystals_form->troubleshoot_no_crystals No pure Pure Product? collect_crystals->pure end Pure this compound pure->end Yes troubleshoot_impure Troubleshoot: - Co-crystallization of impurity? - Cooling too fast? pure->troubleshoot_impure No induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution troubleshoot_no_crystals->induce_crystallization induce_crystallization->cool alt_purification Alternative Purification: - Column Chromatography - Acid-Base Extraction troubleshoot_impure->alt_purification

Caption: Troubleshooting workflow for the recrystallization of this compound compounds.

References

Technical Support Center: Column Chromatography Protocols for Separating 1,2,4-Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1,2,4-triazole (B32235) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for challenges encountered during the column chromatographic separation of these isomeric compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers by column chromatography often challenging?

A1: The separation of this compound isomers is challenging due to their structural similarity. Isomers, such as N-1 and N-2 alkylated regioisomers, often have very similar polarities and molecular weights, leading to comparable interactions with the stationary phase and resulting in poor separation (co-elution).[1]

Q2: What is the most common stationary phase for separating this compound isomers?

A2: Silica (B1680970) gel is the most commonly used stationary phase for the separation of this compound isomers.[2][3] Its slightly acidic nature and high polarity allow for effective separation based on subtle differences in the polarity of the isomers.[4]

Q3: How do I select an appropriate eluent system for separating my this compound isomers?

A3: Eluent selection is critical and should be guided by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a clear separation between the isomeric spots. Common solvent systems for this compound derivatives include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or chloroform (B151607).[5][6] For more polar triazoles, a combination of chloroform and methanol (B129727) may be effective.[7]

Q4: My this compound derivative is a salt. How does this impact purification by column chromatography?

A4: If your compound is a salt, it will be significantly more polar than its free base form. This may lead to very strong adsorption on silica gel, making elution difficult. It is often beneficial to perform an acid-base workup to convert the salt to the free base before attempting column chromatography.[6]

Experimental Protocols

Below are detailed methodologies for the separation of this compound isomers using silica gel column chromatography.

General Protocol for Silica Gel Column Chromatography

This protocol outlines a standard procedure for the separation of this compound isomers.

1. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free bed.[6]

2. Sample Loading:

  • Dissolve the crude mixture of this compound isomers in a minimal amount of a suitable solvent (preferably the eluent or a slightly more polar solvent).

  • Carefully apply the sample to the top of the silica gel bed.

  • Alternatively, for compounds with low solubility in the eluent, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[8]

3. Elution:

  • Add the eluent to the top of the column and begin collecting fractions.

  • The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of isomers with different polarities.[6]

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the separated, pure isomers.

5. Isolation:

  • Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified compounds.[6]

Data Presentation: Specific Protocols for this compound Isomer Separation
Isomer TypeStationary PhaseEluent SystemReference
4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole derivativesSilica gelChloroform/Ethyl Acetate (5:1 v/v)Not specified in search results
1-Aryl-substituted 1,2,4-triazolium saltsSilica gel5% Methanol in DichloromethaneNot specified in search results
1,4,5-trisubstituted 1,2,3-triazoles (related isomers)Silica gelPetroleum Ether - Ethyl Acetate (100:10, v:v)[5]
1-(5-(4-hydroxyphenyl)-3-p-tolyl-1H-1,2,4-triazol-1-yl)ethanoneSilica gelChloroform:Methanol (90:10)[7]

Troubleshooting Guides

This section addresses specific issues you might encounter during the separation of this compound isomers.

Issue 1: Isomers are co-eluting or showing poor separation.

  • Potential Cause: The eluent system lacks sufficient selectivity for the subtle differences between the isomers.

  • Solution:

    • Optimize Eluent: Systematically vary the ratio of the polar and non-polar solvents in your eluent. Small changes can significantly impact resolution.

    • Change Solvent System: If optimizing the ratio is ineffective, try a different solvent system. For example, if you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol.

    • Gradient Elution: Employ a shallow gradient of increasing polarity. This can help to resolve closely eluting compounds.[6]

Issue 2: Peak tailing is observed for one or more isomers.

  • Potential Cause: Strong interactions between the basic nitrogen atoms of the triazole ring and the acidic silanol (B1196071) groups on the silica gel surface can cause tailing.[9]

  • Solution:

    • Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to neutralize the acidic sites on the silica gel.[10]

    • Use Deactivated Silica: Consider using silica gel that has been deactivated with a base prior to packing the column.[4]

Issue 3: The compound appears to be degrading on the column.

  • Potential Cause: The acidic nature of the silica gel may be causing the decomposition of sensitive this compound derivatives.

  • Solution:

    • Deactivate Silica Gel: Use the methods described above to neutralize the silica gel.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (neutral or basic) or Florisil.[4][11]

Issue 4: The isomers are not eluting from the column.

  • Potential Cause: The eluent system is not polar enough to displace the highly polar triazole isomers from the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system.

    • Switch to a More Polar Solvent: If increasing the proportion of the current polar solvent is ineffective, switch to a more polar solvent altogether (e.g., from ethyl acetate to methanol).

Mandatory Visualizations

experimental_workflow General Experimental Workflow for this compound Isomer Separation cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC TLC Analysis for Eluent Selection Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Isomer Mixture Pack->Load Elute Elute with Selected Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure Isomers Evaporate->Pure

Caption: A general experimental workflow for the separation of this compound isomers.

troubleshooting_workflow Troubleshooting Logic for Isomer Separation Start Problem Encountered CoElution Co-elution of Isomers? Start->CoElution Tailing Peak Tailing? CoElution->Tailing No OptimizeEluent Optimize Eluent Ratio or Change Solvent System CoElution->OptimizeEluent Yes NoElution No Elution? Tailing->NoElution No AddModifier Add Basic Modifier (e.g., TEA) to Eluent Tailing->AddModifier Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes Success Separation Successful NoElution->Success No (Other Issue) OptimizeEluent->Success AddModifier->Success IncreasePolarity->Success

Caption: A troubleshooting decision tree for common issues in this compound isomer separation.

References

Impact of starting material purity on 1,2,4-triazole reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole (B32235) derivatives. The focus is on the critical impact of starting material purity on reaction outcomes.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

Q1: My this compound synthesis is resulting in a very low yield. Could the purity of my starting materials be the cause?

A1: Absolutely. Low yields are a frequent challenge in this compound synthesis, and the purity of starting materials is a primary contributing factor.[1][2] Impurities can interfere with the reaction, leading to the formation of side products or decomposition of reactants and products.[1]

  • Potential Cause: Presence of Water or Protic Impurities. Many synthetic routes for 1,2,4-triazoles involve intermediates that are sensitive to moisture. Water can hydrolyze starting materials or intermediates, or interfere with catalysts.

    • Solution: Ensure all reagents and solvents are pure and dry.[2] Use freshly distilled solvents and properly dried starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also significantly improve yields, especially when using air- or moisture-sensitive catalysts.[2]

  • Potential Cause: Contamination from Previous Synthetic Steps. Starting materials may contain residual reagents, solvents, or byproducts from their own synthesis. For example, residual acid or base can alter the pH of the reaction mixture, preventing the desired reaction from proceeding.

    • Solution: Verify the purity of your starting materials using analytical methods like NMR or HPLC before use. If necessary, purify them through recrystallization, distillation, or column chromatography.[1]

  • Potential Cause: Degradation of Starting Materials. Some starting materials, such as hydrazines, can be unstable and degrade over time.[1]

    • Solution: Use fresh or appropriately stored starting materials.[1] It is advisable to check the purity of older reagents before beginning the synthesis.

Issue 2: Formation of Side Products and Isomeric Mixtures

Q2: My final product is contaminated with significant side products or an unexpected mixture of isomers. How can starting material purity lead to this?

A2: The presence of impurities is a direct cause of side product formation and can influence the regioselectivity of a reaction.

  • Potential Cause: Reactive Impurities. Impurities that are structurally similar to your starting material can compete in the reaction, leading to the formation of undesired triazole derivatives. For instance, in the synthesis of the antifungal drug Voriconazole, impurities in the fluorobenzene (B45895) starting material can lead to the formation of positional isomers and desfluoro impurities in the final product.[3]

    • Solution: Source starting materials with the highest possible purity and defined impurity profiles.[4] When synthesizing precursors, ensure complete conversion and thorough purification to remove any related substances.

  • Potential Cause: Catalyst Poisoning or Alteration. Impurities can deactivate or alter the selectivity of catalysts. For example, in copper-catalyzed reactions, certain impurities can chelate with the copper ions, inhibiting their catalytic activity or changing the isomeric outcome.[1]

    • Solution: Use high-purity catalysts and ensure starting materials are free from catalyst poisons. The choice of catalyst itself is a powerful tool to control regioselectivity; for example, Ag(I) catalysis can selectively produce 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis may favor the 1,5-disubstituted isomer.[1]

Issue 3: Difficult Purification

Q3: I am struggling to purify my this compound product. The impurities seem to have very similar properties to the product.

A3: Purification challenges often stem from side products formed due to impure starting materials.[1] These side products can have similar polarity, solubility, and chromatographic behavior to your desired compound, making separation by standard methods like column chromatography or recrystallization difficult.

  • Potential Cause: Formation of structurally similar byproducts. As mentioned, impurities in starting materials often lead to byproducts that differ only slightly from the target molecule (e.g., a missing or misplaced functional group).[3]

    • Solution: The most effective solution is prevention. By ensuring high purity of starting materials, you minimize the formation of these challenging impurities. If they are already present, you may need to explore more advanced purification techniques such as preparative HPLC or develop a derivatization strategy to alter the properties of either the product or the impurity to facilitate separation.

Troubleshooting Workflow Diagram

G start Problem: Low Yield / Side Products check_purity Step 1: Assess Starting Material Purity start->check_purity is_pure Purity Confirmed? check_purity->is_pure impurity_found Impurity Detected is_pure->impurity_found No purity_ok Purity is High is_pure->purity_ok Yes purify Step 2: Purify Starting Materials impurity_found->purify rerun Step 3: Re-run Reaction purify->rerun check_conditions Investigate Other Factors: - Reaction Conditions - Reagent Stoichiometry - Catalyst Activity purity_ok->check_conditions

Caption: Troubleshooting workflow for purity-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in starting materials for this compound synthesis?

A1: Common impurities include:

  • Water: A ubiquitous impurity that can interfere with many reaction types.[2]

  • Unreacted Precursors: Residual starting materials from the synthesis of your immediate precursor.

  • Isomeric Impurities: Positional isomers of your starting material (e.g., 1,3-difluorobenzene (B1663923) instead of 1,4-difluorobenzene).[3]

  • Byproducts from Precursor Synthesis: Compounds formed in side reactions during the preparation of your starting material.

  • Degradation Products: Compounds formed from the decomposition of unstable reagents like hydrazines.[1]

Q2: What purity grade is recommended for starting materials?

A2: For academic research and initial discovery, a purity of >95% is often acceptable. However, for drug development and manufacturing, much higher purity is required, often exceeding 99%, to avoid the formation of impurities that could have toxicological consequences.[4] It is crucial to obtain a Certificate of Analysis (COA) for each starting material to understand its impurity profile.[4]

Q3: How can I check the purity of my starting materials?

A3: Several analytical methods can be used to assess purity. The choice depends on the nature of the starting material and potential impurities.

Analytical MethodInformation ProvidedCommon Application
HPLC Quantitative assessment of purity and detection of non-volatile impurities.Primary method for purity determination of solid organic compounds.[5]
GC Quantitative assessment of purity for volatile compounds.Analysis of volatile starting materials and solvents.
¹H NMR Structural confirmation and detection of proton-containing impurities.Provides structural information and can quantify impurities if an internal standard is used.
LC-MS Purity assessment and identification of impurities by mass.Useful for identifying unknown byproducts and confirming the mass of the main component.[2]
Melting Point Qualitative indication of purity.A sharp melting point close to the literature value suggests high purity. A broad melting range indicates the presence of impurities.[6]

Q4: What are some common methods to purify starting materials before use?

A4:

  • Recrystallization: A highly effective technique for purifying solid compounds by dissolving the material in a suitable hot solvent and allowing it to crystallize as it cools, leaving impurities in the solution.[7]

  • Column Chromatography: Used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel), allowing for the isolation of the desired material from its impurities.[1]

  • Distillation: The primary method for purifying liquid compounds based on differences in boiling points.

  • Washing/Extraction: Using a biphasic solvent system to remove specific types of impurities (e.g., washing with a dilute base to remove acidic impurities).

Experimental Workflow Diagram

G start Source Starting Materials purity_check Purity Analysis (HPLC, NMR) start->purity_check decision Purity > 99%? purity_check->decision purify Purification (e.g., Recrystallization) decision->purify No reaction This compound Synthesis decision->reaction Yes purify->purity_check workup Reaction Work-up & Crude Isolation reaction->workup final_purify Final Product Purification workup->final_purify product Pure this compound Product final_purify->product

Caption: Standard workflow from reagent sourcing to final product.

Experimental Protocols

Protocol 1: Purity Analysis of a Starting Material (Aromatic Hydrazide) by HPLC

This protocol provides a general method for determining the purity of a common this compound precursor.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution using Methanol and Water. A typical starting point is 60:40 Methanol:Water.[5]
Flow Rate 1.0 mL/min[5]
Detection UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Column Temp. 25°C[5]
Injection Vol. 10 µL[5]

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a small amount of the aromatic hydrazide in the mobile phase to create a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution of the material to be tested at the same concentration.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Purification of an Aromatic Hydrazide by Recrystallization
  • Solvent Selection: Choose a solvent in which the hydrazide is sparingly soluble at room temperature but highly soluble when hot. Ethanol (B145695) or an ethanol/water mixture is often a good choice.

  • Dissolution: Place the impure hydrazide in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified hydrazide should form. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent. Verify purity using the HPLC method described above.

Protocol 3: Microwave-Assisted Synthesis of a 3,5-Disubstituted-1,2,4-Triazole

This protocol, adapted from microwave-assisted Pellizzari-type reactions, highlights the importance of reagent quality.[2][7]

Reactants:

  • Aromatic Hydrazide (0.005 mol)

  • Substituted Nitrile (0.0055 mol)

  • Potassium Carbonate (K₂CO₃) (0.0055 mol)

  • n-Butanol (10 mL)

Methodology:

  • Preparation: In a 20 mL microwave reaction vessel, combine the high-purity aromatic hydrazide, the substituted nitrile, and anhydrous potassium carbonate. Note: The purity of all three components is critical for a clean reaction and high yield.

  • Solvent Addition: Add 10 mL of dry n-butanol to the vessel.

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 2 hours with stirring.[7]

  • Work-up: After the reaction, allow the vessel to cool to room temperature. The desired this compound product often precipitates from the n-butanol.

  • Purification: Collect the precipitate by filtration and wash with cold ethanol. If needed, the product can be further purified by recrystallization from ethanol to yield the analytically pure product.[7]

Impurity Impact Diagram

G ReagentA Starting Material A (e.g., Hydrazide) Reaction Reaction Conditions ReagentA->Reaction Desired Path ReagentB Starting Material B (e.g., Nitrile) ReagentB->Reaction Impurity Impurity A' (e.g., Related Hydrazide) Impurity->Reaction Side Reaction Product Desired Product (A-B Triazole) Reaction->Product SideProduct Side Product (A'-B Triazole) Reaction->SideProduct

Caption: How a reactive impurity leads to a side product.

References

Optimization of solvent and temperature for 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,4-triazole (B32235) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 1,2,4-triazoles, with a focus on the impact of solvent and temperature.

Question 1: I am getting a low yield in my this compound synthesis. What are the likely causes related to solvent and temperature?

Answer:

Low yields are a frequent challenge in this compound synthesis and can be attributed to several factors, many of which are directly influenced by your choice of solvent and reaction temperature.

  • Inappropriate Temperature:

    • Too High: Traditional methods like the Pellizzari reaction often require high temperatures (sometimes exceeding 250°C), which can lead to the decomposition of starting materials or the final product.[1] At such temperatures, side reactions like transamination can occur, resulting in a mixture of products and a lower yield of the desired this compound.[1]

    • Too Low: Conversely, if the temperature is insufficient, the reaction may not proceed to completion.[1] This is particularly relevant for reactions that require significant activation energy. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if an incomplete reaction is the cause of low yield.[1]

  • Suboptimal Solvent Selection:

    • Poor Solubility: The starting materials must be sufficiently soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture and efficient molecular interactions.

    • Microwave Synthesis Considerations: In microwave-assisted synthesis, the solvent's ability to absorb microwave radiation is critical. Solvents with a higher dielectric constant, such as DMF, ethanol (B145695), and n-butanol, are more effective at absorbing microwaves and converting them into thermal energy, leading to rapid and uniform heating.[2] Using a solvent with poor microwave absorption can result in inadequate heating and consequently, low yields.[2]

    • Solvent-Induced Side Reactions: Some solvents can participate in or promote unwanted side reactions. For instance, using protic solvents like ethanol or acetic acid can influence the reactivity of certain reagents.

  • Other General Factors:

    • Purity of Reagents: Impurities, especially water, can interfere with the reaction. It is essential to use pure, dry reagents and solvents.[1]

    • Reaction Atmosphere: Some synthetic routes, particularly those employing metal catalysts, are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]

    • Work-up and Purification Losses: A significant portion of the product can be lost during extraction, washing, and purification steps.[1] Optimizing these procedures is key to maximizing the isolated yield.[1]

Question 2: My reaction is producing a mixture of this compound isomers. How can I improve the regioselectivity?

Answer:

The formation of isomeric mixtures is a common problem, particularly in syntheses that can result in different substitution patterns on the triazole ring (e.g., 1,3- vs. 1,5-disubstituted).

  • Catalyst Control: The choice of catalyst can be a powerful tool for controlling regioselectivity. For example, in the cycloaddition of isocyanides with diazonium salts, using a silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of the 1,5-disubstituted isomer.[3][4]

  • Electronic Effects of Substituents: In reactions like the Einhorn-Brunner synthesis, the electronic properties of the substituents on the starting materials can direct the regioselectivity. A more strongly acidic group will preferentially be located at the 3-position of the resulting triazole ring.[3]

Question 3: I am observing the formation of a 1,3,4-oxadiazole (B1194373) byproduct. How can I prevent this?

Answer:

The formation of a 1,3,4-oxadiazole is a classic side reaction, especially when using acylhydrazines as starting materials.

  • Reaction Conditions: This side reaction is favored by acidic or dehydrating conditions, which promote the intramolecular cyclization of the acylhydrazine. Carefully controlling the pH and avoiding overly harsh dehydrating agents can minimize the formation of this byproduct.[1] The desired intermolecular reaction to form the triazole is in competition with this intramolecular cyclization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for this compound synthesis?

A1: The choice of solvent is highly dependent on the specific synthetic method. Commonly used solvents include:

  • Ethanol and Acetic Acid: Often used in condensation reactions.[1]

  • n-Butanol: A good solvent for microwave-assisted synthesis.[1][2]

  • Dimethylformamide (DMF): A polar aprotic solvent that is also effective in microwave synthesis.[2][4]

  • Toluene: Can be effective in certain microwave-assisted syntheses.[2]

  • Water: Has been used as a solvent in some modern, greener synthetic approaches.[5]

Q2: What is the typical temperature range for this compound synthesis?

A2: The optimal temperature varies significantly with the synthetic method:

  • Conventional Heating: Can range from room temperature to over 250°C.[1] For example, the Pellizzari reaction often requires very high temperatures.[1] Other methods may proceed at reflux temperatures of the chosen solvent.

  • Microwave-Assisted Synthesis: Typically carried out between 80°C and 180°C.[2] Microwave heating can dramatically reduce reaction times from hours to minutes.[1]

Q3: How can I purify my final this compound product?

A3: Purification strategies depend on the properties of your product and the impurities present.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products, provided a suitable solvent system can be identified.[1]

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from unreacted starting materials and byproducts.

  • Acid-Base Extraction: Since 1,2,4-triazoles are weakly basic, they can sometimes be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[1]

Data Presentation

Table 1: Effect of Temperature on 1,2,3-Triazole Synthesis (Illustrative Example)

Temperature (°C)ReactionYield (%)Reference
0Cu-catalyzed synthesis of bis(1,2,3-triazole)91[6][7]
60Cu-catalyzed synthesis of 5-alkynyl-1,2,3-triazole68[6][7]
70Synthesis of N1-vinyl-1,2,3-triazoles-[6][7]
80Synthesis of 1,4- and 2,4-disubstituted-1,2,3-triazoles86[6][7]
110Synthesis of 4-NO2-1,5-trisubstituted-1,2,3-triazoles96[6][7]
115Synthesis of 1,5-disubstituted-1,2,3-triazoles80[6][7]

Table 2: Solvent Effects in Microwave-Assisted this compound Synthesis

SolventDielectric PropertiesSuitability for Microwave SynthesisReference
DMFHigh dielectric constantExcellent[2]
EthanolHigh dielectric constantGood[2]
n-ButanolModerate dielectric constantGood[2]
TolueneLow dielectric constantCan be effective[2]
AcetonitrileStrongly coordinating with copper(I)Can suppress product formation in Cu-catalyzed reactions[5]
WaterHigh dielectric constantOptimal in some cases[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This protocol is adapted for the synthesis of 1,2,4-triazoles using microwave irradiation, which often leads to higher yields and shorter reaction times.

  • Reactants and Materials:

    • Aromatic hydrazide (1 equivalent)

    • Substituted nitrile (1.1 equivalents)

    • Potassium carbonate (1.1 equivalents)

    • n-Butanol

    • 20 mL microwave reaction vessel with a magnetic stirrer

    • Microwave reactor

  • Procedure:

    • In the microwave reaction vessel, combine the aromatic hydrazide (e.g., 0.005 mol), substituted nitrile (e.g., 0.0055 mol), and potassium carbonate (e.g., 0.0055 mol).[1][2]

    • Add 10 mL of n-butanol to the vessel.[1][2]

    • Seal the vessel and place it in the microwave reactor.[1][2]

    • Irradiate the mixture at 150°C for 2 hours with continuous stirring.[1][2]

    • After the reaction is complete, allow the mixture to cool to room temperature. The this compound product often precipitates from the n-butanol.[1]

    • Collect the precipitate by filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: General Procedure for the Einhorn-Brunner Reaction

This protocol describes a classical method for synthesizing 1,2,4-triazoles from diacylamines and hydrazines.

  • Reactants and Materials:

    • Diacylamine (1 equivalent)

    • Substituted hydrazine (B178648) or hydrazine salt (1-1.2 equivalents)

    • Suitable solvent (e.g., ethanol, acetic acid)

    • Catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄)

    • Standard reflux apparatus

  • Procedure:

    • Combine the diacylamine and the substituted hydrazine in a round-bottom flask containing a suitable solvent like ethanol or acetic acid.[1]

    • Add a catalytic amount of a strong acid.[1]

    • Heat the reaction mixture to reflux.[1]

    • Monitor the progress of the reaction using TLC. Reaction times can range from a few hours to overnight.[1]

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • If the product precipitates, it can be collected by filtration. Otherwise, proceed with a suitable work-up procedure, such as extraction.

    • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Combine Aromatic Hydrazide, Nitrile, and K2CO3 B Add n-Butanol A->B C Seal Vessel and Place in Reactor B->C D Irradiate at 150°C for 2 hours C->D E Cool to Room Temperature D->E F Filter Precipitated Product E->F G Recrystallize from Ethanol F->G

Caption: Microwave-Assisted this compound Synthesis Workflow.

troubleshooting_low_yield start Low Yield Observed temp_check Is the temperature optimal? start->temp_check temp_too_high Decomposition or Side Reactions temp_check->temp_too_high Yes (Too High) temp_too_low Incomplete Reaction temp_check->temp_too_low Yes (Too Low) solvent_check Is the solvent appropriate? temp_check->solvent_check No solution Optimize Conditions temp_too_high->solution temp_too_low->solution poor_solubility Poor Reactant Solubility solvent_check->poor_solubility Yes (Poor Solubility) mw_absorption Inefficient Microwave Absorption solvent_check->mw_absorption Yes (Poor MW Abs.) purity_check Are reagents pure and dry? solvent_check->purity_check No poor_solubility->solution mw_absorption->solution impure_reagents Side Reactions Due to Impurities purity_check->impure_reagents No purity_check->solution Yes impure_reagents->solution

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1,2,3-Triazole and 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of two closely related heterocyclic scaffolds, this guide provides a comparative overview of the biological activities of 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives. Highlighting their significant roles in anticancer and antifungal research, this report synthesizes key experimental data and methodologies for researchers, scientists, and drug development professionals.

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two main isomers: 1,2,3-triazole and this compound.[1] Both scaffolds serve as crucial pharmacophores in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[2] While derivatives of both isomers exhibit broad biological activities, the this compound ring is notably present in several clinically approved drugs.[3][4] This guide presents a comparative study of their anticancer and antifungal properties, supported by quantitative data from various in vitro studies.

Anticancer Activity: A Tale of Two Isomers

Both 1,2,3- and this compound derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key cellular targets such as kinases (e.g., EGFR, BRAF) and tubulin, leading to the disruption of cancer cell proliferation and survival.[5]

Quantitative Comparison of Anticancer Activity (IC50 Values)

The following tables summarize the in vitro anticancer activity of selected 1,2,3-triazole and this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to indicate the potency of these compounds.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 values should be made with caution as experimental conditions such as cell lines, incubation times, and assay methods may vary between studies.

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 8 HT-108015.13Doxorubicin-[6]
A-54921.25Doxorubicin-[6]
MCF-718.06Doxorubicin-[6]
MDA-MB-23116.32Doxorubicin-[6]
Compound 7a A5498.67Doxorubicin3.24[7]
Compound 7c A5499.74Doxorubicin3.24[7]
Compound 61a A5492.67--[7]
NCI-H4604.84--[7]
LaSOM 186 MCF72.66Cisplatin45.33[3]
LaSOM 190 MCF72.85Cisplatin45.33[3]
Compound 3j MCF-77.80Doxorubicin-[8]
HeLa6.80Doxorubicin-[8]

Table 2: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
TP6 B16F1041.12--[9]
Bet-TZ1 A37522.41--[10]
MCF-746.92--[10]
HT-2938.76--[10]
Bet-TZ3 A37534.34--[10]
Compound 8c --EGFR3.6[5]
Compound 78j A5496.78--[11]
Caco-29.05--[11]
PC-38.12--[11]
B16-F107.54--[11]
Compound 81c MCF-74.83--[11]
MDA-2316.15--[11]
HeLa5.27--[11]
HCT-1167.31--[11]
Compound 103h HeLa, A549, HL-60, Jurkat, K562, MCF-70.003 - 0.02--[11]

Antifungal Activity: A Stronghold for Triazoles

Triazole derivatives are renowned for their potent antifungal properties, primarily through the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[12] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[12] Disruption of ergosterol synthesis leads to impaired membrane function and ultimately, fungal cell death.[12] Many commercially successful antifungal drugs, such as fluconazole (B54011) and itraconazole, feature the this compound moiety.

Quantitative Comparison of Antifungal Activity (MIC Values)

The following tables summarize the in vitro antifungal activity of selected 1,2,3-triazole and this compound derivatives against various fungal strains. The Minimum Inhibitory Concentration (MIC) values are presented to indicate the efficacy of these compounds.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of MIC values should be made with caution as experimental conditions such as fungal strains, incubation times, and assay methods may vary between studies.

Table 3: Antifungal Activity of 1,2,3-Triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Compound 4c Candida species64 - 256Fluconazole0.5 - >64[1][13]
Compound 4s C. albicans SC53140.53Fluconazole1.52[14]
Compound 4l C. albicans SC53140.51Fluconazole1.52[14]
Compound 4w C. albicans SC53140.69Fluconazole1.52[14]
Compound 4h C. albicans SC5314<1.52Fluconazole1.52[14]
Compound 4j C. albicans SC5314<1.52Fluconazole1.52[14]

Table 4: Antifungal Activity of this compound Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Compound 1a (R=7Cl) Aspergillus fumigatus0.25--[15]
Compound 14l Candida glabrata0.125Fluconazole0.25[15]
Candida albicans0.125Fluconazole0.25[15]
Compound 21b Candida species0.063 - 0.5Fluconazole-[15]
Compound 18b 5 Fungi0.5--[15]
Compound 6 C. albicans0.0625 - 1--[11]
Compound 7a Various fungal strains0.0313 - 1--[11]
Compound 22i C. albicansEquipotent to Ketoconazole--[11]
C. glabrataEquipotent to Ketoconazole--[11]
Compound 23f C. albicans6.25Fluconazole12.5[11]
Compound 23j C. albicans6.25Fluconazole12.5[11]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for replicating the findings.

In Vitro Anticancer Activity Testing

1. Cell Viability (MTT) Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the triazole derivatives for 48-72 hours.[2]

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[2]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in DMSO.[2]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9] The IC50 value is then calculated.

2. Cell Cycle Analysis: This assay determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and fixed in cold ethanol.[6]

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI).[2]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2]

3. Apoptosis Assay (Annexin V-FITC/PI Staining): This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested.[2]

  • Staining: The cells are stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, and PI, which stains the DNA of cells with compromised membranes.[2]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[2]

In Vitro Antifungal Susceptibility Testing

1. Broth Microdilution Method: This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[16]

  • Preparation of Inoculum: A standardized suspension of the fungal strain is prepared.[17]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.[17]

  • Inoculation: Each well is inoculated with the fungal suspension.[17]

  • Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).[18]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.[18]

2. Disk Diffusion Assay: This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to a compound.

  • Agar (B569324) Plate Inoculation: A standardized inoculum of the fungal strain is uniformly spread onto the surface of an agar plate.[19]

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[19]

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured.

Visualizing the Mechanism of Action and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_workflow Anticancer Activity Testing Workflow start Synthesized Triazole Derivatives primary_screening Primary Cytotoxicity Screening (e.g., MTT Assay) start->primary_screening potent_compounds Identify Potent Compounds (Low IC50) primary_screening->potent_compounds mechanistic_studies Mechanistic Studies potent_compounds->mechanistic_studies Yes end Lead Compound Identification potent_compounds->end No cell_cycle Cell Cycle Analysis mechanistic_studies->cell_cycle apoptosis Apoptosis Assay mechanistic_studies->apoptosis target_inhibition Target Inhibition Assay (e.g., Kinase Assay) mechanistic_studies->target_inhibition cell_cycle->end apoptosis->end target_inhibition->end

Caption: Experimental workflow for assessing the anticancer activity of triazole derivatives.

G cluster_pathway Antifungal Mechanism of Triazoles triazole Triazole Derivative cyp51 Lanosterol 14α-demethylase (CYP51) triazole->cyp51 Inhibits ergosterol_synthesis Ergosterol Biosynthesis cyp51->ergosterol_synthesis Catalyzes toxic_sterols Accumulation of Toxic Sterol Precursors cyp51->toxic_sterols Leads to lanosterol Lanosterol lanosterol->cyp51 ergosterol Ergosterol ergosterol_synthesis->ergosterol membrane_disruption Disrupted Membrane Integrity & Impaired Function ergosterol_synthesis->membrane_disruption Inhibition leads to toxic_sterols->membrane_disruption cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporated into cell_death Fungal Cell Death membrane_disruption->cell_death

References

The 1,2,4-Triazole Moiety: A Validated Bioisostere for Amide and Ester Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 1,2,4-triazole (B32235) ring as a bioisosteric replacement for amide and ester functionalities reveals its broad acceptance and successful application in medicinal chemistry. This substitution has led to the development of numerous therapeutic agents with enhanced pharmacological profiles, including improved potency, metabolic stability, and diverse biological activities spanning antifungal, antibacterial, anticancer, and anti-inflammatory applications.

The principle of bioisosterism, the exchange of a functional group within a bioactive molecule for another with similar physicochemical properties, is a cornerstone of modern drug design. The this compound ring has emerged as a particularly effective bioisostere for both amide and ester groups due to its comparable size, planarity, and ability to participate in hydrogen bonding.[1][2] This substitution can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, often overcoming liabilities associated with the hydrolytic instability of amides and esters.

Physicochemical and Pharmacokinetic Profile: A Comparative Overview

The replacement of an amide or ester with a this compound can significantly alter a molecule's properties. Triazoles are generally more resistant to metabolic degradation by proteases and esterases, leading to improved in vivo stability.[2] Furthermore, the triazole ring's electronic nature, with its distinct dipole moment and hydrogen bonding capabilities, can lead to enhanced binding affinity with biological targets.[1]

PropertyAmide/EsterThis compoundRationale for Improvement
Metabolic Stability Susceptible to hydrolysis by proteases and esterasesGenerally stable to hydrolysisThe triazole ring is not a substrate for common hydrolytic enzymes.
Hydrogen Bonding Amide: H-bond donor and acceptor; Ester: H-bond acceptorActs as an H-bond acceptor; the C-H bond can also act as a weak H-bond donor.[3]The nitrogen atoms of the triazole ring are good hydrogen bond acceptors, mimicking the carbonyl oxygen of amides and esters.
Solubility VariableCan improve aqueous solubility.[4]The polar nature of the triazole ring can enhance interactions with water.
Lipophilicity VariableCan modulate lipophilicity to optimize ADME properties.The contribution of the triazole ring to the overall lipophilicity (logP) is different from that of amides and esters.
Oral Bioavailability Can be limited by first-pass metabolismOften enhanced due to increased metabolic stability.[5]Reduced pre-systemic clearance leads to a higher fraction of the drug reaching systemic circulation.

Biological Activity: A Spectrum of Therapeutic Applications

The utility of the this compound as a bioisostere is evidenced by its incorporation into a wide array of clinically successful drugs and investigational compounds. This scaffold is a key component in antifungal agents like fluconazole (B54011) and itraconazole, where it inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1] Beyond antifungal activity, this compound derivatives have demonstrated significant potential as antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral agents.[4][6][7][8]

For instance, studies have shown that hybrid molecules incorporating a this compound ring exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics.[7] In oncology, this compound derivatives have been shown to induce cytotoxic effects in various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range.[5]

Experimental Protocols

General Procedure for the Synthesis of this compound Bioisosteres of Amides

The synthesis of this compound bioisosteres often involves the cyclization of key intermediates. A common method is the reaction of acid hydrazides with isothiocyanates, followed by cyclization to the corresponding triazole-thione, which can be further modified.

Step 1: Synthesis of Thiosemicarbazide (B42300) Intermediate An appropriate acid hydrazide is reacted with an isothiocyanate in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). The mixture is typically heated under reflux for several hours. After cooling, the resulting thiosemicarbazide derivative is often collected by filtration.

Step 2: Cyclization to the this compound-thione The thiosemicarbazide intermediate is suspended in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium carbonate, and heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound-thione product, which is then filtered, washed, and dried.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound derivatives and their amide/ester counterparts) and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Concepts

Bioisosteric_Replacement cluster_0 Amide/Ester Group cluster_1 Bioisostere cluster_2 Improved Properties Amide Amide R-C(=O)N(H)-R' Triazole This compound Planar Heterocycle Amide->Triazole Bioisosteric Replacement Ester Ester R-C(=O)O-R' Ester->Triazole Bioisosteric Replacement Stability Metabolic Stability Triazole->Stability Activity Biological Activity Triazole->Activity PK Pharmacokinetics Triazole->PK

Caption: Bioisosteric replacement of amide/ester groups with a this compound ring.

Experimental_Workflow start Design of Amide/Ester Analogs and their this compound Bioisosteres synthesis Chemical Synthesis of Compound Libraries start->synthesis physchem Physicochemical Characterization (Solubility, logP, pKa) synthesis->physchem invitro In Vitro Biological Evaluation (e.g., Enzyme Assays, Cell-based Assays) synthesis->invitro invivo In Vivo Pharmacokinetic and Efficacy Studies in Animal Models physchem->invivo invitro->invivo sar Structure-Activity Relationship (SAR) and Lead Optimization invivo->sar

Caption: General workflow for the validation of a bioisosteric replacement.

References

A Comparative Analysis of Synthetic Routes to 1,2,4-Triazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmaceuticals and functional materials. The efficient construction of this heterocyclic motif is of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various synthetic routes to 1,2,4-triazoles, offering a clear overview of their respective advantages and limitations, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Key Synthetic Routes

The selection of an appropriate synthetic strategy for 1,2,4-triazoles depends on several factors, including the desired substitution pattern, substrate availability, and the need for mild reaction conditions. The following tables summarize the key performance indicators for several prominent synthetic methods.

Table 1: Classical Synthetic Methods
Synthesis RouteGeneral ReactionTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents/CatalystsNotes
Pellizzari Reaction Amide + AcylhydrazideGenerally low to moderate[1]Long (hours)[1]High (160-250)None (thermal)A classic method; often suffers from low yields and harsh conditions.[1] Can produce a mixture of triazoles if the amide and acylhydrazide have different acyl groups.
Einhorn-Brunner Reaction Diacylamine + Hydrazine (B178648)Moderate to goodHoursModerate to highWeak acid (optional)Another classical method that can produce isomeric mixtures when using an unsymmetrical imide.
Table 2: Modern Synthetic Methods
Synthesis RouteGeneral ReactionTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents/CatalystsNotes
Copper-Catalyzed Synthesis Amidines + NitrilesHigh (up to 91%)[2]12-24 hours80-120Cu(I) or Cu(II) salts (e.g., CuBr, Cu(OAc)₂)Offers high yields and good functional group tolerance. Can be performed as a one-pot reaction.[2]
Metal-Free Synthesis Hydrazones + AminesHigh (up to 92%)[2]12 hours80Iodine/TBHPAvoids the use of metal catalysts, which can be advantageous for pharmaceutical applications.[2]
Microwave-Assisted Synthesis Varies (e.g., Hydrazide + Nitrile)Good to Excellent (often >80%)[3]Short (minutes)[3]150None or various catalystsSignificantly reduces reaction times and can improve yields compared to conventional heating.[3]
One-Pot, Three-Component Synthesis Carboxylic Acid + Amidine + HydrazineGood to Excellent (up to 90%)[4]Not specifiedNot specifiedHATU, DIPEAHighly efficient and regioselective method for generating 1,3,5-trisubstituted 1,2,4-triazoles.[4]

Visualizing the Pathways: Reaction Mechanisms and Workflow

Understanding the underlying mechanisms and the general workflow is crucial for optimizing reaction conditions and troubleshooting.

Pellizzari_Reaction Amide Amide (R-C(=O)NH2) Intermediate1 Acyl Amidrazone Intermediate Amide->Intermediate1 Nucleophilic attack Hydrazide Acylhydrazide (R'-C(=O)NHNH2) Hydrazide->Intermediate1 Triazole This compound Intermediate1->Triazole Intramolecular Cyclization Water H2O Intermediate1->Water Dehydration

Caption: Mechanism of the Pellizzari Reaction.

Einhorn_Brunner_Reaction Diacylamine Diacylamine (R-C(=O)NHC(=O)-R') Intermediate Hydrazone-like Intermediate Diacylamine->Intermediate Condensation Hydrazine Hydrazine (R''-NHNH2) Hydrazine->Intermediate Triazole This compound Intermediate->Triazole Cyclization & Dehydration Water H2O Intermediate->Water

Caption: Mechanism of the Einhorn-Brunner Reaction.

Copper_Catalyzed_Reaction Amidine Amidine Intermediate Copper-Amidine Complex Amidine->Intermediate Nitrile Nitrile Triazole This compound Nitrile->Triazole Cu_Catalyst Cu(I)/Cu(II) Cu_Catalyst->Intermediate Intermediate->Triazole Reaction with Nitrile & Cyclization Oxidant Oxidant (e.g., Air) Oxidant->Triazole

Caption: Simplified Copper-Catalyzed Synthesis of 1,2,4-Triazoles.

Experimental_Workflow Start Start: Select Synthetic Route Reactants Prepare & Mix Reactants Start->Reactants Reaction Perform Reaction (Heating/Microwave/Catalysis) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product: this compound Characterization->End

Caption: General Experimental Workflow for this compound Synthesis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key synthetic routes. These are intended as representative examples, and specific conditions may need to be optimized for different substrates.

Method 1: Pellizzari Reaction (Classical Thermal Synthesis)

Synthesis of 3,5-Diphenyl-1,2,4-triazole

  • Materials: Benzamide (B126), Benzoylhydrazide.

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.

    • Heat the mixture neat (without solvent) to a temperature of 220-250°C.

    • Maintain the temperature and stir the mixture for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Triturate the solid product with a suitable solvent like ethanol (B145695) to remove impurities.

    • The crude product can be purified by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

Method 2: Einhorn-Brunner Reaction

General Procedure for the Synthesis of Substituted 1,2,4-triazoles

  • Materials: Diacylamine (imide), substituted hydrazine or hydrazine salt, ethanol or acetic acid, strong acid catalyst (e.g., concentrated HCl or H₂SO₄).

  • Procedure:

    • Combine the diacylamine (1 equivalent) and the substituted hydrazine or hydrazine salt (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

    • Add a catalytic amount of a strong acid.

    • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Method 3: Copper-Catalyzed One-Pot Synthesis from Nitriles and Hydroxylamine (B1172632)

Synthesis of 3,5-Disubstituted-1,2,4-triazoles

  • Materials: Nitriles, hydroxylamine hydrochloride, Cu(OAc)₂, solvent (e.g., DMSO).

  • Procedure:

    • This reaction involves the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime (B1450833), followed by a copper-catalyzed reaction of the amidoxime with another nitrile and intramolecular dehydration cyclization.

    • The protocol uses readily available nitriles and hydroxylamine hydrochloride as starting materials with an inexpensive Cu(OAc)₂ catalyst.

    • The reaction typically yields moderate to good results.

Method 4: Metal-Free Synthesis from Hydrazones and Amines

General Procedure for the Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

  • Materials: Hydrazone, aliphatic amine, iodine (catalyst), tert-butyl hydroperoxide (TBHP, oxidant).

  • Procedure:

    • A mixture of the hydrazone, aliphatic amine, iodine, and TBHP is heated in a suitable solvent.

    • The reaction proceeds via a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization.

    • This method offers high yields and a broad substrate scope under metal-free conditions.[2]

Method 5: Microwave-Assisted Synthesis

Synthesis of Substituted 1,2,4-triazoles from Hydrazides and Nitriles

  • Materials: Aromatic hydrazide, substituted nitrile, potassium carbonate, n-butanol.

  • Procedure:

    • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

    • Add 10 mL of n-butanol to the vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 150°C for 2 hours with stirring.

    • After the reaction is complete, cool the mixture to room temperature. The this compound product often precipitates from the n-butanol and can be collected by filtration.

Conclusion

The synthesis of 1,2,4-triazoles has evolved from classical high-temperature methods to more efficient and milder modern techniques. Classical methods like the Pellizzari and Einhorn-Brunner reactions, while foundational, are often hampered by harsh conditions and lower yields. In contrast, modern approaches such as copper-catalyzed and metal-free syntheses offer significant advantages in terms of efficiency, functional group tolerance, and reaction conditions. Furthermore, the application of microwave irradiation has proven to be a powerful tool for accelerating these reactions, leading to dramatically reduced reaction times and often improved yields. The choice of the optimal synthetic route will ultimately be guided by the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the necessary comparative data and procedural details to assist researchers in making an informed decision for their synthetic endeavors.

References

The Ascendant Profile of 1,2,4-Triazole Derivatives in Biological Applications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to 1,2,4-triazole (B32235) derivatives, a versatile class of heterocyclic compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative overview of their performance against established standards in antifungal, antibacterial, anticancer, and enzyme inhibition studies, supported by experimental data and detailed methodologies.

The unique structural features of the this compound ring system have established it as a significant pharmacophore in medicinal chemistry. Its derivatives have demonstrated potent activities, in some cases surpassing the efficacy of commercially available drugs. This has led to the development of numerous therapeutic agents incorporating this moiety for a wide range of diseases.[1][2][3]

Antifungal Activity: Challenging the Azole Dominance

This compound derivatives have shown remarkable antifungal properties, often comparable or superior to standard antifungal agents like ketoconazole (B1673606) and fluconazole.[1][4][5] The primary mechanism of action for many of these compounds is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]

Table 1: Comparative Antifungal Activity of this compound Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Standard DrugStandard's MIC (µg/mL)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (5b, 5c, 5d, 5e, 5m, 5n)Microsporum gypseumSuperior to KetoconazoleKetoconazoleNot specified[1]
T1Candida albicansZone of inhibition: 16mmKetoconazoleNot specified[4]
5-phenyl-1-H-1,2,4-triazol-3-thione derivative (4d)Candida albicans & Aspergillus niger200FluconazoleNot specified[5]
This compound derivatives containing amino acid fragments (8d, 8k)Physalospora piricolaEC50: 10.808 & 10.126MefentrifluconazoleLess effective[6]

Antibacterial Efficacy: A New Frontier Against Drug Resistance

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antibacterial agents. This compound derivatives have emerged as promising candidates, with several studies reporting potent activity against both Gram-positive and Gram-negative bacteria, sometimes exceeding that of standards like streptomycin (B1217042) and ciprofloxacin.[1][7]

Table 2: Comparative Antibacterial Activity of this compound Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Standard DrugStandard's MIC (µg/mL)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e)Staphylococcus aureusSuperior to StreptomycinStreptomycinNot specified[1]
N-benzothiazole derivatives of 2-[4-(naphthalen-1-yl)-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-yl)thio]acetamideBacillus subtilisComparable to ChloramphenicolChloramphenicolNot specified[7]
5-phenyl-1-H-1,2,4-triazol-3-thione derivatives (4b, 4d)S. aureus, E. species, E. coli, P. aeruginosa200CiprofloxacinNot specified[5]

Anticancer Potential: Targeting Key Signaling Pathways

In the realm of oncology, this compound derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[8][9] Their mechanisms of action are diverse and include the inhibition of critical enzymes and proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), BRAF, and tubulin.[8][10]

Table 3: Comparative Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionStandard DrugReference
Compound 8cVariousNot specifiedEGFR, BRAF, and Tubulin inhibitionErlotinib[8]
Compound 8c (EGFR inhibition)Not specified3.6EGFR inhibitionNot specified[8]
This compound-Nitric oxide hybrid (14d)VariousNot specifiedEGFR inhibition, Tubulin polymerization inhibitionNot specified[10]

Below is a diagram illustrating the EGFR signaling pathway, a common target for anticancer this compound derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Activates RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Dimerization & Autophosphorylation->PI3K-AKT-mTOR Pathway Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis RAS-RAF-MEK-ERK Pathway->Cell Proliferation, Survival, Angiogenesis PI3K-AKT-mTOR Pathway->Cell Proliferation, Survival, Angiogenesis Triazole Derivative Triazole Derivative Triazole Derivative->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Enzyme Inhibition: A Broad Spectrum of Targets

The therapeutic potential of this compound derivatives extends to the inhibition of various enzymes implicated in a range of diseases. These include acetylcholinesterase and butyrylcholinesterase (relevant to Alzheimer's disease), α-glucosidase (relevant to diabetes), and thymidine (B127349) phosphorylase (relevant to cancer).[2][11][12][13]

Table 4: Comparative Enzyme Inhibition Activity of this compound Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Standard InhibitorStandard's IC50 (µM)Reference
Azinane-triazole-based compounds (12a-o)α-glucosidaseMore active than acarboseAcarbose375.82 ± 1.76[11]
Fluorine-containing this compound-5-one derivative (4c)α-amylase & α-glucosidase185.2 ± 3.4 & 202.1 ± 3.8Acarbose411.3 ± 6.4 & 252.0 ± 4.8[12]
Bis-1,2,4-triazole derivatives (2, 6)Thymidine PhosphorylaseMore potent than standard7-deazaxanthineNot specified[13]

Experimental Protocols

The biological evaluation of this compound derivatives employs a variety of standardized in vitro assays. A general workflow for these evaluations is depicted below.

Experimental_Workflow Synthesis & Characterization Synthesis & Characterization In Vitro Biological Assays In Vitro Biological Assays Synthesis & Characterization->In Vitro Biological Assays Antimicrobial Activity Antimicrobial Activity In Vitro Biological Assays->Antimicrobial Activity Anticancer Activity Anticancer Activity In Vitro Biological Assays->Anticancer Activity Enzyme Inhibition Assay Enzyme Inhibition Assay In Vitro Biological Assays->Enzyme Inhibition Assay Data Analysis (MIC, IC50) Data Analysis (MIC, IC50) Antimicrobial Activity->Data Analysis (MIC, IC50) Anticancer Activity->Data Analysis (MIC, IC50) Enzyme Inhibition Assay->Data Analysis (MIC, IC50) Comparison with Standards Comparison with Standards Data Analysis (MIC, IC50)->Comparison with Standards Lead Compound Identification Lead Compound Identification Comparison with Standards->Lead Compound Identification

Caption: General workflow for the biological evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[5][14]

  • A series of twofold dilutions of the test compounds and standard drugs are prepared in a liquid growth medium in microtiter plates.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disc Diffusion Assay: This method is used for qualitative assessment of antimicrobial activity.[4]

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar (B569324) plate.

  • Sterile filter paper discs impregnated with the test compounds and standard drugs are placed on the agar surface.

  • The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound derivatives and a standard anticancer drug for a specified period (e.g., 48 hours).

  • After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

The specific protocol for enzyme inhibition assays varies depending on the target enzyme. However, the general principle involves measuring the enzyme's activity in the presence and absence of the inhibitor.

Example: α-Glucosidase Inhibition Assay [12]

  • The reaction mixture contains the α-glucosidase enzyme, a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), and the test compound or standard inhibitor (e.g., acarbose) in a buffer solution.

  • The reaction is initiated by the addition of the substrate.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • The reaction is stopped by adding a solution like sodium carbonate.

  • The amount of product formed (p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

The body of research on this compound derivatives clearly indicates their significant potential as a source of new therapeutic agents. Their ability to act on a wide range of biological targets, coupled with favorable activity profiles compared to existing standards, makes them a compelling area for continued investigation and development in the pharmaceutical industry. The detailed methodologies and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

The Synergy of Silicon and Science: Experimentally Validating Computational Predictions for 1,2,4-Triazole Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for novel therapeutic agents is increasingly driven by a powerful synergy between computational modeling and experimental validation. For scaffolds of significant medicinal interest, such as the 1,2,4-triazole (B32235) nucleus, in silico methods provide an accelerated pathway to predict biological activity, thereby prioritizing synthetic efforts and resource allocation. This guide offers a comparative overview of computationally predicted bioactivities of this compound derivatives against their experimentally determined counterparts, providing researchers with tangible data and detailed protocols to bridge the gap between theoretical predictions and benchtop confirmation.

The following sections present a detailed comparison of this compound derivatives targeting key proteins in cancer and tuberculosis, showcasing the predictive power of molecular docking and the essential role of experimental verification.

General Workflow: From Computational Design to Experimental Validation

The journey from a computationally conceived molecule to a validated bioactive compound follows a structured workflow. This process begins with the identification of a biological target and the in silico design of compounds predicted to interact with it. Promising candidates are then synthesized and subjected to a battery of in vitro and in vivo assays to confirm and quantify their biological activity.

G cluster_computational Computational Phase cluster_experimental Experimental Phase Target_ID Target Identification (e.g., VEGFR-2, Mtb KatG) Ligand_Design In Silico Ligand Design (this compound Derivatives) Target_ID->Ligand_Design Input Docking Molecular Docking (Prediction of Binding Affinity) Ligand_Design->Docking Virtual Screening Prioritization Prioritization of Top-Scoring Compounds Docking->Prioritization Ranking Synthesis Chemical Synthesis of Prioritized Compounds Prioritization->Synthesis Transition to Wet Lab In_Vitro In Vitro Bioassays (e.g., Enzyme Inhibition, Cytotoxicity) Synthesis->In_Vitro Testing In_Vivo In Vivo Studies (e.g., Animal Models) In_Vitro->In_Vivo Lead Candidates Validation Validation of Bioactivity (e.g., IC50, MIC determination) In_Vitro->Validation Data Analysis

Caption: A generalized workflow illustrating the progression from computational prediction to experimental validation in drug discovery.

Case Study 1: Anticancer Activity - Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Here, we compare the computationally predicted binding affinities of novel this compound-tethered indolin-2-one hybrids with their experimentally determined inhibitory concentrations against VEGFR-2 and cancer cell lines.[1][2]

Data Presentation: VEGFR-2 Inhibitors
Compound IDPredicted Binding Affinity (Docking Score)Experimental VEGFR-2 Inhibition (IC50, nM)[1]Experimental Anticancer Activity (IC50, µM)[1]
11d High (not quantified in snippet)16.3PANC-1: 0.17, HepG2: 0.58
11e High (not quantified in snippet)41.3PANC-1: 0.29, HepG2: 0.89
11g Moderate (not quantified in snippet)119.6PANC-1: 1.89, HepG2: 2.13
11k High (not quantified in snippet)53.8PANC-1: 0.21, HepG2: 0.76
14c High (not quantified in snippet)49.6PANC-1: 0.33, HepG2: 0.95
Sorafenib (Reference) High (not quantified in snippet)29.7Not explicitly stated for direct comparison

Note: While the specific docking scores were not available in the provided snippets, the compounds were designed and prioritized based on their predicted binding to the VEGFR-2 active site.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of intracellular signaling events that promote cell proliferation, survival, migration, and permeability, all of which are hallmarks of angiogenesis. The diagram below illustrates the major pathways activated upon VEGFR-2 stimulation.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Triazole This compound Inhibitor Triazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Case Study 2: Antitubercular Activity - Targeting Mycobacterium tuberculosis KatG

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. The enzyme KatG is a catalase-peroxidase that is crucial for the activation of the frontline anti-TB drug isoniazid. However, it can also be a direct target for novel inhibitors. This section compares the predicted binding of a series of this compound derivatives to Mtb KatG with their experimentally determined Minimum Inhibitory Concentrations (MIC).[3][4]

Data Presentation: Mtb KatG Inhibitors
Compound IDPredicted Binding Affinity (Docking Score)[3]Experimental Antitubercular Activity (MIC, µg/mL)[3]
1 >11016
2 >1108
3 >1104
4 >1102
5 >1108
6 >11016
7 >11016
8 <9532
9 <9532
10 >1104
11 >1108
12 >1108
13 >11016
14 <9532
15 <9532

A positive correlation was observed between the KatG enzyme docking score and the antimycobacterial activity, with compounds having higher docking scores generally exhibiting lower MIC values (stronger activity).[3] For instance, compound 4, with a high docking score, demonstrated the most potent activity with an MIC of 2 µg/mL.[3] Conversely, compounds with lower docking scores, such as 8, 9, 14, and 15, showed weaker activity (MIC of 32 µg/mL).[3]

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the reproducible and reliable validation of computational predictions. Below are methodologies for the key experiments cited in this guide.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, assay buffer, test compounds, and a detection reagent.

  • Procedure:

    • The recombinant VEGFR-2 kinase is incubated with the substrate and ATP in the assay buffer.

    • The this compound test compounds are added at various concentrations.

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as fluorescence-based assays or ELISA.

    • The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a suitable model.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.

  • Cell Seeding: Cancer cell lines (e.g., HepG2, PANC-1) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified incubation period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Minimum Inhibitory Concentration (MIC) Determination for Antitubercular Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of antitubercular compounds.

  • Preparation of Inoculum: A standardized suspension of Mycobacterium tuberculosis is prepared.

  • Serial Dilution of Compounds: The this compound compounds are serially diluted in a suitable liquid growth medium (e.g., Middlebrook 7H9 broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C) for a period sufficient for bacterial growth to be visible in the control wells (typically several days to weeks for Mtb).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

The presented case studies on anticancer and antitubercular this compound derivatives demonstrate a promising correlation between computational predictions and experimental outcomes. While in silico methods such as molecular docking serve as an invaluable tool for prioritizing drug candidates, rigorous experimental validation remains the gold standard for confirming biological activity. The detailed protocols provided herein offer a framework for researchers to conduct these essential validation studies, fostering a more efficient and data-driven approach to the discovery and development of novel this compound-based therapeutics.

References

A Comparative Guide to the Metabolic Stability of 1,2,3-Triazole and 1,2,4-Triazole Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the pharmacokinetic profile and overall success of a drug candidate. Among the most utilized heterocyclic scaffolds, 1,2,3-triazoles and 1,2,4-triazoles are frequently employed as linkers due to their synthetic accessibility and favorable physicochemical properties. This guide provides an objective comparison of the metabolic stability of these two isomeric linkers, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions. The linker moiety, which connects the pharmacophoric elements of a molecule, can be susceptible to metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver. Understanding the intrinsic stability of a linker is therefore paramount in the early stages of drug discovery.

Comparative Metabolic Profile

While direct head-to-head quantitative comparisons of the metabolic stability of 1,2,3-triazole and 1,2,4-triazole (B32235) linkers are not extensively available in the public domain, a qualitative and mechanistic comparison can be drawn from existing literature. The following table summarizes the known metabolic characteristics of each linker.

Feature1,2,3-Triazole LinkerThis compound Linker
Interaction with CYP450 Generally lower affinity for the heme iron of CYP enzymes.[1][2][3] Less commonly found in clinically approved CYP inhibitors.[1][2][3]Well-established inhibitors of CYP enzymes, particularly CYP3A4.[4] This interaction is a key feature of many antifungal drugs.
Metabolic Fate The 1,2,3-triazole ring is generally considered to be metabolically stable and resistant to hydrolysis and enzymatic degradation.[5] However, some studies suggest it can form metabolically labile complexes with CYPs.[1][2][3]The this compound ring is also considered to be metabolically robust.[6][7] However, metabolism of the ring has been observed, for instance, with 3-amino-1,2,4-triazole being metabolized to 3-amino-5-mercapto-1,2,4-triazole.[8] A significant portion of the parent compound is often excreted unchanged.[8]
Reported Metabolites Specific metabolites of the 1,2,3-triazole linker itself are not well-documented in the reviewed literature. Metabolism often occurs on adjacent parts of the molecule.Metabolites can include mercapturic acid derivatives.[8]
General Remarks The synthetic accessibility via "click chemistry" makes it an attractive linker.[1][2][3] Its lower propensity to inhibit CYP enzymes could be advantageous in reducing drug-drug interactions.The potent CYP inhibition can be a double-edged sword, leading to significant drug-drug interactions.[4]

Experimental Protocols

To experimentally determine and compare the metabolic stability of novel compounds containing 1,2,3-triazole or this compound linkers, the following in vitro liver microsomal stability assay is a standard and robust method.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds and positive control compounds (e.g., a rapidly metabolized compound like verapamil (B1683045) and a slowly metabolized one like warfarin).

  • Pooled human liver microsomes (HLM).

  • Phosphate (B84403) buffer (100 mM, pH 7.4).

  • Magnesium chloride (MgCl₂).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard for quenching the reaction and sample analysis.

  • 96-well incubation plates and sealing mats.

  • Incubator shaker set at 37°C.

  • Centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the test compound to the incubation mixture in the 96-well plate to a final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (cold acetonitrile with internal standard).

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the test compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Visualizing Metabolic Processes

To better understand the experimental workflow and the interaction of these linkers with metabolic systems, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Processing cluster_analysis Analysis A Prepare Microsome Master Mix (Buffer, MgCl2, Microsomes) D Dispense Microsome Mix to Plate A->D B Prepare Compound Working Solutions (Test & Control Compounds) E Add Compound Working Solutions B->E C Prepare NADPH Regenerating System G Initiate Reaction with NADPH System C->G D->E F Pre-incubate at 37°C E->F F->G H Incubate at 37°C with Shaking G->H I Stop Reaction at Time Points (Add Cold Acetonitrile + IS) H->I J Centrifuge to Pellet Protein I->J K Transfer Supernatant for Analysis J->K L LC-MS/MS Analysis K->L M Data Processing & Calculation (t1/2, CLint) L->M

Experimental workflow for the in vitro liver microsomal stability assay.

G cluster_cyp CYP450-Mediated Metabolism cluster_123 1,2,3-Triazole Linker cluster_124 This compound Linker CYP Cytochrome P450 Heme Iron T123 1,2,3-Triazole T123->CYP Lower Affinity Interaction (Less Inhibition) M123 Metabolites (Generally Low Formation) T123->M123 Metabolism T124 This compound T124->CYP Higher Affinity Interaction (Potent Inhibition) M124 Metabolites (e.g., Mercapturic Acid Derivatives) T124->M124 Metabolism

Comparative interaction of triazole linkers with the CYP450 system.

Discussion of Metabolic Pathways

The primary route of metabolism for many xenobiotics, including drug linkers, is through oxidation, reduction, and hydrolysis reactions catalyzed by phase I enzymes, predominantly the CYP450 family. This is often followed by phase II conjugation reactions to increase water solubility and facilitate excretion.

For This compound linkers, their well-documented interaction with the heme iron of CYP enzymes makes them potent inhibitors. This is the basis for the therapeutic action of many azole antifungal agents. However, this also means that compounds containing this linker have a higher potential for clinically significant drug-drug interactions. While the this compound ring itself is relatively stable, metabolic modification can occur, as evidenced by the formation of mercapturic acid derivatives of 3-amino-1,2,4-triazole.[8]

In contrast, 1,2,3-triazole linkers generally exhibit a lower affinity for CYP enzymes.[1][2][3] This characteristic can be highly advantageous in drug design, as it may lead to a cleaner drug-drug interaction profile. The 1,2,3-triazole ring is often considered more metabolically inert than the 1,2,4-isomer. However, the formation of labile water-bridged low-spin heme complexes has been suggested, which could lead to metabolism.[1][2][3] The lack of extensive reports on the specific metabolites of 1,2,3-triazole linkers suggests that either the ring is highly stable or that metabolic studies on such linkers are less common in published literature.

Conclusion

The choice between a 1,2,3-triazole and a this compound linker can have significant implications for the metabolic stability and pharmacokinetic properties of a drug candidate. The this compound linker is a well-established pharmacophore that often exhibits potent, but potentially problematic, interactions with CYP450 enzymes. The 1,2,3-triazole linker, made readily accessible through click chemistry, generally shows lower affinity for CYPs, which may translate to a more favorable drug-drug interaction profile and potentially higher metabolic stability.

Ultimately, the metabolic fate of a molecule is highly dependent on its overall structure. Therefore, the experimental evaluation of metabolic stability, using protocols such as the in vitro liver microsomal assay described here, is essential for making informed decisions in the drug design and development process. This guide provides the foundational knowledge and experimental framework to enable researchers to systematically evaluate and compare the metabolic stability of these two important linker classes in their specific molecular contexts.

References

A Comparative Guide to the Structure-Activity Relationship of Anticancer 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two prominent series of this compound derivatives with anticancer properties: tubulin polymerization inhibitors and EGFR/BRAF kinase inhibitors. Experimental data is presented to offer an objective comparison of their performance, alongside detailed methodologies for key experiments.

I. Comparative Analysis of Biological Activity

The anticancer efficacy of two distinct series of this compound derivatives is summarized below. The data highlights the half-maximal inhibitory concentrations (IC50) against various cancer cell lines, offering a quantitative comparison of their cytotoxic potential.

Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Derivatives

Series Compound HeLa (Cervical) A549 (Lung) MCF-7 (Breast) HT-29 (Colon) HepG2 (Liver) Target(s)
Tubulin Polymerization Inhibitors Indole-1,2,4-triazole Hybrid (Compound 12)0.150.300.38-0.23Tubulin
[1][2][3]triazolo[1,5-a]pyrimidine (Compound 26)0.751.02---Tubulin
[1][2][3]triazolo[1,5-a]pyrimidine (Compound 3d)0.03-0.0430.16-0.24-0.067-0.16-Tubulin
EGFR/BRAF Kinase Inhibitors Bis-triazole Hybrid (Compound 19l)-3-4.59-165.3-13.74.5-14EGFR, BRAFV600E
Thiazolo[3,2-b][1][2][3]-triazole (Compound 14d)-----EGFR, BRAF
Indolyl-1,2,4-triazole Hybrid (Compound 13b)--1.07-0.32EGFR, PARP-1

Note: '-' indicates data not available in the cited literature. The IC50 values are presented as ranges when multiple values or closely related analogs are reported.

II. Mechanism of Action and Signaling Pathways

A. Tubulin Polymerization Inhibitors

This compound-based tubulin polymerization inhibitors typically act by binding to the colchicine (B1669291) binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.

tubulin_inhibition Triazole_Inhibitor This compound Inhibitor Tubulin_Dimer α/β-Tubulin Dimer Triazole_Inhibitor->Tubulin_Dimer Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Triazole_Inhibitor->Microtubule_Polymerization Inhibits Tubulin_Dimer->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of this compound tubulin inhibitors.
B. EGFR/BRAF Kinase Inhibitors

This series of this compound derivatives targets key kinases in the EGFR/RAS/RAF signaling pathway, which is frequently dysregulated in various cancers. By inhibiting EGFR and/or its downstream effector BRAF, these compounds block the signal transduction cascade that promotes cell proliferation and survival.

egfr_braf_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Triazole_Inhibitor_EGFR This compound EGFR Inhibitor Triazole_Inhibitor_EGFR->EGFR Inhibits Triazole_Inhibitor_BRAF This compound BRAF Inhibitor Triazole_Inhibitor_BRAF->BRAF Inhibits

EGFR/BRAF signaling pathway and inhibition.

III. Experimental Protocols

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[2][4]

Workflow:

mtt_workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of This compound compounds A->B C 3. Incubate for a defined period (e.g., 72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H

Experimental workflow for the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[2]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions.

  • Incubation: The plates are incubated for a specific period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A stock solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for another few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

B. In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[5][6]

Detailed Methodology:

  • Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) containing GTP.[7] Test compounds are prepared at various concentrations.

  • Reaction Initiation: The tubulin solution is added to the wells of a 96-well plate containing the test compounds or a vehicle control.

  • Polymerization Monitoring: The plate is incubated at 37°C, and the increase in absorbance at 340 nm (due to light scattering by the forming microtubules) is monitored over time using a spectrophotometer.[8]

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rates of polymerization in the presence and absence of the inhibitor. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

IV. Structure-Activity Relationship (SAR) Insights

A. Tubulin Polymerization Inhibitors

For the indole-1,2,4-triazole hybrids , the presence of a 3,4,5-trimethoxyphenyl moiety is often crucial for potent activity, as this group is known to interact with the colchicine binding site. Modifications to the indole (B1671886) ring and the linker between the indole and triazole moieties can significantly impact potency and selectivity.[2]

In the [1][2][3]triazolo[1,5-a]pyrimidine series , key SAR findings indicate that substitution at the 2-position of the pyrimidine (B1678525) ring with anilino groups, particularly those with small electron-donating groups at the para-position of the aniline (B41778) ring (e.g., p-toluidino), enhances antiproliferative activity. The presence of a 3,4,5-trimethoxyphenyl group at the 7-position is also a common feature for high potency.

B. EGFR/BRAF Kinase Inhibitors

For the thiazolo[3,2-b][1][2][3]-triazole and related series, the nature and position of substituents on the phenyl rings attached to the heterocyclic core are critical for inhibitory activity against EGFR and BRAF. The introduction of specific functional groups can enhance binding to the ATP-binding pocket of these kinases. Molecular modeling studies often guide the design of these inhibitors to optimize interactions with key amino acid residues in the active site. The hybridization of the this compound with other pharmacophores, such as oxime moieties, has been shown to yield compounds with potent dual inhibitory activity.

V. Conclusion

This guide provides a comparative overview of the structure-activity relationships of two important classes of this compound-based anticancer agents. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery and development. The versatility of the this compound scaffold continues to be a fertile ground for the design of novel and potent anticancer therapeutics. Further exploration of these and related series, guided by the SAR principles outlined herein, holds promise for the development of next-generation cancer treatments.

References

Unlocking Enzyme Inhibition: A Comparative Docking Analysis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 1,2,4-triazole (B32235) derivatives with key enzyme active sites reveals their significant potential as therapeutic agents. This guide provides a comparative analysis of their docking performance, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

The this compound nucleus is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous antifungal, anticancer, and antimicrobial drugs. Its unique structural features, including hydrogen bonding capacity and dipole character, allow for high-affinity interactions with biological targets.[1] Computational methods, particularly molecular docking, have become indispensable in understanding the structure-activity relationships (SAR) of these derivatives and in guiding the design of more potent and selective inhibitors.

This guide focuses on the comparative docking studies of this compound derivatives against several key enzymes, with a particular emphasis on lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol (B1671047) biosynthesis and a primary target for azole antifungal drugs.[1][2]

Performance Comparison: Docking Scores and Binding Affinities

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand (in this case, this compound derivatives) and a target protein. These scores, typically expressed in kcal/mol, are crucial for comparing the potential efficacy of different compounds. The following table summarizes the docking scores of various this compound derivatives against different enzyme targets, as reported in recent literature.

Derivative ClassTarget EnzymeDocking Score (kcal/mol)Key InteractionsReference CompoundReference Compound Score (kcal/mol)
Benzimidazole-1,2,4-triazolesCandida albicans CYP51-Coordination with HEME group, hydrogen bondingVoriconazole, Fluconazole-
1,2,4-Triazine derivativesCandida albicans CYP51High binding affinityUnbound interactions and hydrogen bonds with active and allosteric residuesFluconazole-
Oxime ether & cyclopropyl (B3062369) containing 1,2,4-triazolesFusarium graminearum CYP51-Coordination, hydrogen bonding, stacking interactionsTebuconazole-
Amino acid-functionalized 1,2,4-triazolesLanosterol 14α-demethylase (CYP51)-7.7 to -8.8-Mefentrifluconazole-
Phenyl-substituted 1,2,4-triazolesAromatase-9.04 to -9.96-Letrozole, Anastrozole-
Phenyl-substituted 1,2,4-triazolesTubulin-6.23 to -7.54---
Pyridine-1,2,4-triazolesMycobacterium tuberculosis CYP121-Interactions with amino acid residues in the active site--

Experimental Protocols: A Guide to Molecular Docking

The following provides a generalized yet detailed methodology for performing comparative molecular docking studies of this compound derivatives, based on common practices found in the cited research.[3][4]

Protein Preparation
  • Acquisition: The three-dimensional crystal structure of the target enzyme is typically retrieved from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogens are added to the protein structure, and non-polar hydrogens are merged. The protein is then saved in a suitable format (e.g., PDBQT for AutoDock).

Ligand Preparation
  • Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The energy of the 3D ligand structures is minimized using a suitable force field to obtain a stable conformation. This step is crucial for accurate docking results.

Molecular Docking Simulation
  • Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and GOLD Suite.[3][4][5]

  • Grid Box Definition: A grid box is defined around the active site of the enzyme. The size and center of the grid box are crucial parameters that determine the search space for the ligand.

  • Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the defined active site.

  • Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function, which calculates the free energy of binding. The pose with the lowest binding energy is generally considered the most favorable.

Analysis of Results
  • Binding Energy: The docking scores (binding energies) of the different this compound derivatives are compared to each other and to that of a reference compound (a known inhibitor).

  • Interaction Analysis: The interactions between the docked ligands and the amino acid residues in the enzyme's active site are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any coordination with metal ions (e.g., the heme iron in CYP51).[6]

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study of this compound derivatives.

G cluster_prep Preparation Phase cluster_proc Processing Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select Target Protein (e.g., CYP51) from PDB PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Design/Select this compound Derivatives PrepLig Prepare Ligands (3D conversion, energy minimization) Ligands->PrepLig Grid Define Grid Box around Active Site PrepProt->Grid Dock Perform Molecular Docking PrepLig->Dock Grid->Dock Scores Compare Docking Scores & Binding Energies Dock->Scores Interactions Analyze Ligand-Receptor Interactions Dock->Interactions SAR Establish Structure-Activity Relationships Scores->SAR Interactions->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Conclusion

Comparative docking studies serve as a powerful in-silico tool for the rational design and development of novel this compound-based enzyme inhibitors. By providing insights into binding affinities and key molecular interactions, these studies can effectively guide the selection and optimization of lead compounds for further experimental validation. The data and methodologies presented in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of this versatile class of heterocyclic compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of numerous enzyme inhibitors, demonstrating therapeutic efficacy in antifungal, anticancer, and neurological applications. A critical aspect of their drug development profile is their selectivity—the ability to inhibit the intended target enzyme without significantly affecting related enzymes, thereby minimizing off-target effects and potential toxicity. This guide provides a comparative analysis of the selectivity of various this compound inhibitors against their primary targets and related enzymes, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a selection of this compound derivatives against their target enzymes and relevant off-target enzymes. Lower values indicate greater potency.

Table 1: Selectivity of Antifungal Triazoles against Fungal and Human CYP Enzymes

InhibitorTarget Enzyme (Fungal)IC50 (µM)Related Human EnzymeIC50/Ki (µM)Reference
VoriconazoleCandida albicans CYP510.31Human CYP2B6Ki < 0.5[1][2]
Human CYP2C9Ki = 2.79[1]
Human CYP2C19Ki = 5.1[1]
Human CYP3A4Ki = 2.97 (noncompetitive), 0.66 (competitive)[1]
Oteseconazole (VT-1161)Candida albicans CYP511.4 - 1.6Human CYP2C999[3]
Human CYP2C1972[3]
Human CYP3A465[3]
VT-1598Aspergillus fumigatus CYP51BN/A (Kd = 13 nM)Human CYP2C9>200[3]
Human CYP2C19138[3]
Human CYP3A4>200[3]
Compound 13a Candida albicans CYP510.56N/AN/A[4]
Compound 13b Candida albicans CYP510.48N/AN/A[4]

Table 2: Selectivity of this compound Derivatives Against Various Enzymes

InhibitorTarget EnzymeIC50 (µM)Related Enzyme(s)IC50 (µM)Reference
Compound 12d Acetylcholinesterase (AChE)0.73 ± 0.54α-glucosidase36.74 ± 1.24[5]
Urease19.35 ± 1.28[5]
Butyrylcholinesterase (BChE)0.017 ± 0.53[5]
Compound 12m Acetylcholinesterase (AChE)N/AButyrylcholinesterase (BChE)0.038 ± 0.50[5]
Compound 11c Bacterial Tyrosinase4.52 ± 0.09N/AN/A[6]
Compound 11f Bacterial Tyrosinase5.93 ± 0.50N/AN/A[6]
Compound 14d EGFRN/ABRAFModerate Inhibition[7]
TubulinModerate Inhibition[7]
Compound 19c COX-2N/A (SI > 49.38)Aromatase22.40[8]
EGFR0.112[8]
B-RAF V600E0.09[8]
Compound 19f COX-2N/A (SI = 18.48)Aromatase23.20[8]
EGFR0.205[8]
B-RAF V600E0.06[8]

SI = Selectivity Index (IC50 COX-1 / IC50 COX-2)

Mandatory Visualization

G cluster_0 Mechanism of this compound Inhibition of Cytochrome P450 Triazole This compound Inhibitor CYP_Enzyme Cytochrome P450 Enzyme (e.g., CYP51, CYP3A4) Triazole->CYP_Enzyme Binds to Active Site Block Inhibition Heme Heme Iron CYP_Enzyme->Heme Contains Product Metabolized Product (e.g., Ergosterol Precursor) CYP_Enzyme->Product Catalyzes Conversion Inhibited_Complex Inhibited Enzyme-Triazole Complex CYP_Enzyme->Inhibited_Complex Forms Substrate Endogenous Substrate (e.g., Lanosterol) Substrate->CYP_Enzyme Binds for Metabolism Block->CYP_Enzyme Blocks Substrate Binding

Caption: Mechanism of this compound inhibition of cytochrome P450 enzymes.

G cluster_1 Experimental Workflow for In Vitro Enzyme Inhibition Assay Start Start Prep_Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Assay Buffer Start->Prep_Reagents Plate_Setup Set up 96-well Plate: - Blank (no enzyme) - Negative Control (no inhibitor) - Positive Control (known inhibitor) - Test Compounds Prep_Reagents->Plate_Setup Incubation Pre-incubate Enzyme with Inhibitor Plate_Setup->Incubation Reaction_Start Initiate Reaction (Add Substrate) Incubation->Reaction_Start Measurement Measure Signal (e.g., Absorbance, Luminescence) over Time Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the selectivity of this compound inhibitors.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of the yellow-colored product, 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[9] The rate of TNB formation is directly proportional to AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine (B1193921) iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration in the well should be optimized, typically around 0.1-0.25 U/mL.[9]

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.[9]

    • ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh.[9]

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Protocol (200 µL final volume per well):

    • To each well of a 96-well plate, add 20 µL of the test sample solution and 20 µL of AChE solution (0.36 U/mL).[10]

    • Mix and incubate for 15 minutes at 25°C.[10]

    • Initiate the reaction by adding 40 µL of a freshly prepared mixture of 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM ATCI.[10]

    • Monitor the hydrolysis of acetylthiocholine by measuring the absorbance at 412 nm every 10 seconds for 10 minutes at 25°C using a microplate reader.[10]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (P450-Glo™ Assay)

The P450-Glo™ assays are luminescent-based methods for measuring CYP activity.[11] They utilize luminogenic CYP substrates that are converted by CYP enzymes into luciferin, which then generates a light signal with a luciferase detection reagent. The amount of light produced is proportional to the CYP activity.[12]

Materials and Reagents:

  • P450-Glo™ Assay Kit (contains luminogenic substrate, Luciferin Detection Reagent, and reconstitution buffer)

  • Human liver microsomes or recombinant CYP enzymes

  • NADPH regeneration system

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • White, opaque 96-well plates

  • Luminometer

Procedure (Cell-Free Inhibition Assay):

  • Reagent Preparation:

    • Prepare the luminogenic substrate and Luciferin Detection Reagent according to the manufacturer's instructions.[13]

    • Prepare a mixture of the CYP enzyme and the luminogenic substrate in buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Protocol:

    • Dispense the enzyme-substrate mixture into the wells of a white, opaque 96-well plate.[14]

    • Add the test compounds or vehicle control to the respective wells. Transfer of 23nL is a common volume for high-throughput screening.[14]

    • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[14]

    • Initiate the CYP reaction by adding the NADPH regeneration solution.[14]

    • Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for the enzymatic reaction to proceed.[14]

    • Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.[14]

    • Incubate for 20 minutes at room temperature to stabilize the signal.[14]

  • Data Analysis:

    • Measure the luminescence intensity using a luminometer.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: 5-Lipoxygenase-Activating Protein (FLAP) Binding Assay

This assay measures the affinity of inhibitors for FLAP using a competitive binding format with a radiolabeled ligand.

Materials and Reagents:

  • Human leukocyte membranes (as a source of FLAP)

  • Radiolabeled FLAP inhibitor (e.g., ³H-MK-591)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a reaction tube, combine the human leukocyte membranes, the radiolabeled ligand, and varying concentrations of the test compound or vehicle control.

    • Incubate the mixture to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radiolabeled ligand from the unbound ligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.

    • Calculate the percentage of inhibition of specific binding by the test compounds.

    • Determine the IC50 or Ki value from the concentration-response curve.

References

A Comparative Analysis of the Physicochemical Properties of Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole ring system is a cornerstone in medicinal chemistry, with its isomers, 1,2,3-triazole and 1,2,4-triazole (B32235), forming the structural core of numerous therapeutic agents. While structurally similar, these isomers exhibit distinct physicochemical properties that significantly influence their pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of these properties, supported by experimental data and methodologies, to aid in the rational design of novel therapeutics.

Comparative Physicochemical Properties

The fundamental physicochemical properties of 1,2,3-triazole and this compound are summarized below. These differences arise from the unique arrangement of the three nitrogen atoms within the five-membered heterocyclic ring.

Property1,2,3-TriazoleThis compoundKey Differences & Implications
Molecular Formula C₂H₃N₃C₂H₃N₃Identical formula, but different atomic arrangement leads to distinct properties.
Molar Mass 69.07 g/mol 69.07 g/mol Identical molar mass.
Melting Point 23-25 °C[1]120-121 °C[2][3]The significantly higher melting point of this compound suggests stronger intermolecular forces and greater crystal lattice stability, likely due to its molecular symmetry and hydrogen bonding capabilities.
Boiling Point 203 °C[1][3]260 °C[2][3]The higher boiling point of this compound is consistent with its stronger intermolecular interactions compared to 1,2,3-triazole.
Acidity (pKa) 9.4 (for N-H proton)[1]10.26 (for N-H proton)[2]1,2,3-Triazole is a stronger acid (weaker base) than this compound. This is crucial for determining the ionization state at physiological pH, affecting solubility and receptor interactions.
Basicity (pKa of conjugate acid) 1.2[1]2.45[2]This compound is more basic than 1,2,3-triazole, making it more readily protonated. This property influences drug formulation and interaction with acidic biological environments.
Dipole Moment ~4.4 D (for 1H-tautomer)[4]~2.5 - 3.3 DThe higher dipole moment of the 1H-1,2,3-triazole tautomer indicates greater charge separation, leading to stronger dipole-dipole interactions and influencing its polarity and solubility.
Solubility in Water Very soluble[1][3]Very soluble[2][3][5]Both isomers are highly soluble in water due to their ability to form hydrogen bonds with water molecules.
Solubility in Organic Solvents SolubleSoluble in ethanol, methanol, acetone[3][5]Both isomers exhibit solubility in polar organic solvents.
logP (Octanol-Water Partition Coefficient) -0.48 (estimated)-0.35 (estimated)Both are hydrophilic, with 1,2,3-triazole being slightly more so. This property is a key indicator of a drug's ability to cross lipid membranes.

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid.[6][7]

  • Sample Preparation: A small amount of the dried, powdered triazole isomer is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a heating block apparatus (like a Mel-Temp) or a Thiele tube containing mineral oil, attached to a thermometer.

  • Procedure: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Collection: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A narrow melting range typically indicates a pure substance.[7]

Boiling Point Determination (Micro-reflux Method)

For small quantities of liquid, the micro-reflux or capillary method is employed.[8][9][10]

  • Apparatus Setup: A small amount of the liquid (e.g., 1,2,3-triazole) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The setup is then heated in a controlled manner (e.g., in an aluminum block or oil bath) with a thermometer to monitor the temperature.[11]

  • Procedure: The liquid is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. The apparatus is then allowed to cool slowly.

  • Data Collection: The boiling point is the temperature at which the bubble stream stops and the liquid begins to enter the capillary tube.[9] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[8]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa).[12][13]

  • Solution Preparation: A solution of the triazole isomer of known concentration (e.g., 1-10 mM) is prepared in water or a suitable co-solvent. The ionic strength is typically kept constant with a salt like KCl.[12]

  • Titration: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) is added in small, precise increments.[12][14]

  • Data Analysis: The pH of the solution is recorded after each addition of the titrant. The data is plotted as pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound has been neutralized.[13][14]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[15][16][17]

  • Procedure: An excess amount of the solid triazole isomer is added to a specific volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on an orbital shaker) at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.[18]

  • Quantification: The concentration of the dissolved triazole in the clear filtrate is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

Mandatory Visualization

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical process for the comparative analysis of triazole isomers, from initial data acquisition to final application in drug design.

G cluster_0 Data Acquisition cluster_1 Experimental & Computational Analysis cluster_2 Comparative Evaluation cluster_3 Application in Drug Development A 1,2,3-Triazole C Physicochemical Property Measurement (MP, BP, pKa, Solubility, logP) A->C B This compound B->C D Data Tabulation & Analysis of Differences C->D E Structure-Activity Relationship (SAR) Studies D->E F Pharmacokinetic (ADME) Modeling D->F G Rational Drug Design E->G F->G

Caption: Workflow for the comparative analysis of triazole isomers.

Signaling Pathway: Azole Antifungal Mechanism of Action

Many antifungal drugs containing the this compound scaffold, such as fluconazole (B54011) and itraconazole, function by inhibiting the ergosterol (B1671047) biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[2][3][19] They specifically target the enzyme Lanosterol 14-alpha-demethylase.[4][20]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Intermediates Ergosterol Precursors Ergosterol Ergosterol Intermediates->Ergosterol Further Synthesis Membrane Fungal Cell Membrane (Normal Function & Integrity) Ergosterol->Membrane Enzyme->Intermediates Demethylation Disruption Membrane Disruption (Increased Permeability, Cell Lysis) Azole This compound Antifungals (e.g., Fluconazole) Azole->Enzyme

Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.

References

Benchmarking new 1,2,4-triazole synthesis methods against classical approaches

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,2,4-Triazole (B32235) Synthesis: Classical vs. Modern Methods

The this compound core is a foundational scaffold in medicinal chemistry, integral to a wide range of pharmaceuticals with antifungal, antiviral, anticancer, and antidepressant properties.[1][2][3] The enduring importance of this heterocycle has driven continuous innovation in its synthesis. This guide provides a comparative analysis of classical and modern synthetic routes to 1,2,4-triazoles, offering quantitative data and detailed protocols to assist researchers in selecting the optimal method for their specific applications.

Data Presentation: Comparison of Key Synthetic Routes

The selection of a synthetic strategy often involves a trade-off between yield, reaction conditions, substrate scope, and cost. The following table summarizes the key performance indicators for prominent this compound synthesis methods.

Synthesis RouteStarting MaterialsTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents/CatalystsAdvantages & Disadvantages
Pellizzari Reaction Amide + AcylhydrazideLow to Moderate[2][4][5]Long (hours)[2][5]High (220-250)[4][6]None (thermal)Advantages: Simple, one-step classical method. Disadvantages: Harsh conditions, low yields, often requires neat reaction or high-boiling solvents.[2][5][6]
Einhorn-Brunner Reaction Diacylamine + HydrazineModerate to Good[5]Hours[5][7]Moderate to High[8]Weak Acid (optional)[8][9]Advantages: Established classical method. Disadvantages: Can produce isomeric mixtures if the diacylamine is unsymmetrical.[3]
Copper-Catalyzed Cyclization Nitrile + Amide / Hydroxylamine (B1172632)Good to Excellent (up to 91%)[10][11][12]HoursModerate (80-120)[12]Copper salts (e.g., Cu(OAc)₂, CuCl₂, CuBr)[10][11][12]Advantages: High yields, broad functional group tolerance, milder conditions than classical methods.[10][12] Disadvantages: Requires metal catalyst which may need to be removed from the final product.
Microwave-Assisted Synthesis Hydrazine + FormamideGood to ExcellentShort (minutes)[13]HighNone (Microwave Irradiation)Advantages: Drastically reduced reaction times and often improved yields compared to conventional heating.[2][4][13] Disadvantages: Requires specialized microwave reactor equipment.
Photochemical Synthesis Diazoalkane + Azodicarboxylate + NitrileGood (up to 61% for some substrates)[14][15]VariesRoom Temperature[14][16]Light (Photocatalysis)Advantages: Extremely mild reaction conditions, novel reactivity pathways.[14][16] Disadvantages: Requires specialized photochemical equipment, substrate scope may be limited.
Electrochemical Synthesis Hydrazine + Paraformaldehyde + AmineGood to Excellent[12]VariesRoom Temperature[12]Electrochemical cell, iodide source[12][17]Advantages: Avoids chemical oxidants, environmentally friendly ("green") approach.[12][17] Disadvantages: Requires specialized electrochemical setup.

Experimental Protocols

Detailed methodologies for a representative classical and a modern synthesis are provided below.

Classical Method: Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is based on the traditional thermal condensation of an amide and an acylhydrazide.[4][6]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.[6]

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.[6]

  • Maintain this temperature and stir the mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, triturate the resulting solid with ethanol to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[6]

Modern Method: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This protocol outlines a modern one-pot, two-step synthesis utilizing a copper catalyst, which offers milder conditions and broader substrate compatibility.[12]

Materials:

  • Substituted Nitrile (R¹-CN)

  • Hydroxylamine Hydrochloride (HONH₂·HCl)

  • Triethylamine (B128534) (TEA)

  • tert-Butanol (t-BuOH)

  • Second Substituted Nitrile (R²-CN)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Step 1 (Amidoxime Formation): In a reaction vessel, dissolve the first nitrile (R¹-CN), hydroxylamine hydrochloride, and triethylamine in tert-butanol.

  • Heat the mixture to 80°C and stir until the formation of the amidoxime (B1450833) intermediate is complete (monitor by TLC).

  • Step 2 (Cyclization): To the same reaction vessel, add the second nitrile (R²-CN), copper(II) acetate, cesium carbonate, and dimethyl sulfoxide.[12]

  • Increase the temperature to 120°C and continue stirring. The reaction proceeds via intermolecular addition followed by intramolecular dehydration and cyclization.[12]

  • Monitor the formation of the this compound product by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described synthetic protocols.

Pellizzari_Reaction_Workflow mix Combine Equimolar Benzamide & Benzoylhydrazide (under Nitrogen) heat Heat Reaction (220-250 °C) for 2-4 hours mix->heat monitor Monitor Progress (TLC) heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete purify Triturate & Recrystallize (Ethanol) cool->purify purify->end Copper_Catalyzed_Workflow cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: One-Pot Cyclization start Start mix1 Combine Nitrile (R¹-CN), HONH₂·HCl, TEA in t-BuOH start->mix1 heat1 Heat to 80 °C mix1->heat1 intermediate Intermediate: Amidoxime heat1->intermediate add_reagents Add Nitrile (R²-CN), Cu(OAc)₂, Cs₂CO₃ in DMSO intermediate->add_reagents heat2 Heat to 120 °C add_reagents->heat2 workup Aqueous Workup & Extraction heat2->workup purify Column Chromatography workup->purify end Product: 3,5-Disubstituted-1,2,4-triazole purify->end

References

Safety Operating Guide

Proper Disposal of 1,2,4-Triazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,2,4-Triazole, a compound commonly used in pharmaceutical and agricultural research. Adherence to these guidelines is critical due to the hazardous nature of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it must be treated as hazardous waste.[2][3] Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][3][4]

  • Waste Collection:

    • Collect waste this compound, including any surplus or non-recyclable solutions, in a designated, properly labeled, and sealed container.

    • For spills, carefully sweep the solid material, moistening it first to prevent dusting, and place it into a suitable, closed container for disposal.[1][4]

  • Container Management:

    • Contaminated packaging and containers should be treated with the same level of caution as the chemical itself.[1][2][3]

    • Do not reuse empty containers.[5] It is recommended to puncture emptied containers to prevent reuse before disposal.[6]

  • Engage a Licensed Disposal Company:

    • The disposal of this compound must be handled by a licensed and approved waste disposal company.[1][5] These companies are equipped to manage hazardous chemical waste in accordance with environmental legislation.[5]

  • Recommended Disposal Method:

    • The recommended method for the disposal of this compound is incineration. This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the hazardous compound.

  • Regulatory Compliance:

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[6] These regulations are in place to protect human health and the environment.

Hazardous Waste Profile

When preparing this compound for disposal, it is important to be aware of its hazardous properties, which dictate its classification as hazardous waste.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2][7]
Serious Eye Irritation Causes serious eye irritation.[1][2][5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2][3][4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[4]

Note: For the related compound 3-Amino-1,2,4-triazole, the US EPA has assigned the waste number U011.[6] While this is not for this compound itself, it highlights the potential for specific waste codes for this class of compounds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 On-Site Handling & Storage cluster_2 Disposal Pathway cluster_3 Final Steps Start This compound Waste Generated (Unused chemical, spill residue, contaminated material) Collect Collect in a labeled, sealed, hazardous waste container Start->Collect Store Store in a designated, secure area away from incompatible materials Collect->Store Contact_Vendor Contact a licensed hazardous waste disposal vendor Store->Contact_Vendor Transport Arrange for waste pickup and transport by the vendor Contact_Vendor->Transport Incinerate Recommended Disposal: Chemical Incineration Transport->Incinerate Documentation Maintain disposal records as per regulations Incinerate->Documentation

This compound Disposal Workflow

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2,4-Triazole

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental contamination.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2][3][4]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3][5]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation.[1][3][5]
Reproductive ToxicityCategory 1B / 2H360/H361d: May damage fertility or the unborn child / Suspected of damaging the unborn child.[1][2][3][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[3][6] Always inspect PPE before use.[3]

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or tightly sealed safety goggles.[1][2][3][4]Protects against dust particles and splashes, preventing serious eye irritation.[1][4]
Hand Protection Suitable, chemical-resistant gloves (e.g., nitrile rubber), tested according to standards like EN 374.[1][2][7]Prevents skin contact. Use proper glove removal technique to avoid contamination.[3]
Body Protection Laboratory coat and, if a significant risk of splashing exists, additional protective clothing.[1][6]Protects skin from accidental contact.[6]
Respiratory Protection Use in a well-ventilated area with local exhaust.[3][4] If dust formation is likely or ventilation is inadequate, a particulate filter respirator (e.g., N95 or P2 type) is required.[5][7]Prevents inhalation of harmful dust particles.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls

  • Risk Assessment: Before starting work, review the Safety Data Sheet (SDS) and understand the hazards.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3][4]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[1]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidants and strong acids.[3][4][7] Keep the container tightly closed.[3][8]

2. Handling Procedure

  • Avoid Dust Formation: Handle the solid chemical carefully to prevent the generation of dust.[3][7] Finely dispersed particles can form explosive mixtures in air.[4][9]

  • Weighing and Transferring: When weighing or transferring, do so in a fume hood or a ventilated balance enclosure.

  • Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[6]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1][4][8] Wash hands thoroughly with soap and water after handling the chemical and before breaks.[1][3][7]

3. Accidental Release Measures

  • Evacuate: Evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[3][7]

  • Clean-up:

    • Wear all required PPE, including respiratory protection.[3][7]

    • If appropriate, moisten the spilled solid to prevent dusting.[4]

    • Carefully sweep or vacuum the spilled material.[3] Use a HEPA-filtered vacuum for cleanup.[10]

    • Place the collected waste into a suitable, sealed container labeled for hazardous chemical waste.[3][4]

    • Clean the spill area thoroughly.

Emergency and First Aid Plan

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing immediately.[4] Wash the affected skin area with plenty of soap and water.[1][3] If irritation persists, consult a physician.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Call a physician or poison control center immediately.[1]
Inhalation Move the person to fresh air and keep them at rest.[3][4] If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3]

Disposal Plan

  • Waste Collection: Collect all waste material containing this compound, including contaminated PPE and cleaning materials, in designated, sealed, and clearly labeled hazardous waste containers.[3][4]

  • Disposal Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter the environment.[4] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Physicochemical Data

PropertyValue
Molecular Formula C₂H₃N₃[3]
Molecular Weight 69.07 g/mol [3]
Appearance Brown or white solid in various forms.[4][8][9]
Melting Point 119-121 °C[5]
Boiling Point 260 °C (decomposes)[5]
Flash Point 170 °C[4][5]
Solubility in Water 125 g/100 ml at 20°C

Visual Workflow for Safe Handling

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol A Review SDS & Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Handle in Fume Hood C->D E Avoid Dust Generation D->E F Perform Experiment E->F G Decontaminate Work Area F->G K Spill or Exposure Occurs F->K H Segregate Hazardous Waste G->H I Dispose via EHS Protocols H->I J Remove PPE & Wash Hands I->J L Execute First Aid & Spill Response Plan K->L M Seek Medical Attention L->M

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazole
Reactant of Route 2
1,2,4-Triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.